Product packaging for L-DOPA-4'-Sulfate(Cat. No.:CAS No. 217657-34-6)

L-DOPA-4'-Sulfate

Cat. No.: B584890
CAS No.: 217657-34-6
M. Wt: 277.247
InChI Key: KKZVNIAHQBJWCU-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-DOPA-4'-Sulfate, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO7S and its molecular weight is 277.247. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO7S B584890 L-DOPA-4'-Sulfate CAS No. 217657-34-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO7S/c10-6(9(12)13)3-5-1-2-8(7(11)4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H,14,15,16)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZVNIAHQBJWCU-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Metabolic Pathway of L-DOPA-4'-Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the metabolic pathway of L-DOPA-4'-Sulfate. It is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacokinetics and biotransformation of L-DOPA and its metabolites. This document synthesizes available data on the formation of sulfated L-DOPA metabolites, discusses potential subsequent metabolic steps, and provides detailed experimental methodologies for their study.

Introduction

L-DOPA (levodopa) is the primary medication for treating Parkinson's disease, a neurodegenerative disorder characterized by a deficiency of dopamine in the brain.[1] L-DOPA can cross the blood-brain barrier and is then converted to dopamine.[2] The metabolism of L-DOPA is complex, involving several enzymatic pathways, including decarboxylation to dopamine, O-methylation, and, as is the focus of this guide, sulfation. While the metabolism of L-DOPA to dopamine and its subsequent degradation have been extensively studied, the metabolic fate of its sulfated conjugates, such as this compound, is less well-characterized.

Sulfation is a crucial phase II detoxification process that increases the water solubility of compounds, facilitating their excretion. In the context of L-DOPA, sulfation primarily occurs on the catechol group of its metabolite, dopamine, forming dopamine-3-O-sulfate (DA3S) and dopamine-4-O-sulfate (DA4S).[3] The O-sulfation of dopamine is considered a major metabolic pathway for orally administered L-DOPA.[3] It is suggested that this sulfation process mainly takes place in the gut wall.[3]

This guide will delve into the specifics of this compound as a metabolite, its formation, and its potential subsequent metabolic transformations.

Metabolic Pathway of this compound Formation

The primary route to the formation of sulfated dopamine metabolites, including the 4'-O-sulfate isomer, begins with the conversion of L-DOPA to dopamine.

  • Decarboxylation of L-DOPA to Dopamine: L-DOPA is decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase, to form dopamine.[2] This is the critical step for its therapeutic action in the brain.

  • Sulfation of Dopamine: Dopamine undergoes sulfation, a reaction catalyzed by sulfotransferase enzymes (SULTs). This process involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of dopamine. This results in the formation of dopamine-3-O-sulfate and dopamine-4-O-sulfate.

While the direct sulfation of L-DOPA to this compound is plausible, the existing literature predominantly points towards the sulfation of dopamine as the main pathway.

  • Aromatic L-amino acid decarboxylase (AADC): Catalyzes the conversion of L-DOPA to dopamine.

  • Sulfotransferases (SULTs): A family of enzymes that catalyze the sulfation of various substrates, including dopamine. The specific SULT isoenzyme(s) responsible for dopamine sulfation in the gut wall have not been definitively identified in the provided search results.

Quantitative Data on Dopamine Sulfate Formation

The administration of L-DOPA leads to a significant increase in the plasma levels of dopamine sulfates.

Administration RouteDosagePeak Plasma DA3S (pmoles/ml)Peak Plasma DA4S (pmoles/ml)
Oral L-DOPA250 mg1674 +/- 195321 +/- 76
Intravenous L-DOPA25 mg691 +/- 219139 +/- 40
Oral Dopamine50 mg1807 +/- 266466 +/- 83
Intravenous Dopamine5 µg/kg/min110 +/- 3225 +/- 9

Data from a study on human plasma levels of dopamine sulfates.[3]

These data highlight that oral administration of L-DOPA leads to substantial formation of dopamine sulfates, with the 3-O-sulfate isomer being predominant.

Subsequent Metabolism of this compound

The metabolic fate of this compound after its formation is not well-documented in the available scientific literature. Based on general principles of drug metabolism, two primary possibilities exist:

  • Excretion: As a water-soluble conjugate, this compound is likely excreted in the urine. Sulfation generally serves to detoxify and eliminate compounds from the body.

  • Deconjugation (Desulfation): It is possible that this compound can be hydrolyzed back to L-DOPA by sulfatase enzymes. These enzymes are present in various tissues and in the gut microbiota and are capable of cleaving sulfate ester bonds.[4] If deconjugation occurs, the released L-DOPA could potentially re-enter circulation and be converted to dopamine, thus having a pharmacological effect. The clinical significance of such a pathway, if it exists, is currently unknown.

Further research is required to elucidate the specific enzymes and pathways involved in the potential deconjugation or further metabolism of this compound.

Experimental Protocols

The study of this compound metabolism requires sensitive and specific analytical methods.

This method is used to measure the levels of dopamine-3-O-sulfate and dopamine-4-O-sulfate in human plasma.[3]

Sample Preparation:

  • Collect blood samples in heparinized tubes.

  • Centrifuge to separate plasma.

  • Deproteinize the plasma sample, for example, by adding perchloric acid.

  • Centrifuge to remove precipitated proteins.

  • Neutralize the supernatant.

Chromatographic Conditions:

  • High-Performance Liquid Chromatography (HPLC): A standard HPLC system with a fluorescence detector is used.

  • Column: A reverse-phase column (e.g., C18) is typically employed for the separation of the isomers.

  • Mobile Phase: A buffered mobile phase, often with an organic modifier like methanol or acetonitrile, is used for isocratic or gradient elution.

  • Detection: Fluorescence detection is used for its high sensitivity. The native fluorescence of the dopamine sulfates is measured at specific excitation and emission wavelengths.

Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.

Several analytical techniques are available for the quantification of L-DOPA and its metabolites.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A common and robust method for L-DOPA analysis.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers higher sensitivity and specificity, which is particularly useful for complex biological samples.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Another highly sensitive and specific method, often requiring derivatization of the analyte.[7]

  • Electroanalytical Methods: Techniques like voltammetry can provide rapid and sensitive detection of L-DOPA.[7]

Visualizations

L_DOPA_Metabolism LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine AADC DA3S Dopamine-3-O-Sulfate Dopamine->DA3S SULTs DA4S Dopamine-4-O-Sulfate Dopamine->DA4S SULTs L_DOPA_Sulfate_Metabolism LDOPA_S This compound Excretion Urinary Excretion LDOPA_S->Excretion LDOPA L-DOPA LDOPA_S->LDOPA Sulfatase (hypothetical)

References

L-DOPA-4'-Sulfate: A Comprehensive Technical Guide on its Discovery and Physiological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levodopa (L-DOPA) remains the cornerstone of therapy for Parkinson's disease, a neurodegenerative disorder characterized by the depletion of dopamine. However, its therapeutic efficacy is often complicated by a challenging pharmacokinetic profile, including a short plasma half-life. The metabolism of L-DOPA is extensive, involving several enzymatic pathways. While decarboxylation to dopamine and O-methylation to 3-O-methyldopa are well-characterized, the role of sulfation in L-DOPA's metabolic fate is an area of growing interest. This technical guide provides an in-depth exploration of L-DOPA-4'-Sulfate, a sulfoconjugate of L-DOPA. We delve into its discovery, the enzymatic pathways governing its formation and deconjugation, its potential role as a stable, circulating reservoir for L-DOPA, and its broader significance in neuropharmacology and drug development. This document synthesizes current knowledge, presents quantitative data, outlines relevant experimental protocols, and visualizes key pathways to serve as a critical resource for researchers in the field.

Introduction

L-DOPA, an amino acid precursor to dopamine, effectively alleviates the motor symptoms of Parkinson's disease by replenishing depleted dopamine levels in the brain. The primary challenge in L-DOPA therapy is maintaining stable plasma concentrations to ensure a consistent therapeutic response. The molecule undergoes significant peripheral metabolism, which reduces its bioavailability to the central nervous system. Key metabolic pathways include:

  • Decarboxylation: Conversion to dopamine by aromatic L-amino acid decarboxylase (AADC).

  • O-methylation: Conversion to 3-O-methyldopa (3-OMD) by catechol-O-methyltransferase (COMT).

In addition to these pathways, sulfoconjugation has been identified as a significant metabolic route for catecholamines. Following L-DOPA administration, its decarboxylated product, dopamine, is found in plasma predominantly as dopamine 3-O-sulfate and dopamine 4-O-sulfate. This points to a parallel and potentially significant pathway for L-DOPA itself: its conversion to L-DOPA-O-sulfates. This guide focuses specifically on the 4'-sulfate isomer, this compound, exploring its formation, its potential as a prodrug-like reservoir, and the enzymatic machinery that regulates its lifecycle.

Discovery and Identification

While a singular "discovery" paper for this compound is not prominent in the literature, its existence is confirmed through the characterization of "DOPA sulfate" as a metabolite. Chemical databases like PubChem list entries for DOPA sulfate, specifying isomers such as L-Dopa 3-O-sulfate. Research into the metabolism of L-DOPA in Parkinson's patients has identified the presence of dopamine sulfate isomers in urine, with the 3-O-sulfate being more abundant than the 4-O-sulfate.[1] The formation of these dopamine sulfates is a direct consequence of the administration of L-DOPA, establishing that sulfation is a relevant metabolic pathway.

The identification of these sulfated metabolites has historically relied on chromatographic techniques, which can separate the different isomers, followed by mass spectrometry for structural confirmation.[1] The enzymatic basis for this transformation has been linked to phenol sulfotransferases, which are known to act on phenolic compounds like L-DOPA.

Metabolic Pathways and Enzymology

The metabolism of L-DOPA to this compound and its potential conversion back to the parent compound involves a two-step enzymatic process: sulfation and desulfation.

Sulfation: Formation of this compound

The formation of this compound is catalyzed by sulfotransferase (SULT) enzymes. These are Phase II metabolism enzymes that transfer a sulfonate group (SO₃⁻) from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the substrate. For L-DOPA, the target is one of the hydroxyl groups on its catechol ring.

The specific enzyme implicated in the sulfation of L-DOPA is the monoamine-preferring form of phenol sulfotransferase, SULT1A3 . Kinetic studies have demonstrated the sulfating activity of this enzyme on both D- and L-DOPA.

The overall reaction is as follows:

L-DOPA + PAPS --(SULT1A3)--> this compound + PAP

Metabolic_Pathway_Formation LDOPA L-DOPA SULT1A3 SULT1A3 (Phenol Sulfotransferase) LDOPA->SULT1A3 Substrate PAPS PAPS (Sulfate Donor) PAPS->SULT1A3 Co-substrate LDOPA_Sulfate This compound SULT1A3->LDOPA_Sulfate Product PAP PAP SULT1A3->PAP Byproduct

Desulfation: Conversion to L-DOPA

For this compound to act as a reservoir, it must be converted back to its active form, L-DOPA. This reverse reaction, known as desulfation, is catalyzed by arylsulfatases . These are a class of enzymes that hydrolyze sulfate esters.

Arylsulfatase B (ARSB), also known as N-acetylgalactosamine-4-sulfatase, is a candidate for this reaction, as it specifically removes 4-sulfate groups from its substrates. The presence of arylsulfatases in various tissues, including the liver and kidneys, provides a mechanism by which circulating this compound could be reactivated.

The hydrolysis reaction is as follows:

This compound + H₂O --(Arylsulfatase)--> L-DOPA + SO₄²⁻

Metabolic_Pathway_Deconjugation LDOPA_Sulfate This compound Arylsulfatase Arylsulfatase (e.g., ARSB) LDOPA_Sulfate->Arylsulfatase Substrate LDOPA L-DOPA (Active Drug) Arylsulfatase->LDOPA Product Sulfate Sulfate Ion Arylsulfatase->Sulfate Byproduct

Pharmacokinetics and Physiological Significance

Direct pharmacokinetic data for this compound is scarce. However, by examining the behavior of its downstream metabolite, dopamine sulfate, we can infer its physiological role.

Role as a Circulating Reservoir

Following oral administration of L-DOPA, a significant increase in dopamine sulfate is observed in the plasma.[2] This sulfated conjugate has a much longer half-life than free dopamine, suggesting it acts as a stable, circulating pool. It is highly plausible that this compound serves a similar function.

The sulfation of L-DOPA offers several advantages:

  • Increased Stability: The sulfate group protects the catechol structure from oxidation and O-methylation by COMT.

  • Longer Half-Life: Sulfated conjugates are generally cleared more slowly from circulation than their parent compounds.

  • Potential for Reactivation: Tissue-level arylsulfatases can slowly hydrolyze this compound, releasing active L-DOPA over an extended period.

This "reservoir" effect could help to smooth the peaks and troughs in plasma L-DOPA concentrations that are associated with motor fluctuations in Parkinson's disease patients.

Quantitative Data

While specific data for this compound is not available, the table below summarizes key pharmacokinetic parameters for L-DOPA and the observed increase in its sulfated metabolite, dopamine sulfate, after L-DOPA administration in rats. This serves as a proxy to illustrate the potential impact of the sulfation pathway.

ParameterL-DOPA (Free)Dopamine Sulfate (Post L-DOPA)Data Source
Analyte L-DOPADopamine Sulfate[2]
Matrix Rat PlasmaRat Plasma[2]
Time to Peak (Tmax) ~30 minutes~2 hours[2]
Peak Concentration (Cmax) Variable130.8 ± 12.8 ng/mL[2]
Relative Concentration Free DA: 19.1 ± 2.9 ng/mL~7 times higher than free DA[2]

Note: The data for Dopamine Sulfate was measured 2 hours after subcutaneous injection of L-DOPA in rats.

Experimental Protocols

The study of this compound requires robust analytical methods for its synthesis, detection, and quantification.

Chemical Synthesis of this compound (Putative Method)

A standard for this compound can be synthesized chemically, adapting methods used for dopamine sulfate.[1]

Objective: To synthesize this compound for use as an analytical standard.

Materials:

  • L-DOPA

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anion-exchange resin (e.g., Dowex 1x8)

  • HPLC system for purification

  • Mass spectrometer for identity confirmation

Protocol:

  • Reaction: Carefully react L-DOPA with a molar excess of concentrated sulfuric acid under controlled temperature conditions. The reaction will produce a mixture of 3-O-sulfate and 4-O-sulfate isomers.

  • Neutralization: Slowly neutralize the reaction mixture with a suitable base (e.g., NaOH) to a pH of ~6.0.

  • Initial Separation: Apply the neutralized solution to an anion-exchange chromatography column. Elute with a salt gradient (e.g., sodium chloride) to separate the sulfated isomers from unreacted L-DOPA and inorganic salts.

  • Purification: Collect the fractions containing the DOPA sulfates and further purify the 4-O-sulfate isomer using preparative HPLC with a suitable mobile phase.

  • Confirmation: Confirm the identity and purity of the isolated this compound using high-resolution mass spectrometry and NMR spectroscopy.

Quantification in Biological Samples via HPLC-MS/MS

Objective: To detect and quantify this compound in plasma or urine samples.

Workflow:

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Quantification Sample Plasma or Urine Sample Spike Add Internal Standard (e.g., Isotopically Labeled L-DOPA-Sulfate) Sample->Spike Precipitation Protein Precipitation (e.g., with Perchloric Acid) Spike->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject onto HPLC Column (e.g., C18) Supernatant->Injection Elution Gradient Elution (e.g., Acetonitrile/Water with Formic Acid) Injection->Elution MSMS Tandem Mass Spectrometry (MS/MS) (MRM Mode) Elution->MSMS Quantification Quantify against Calibration Curve MSMS->Quantification

Protocol Details:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To 100 µL of sample, add an internal standard (ideally, a stable isotope-labeled version of this compound).

    • Precipitate proteins by adding 200 µL of ice-cold 0.4 M perchloric acid.

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A time-programmed gradient from low to high organic phase (Mobile Phase B) to elute the polar this compound.

  • MS/MS Detection:

    • Utilize an electrospray ionization (ESI) source in negative ion mode.

    • Monitor the specific parent-to-fragment ion transition for this compound in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Quantify the analyte by comparing its peak area ratio to the internal standard against a calibration curve prepared with the synthesized standard.

Significance in Drug Development and Future Directions

The sulfation pathway of L-DOPA, leading to the formation of this compound, holds considerable significance for the future of Parkinson's therapy.

  • Prodrug Development: this compound can be considered an endogenous prodrug of L-DOPA. Designing synthetic, stable sulfated esters of L-DOPA could lead to novel formulations with extended-release profiles, potentially reducing motor fluctuations.

  • Understanding Inter-individual Variability: The activity of SULT1A3 and arylsulfatase enzymes can vary between individuals due to genetic polymorphisms. This variability may contribute to the differences observed in L-DOPA efficacy and side effects among patients.

  • Therapeutic Drug Monitoring: Measuring the ratio of this compound to free L-DOPA in plasma could become a valuable biomarker for assessing an individual's metabolic profile, allowing for more personalized dosing regimens.

Future research should focus on the definitive characterization of this compound's pharmacokinetics in humans, the screening of arylsulfatase inhibitors or inducers to modulate its conversion rate, and the development of targeted prodrugs that leverage this metabolic pathway for improved therapeutic outcomes.

Conclusion

This compound represents a scientifically significant, yet under-explored, metabolite of L-DOPA. Formed via the action of SULT1A3, this sulfoconjugate is likely more stable and has a longer circulating half-life than its parent compound. Its slow reconversion to L-DOPA by tissue arylsulfatases positions it as a potential endogenous reservoir, which could modulate the delivery of active drug to the brain. A deeper understanding of this pathway, supported by the robust experimental protocols outlined in this guide, will open new avenues for optimizing L-DOPA therapy and developing next-generation treatments for Parkinson's disease.

References

The Endogenous Pathway of L-DOPA-4'-Sulfate Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-3,4-dihydroxyphenylalanine (L-DOPA) is a critical precursor to the neurotransmitter dopamine and a cornerstone in the management of Parkinson's disease. While its primary metabolic pathways are well-characterized, the sulfation of L-DOPA to form L-DOPA-4'-Sulfate represents a significant, yet less explored, aspect of its biotransformation. This technical guide provides a comprehensive overview of the endogenous biosynthesis of this compound in the human body. We delve into the key enzyme responsible for this reaction, its cellular localization, and the regulatory mechanisms that govern its expression. Furthermore, this document summarizes the available quantitative data, provides detailed experimental protocols for its study, and presents visual representations of the biosynthetic and signaling pathways involved. This guide is intended to be a valuable resource for researchers and professionals in the fields of neurobiology, pharmacology, and drug development.

Introduction

The metabolic fate of L-DOPA is a crucial determinant of its therapeutic efficacy and potential side effects. Beyond its conversion to dopamine, L-DOPA can undergo several other biotransformations, including sulfation. The formation of this compound is a Phase II detoxification reaction that is thought to play a role in regulating the bioavailability of L-DOPA and in the clearance of catecholamines. Understanding the nuances of this pathway is essential for optimizing L-DOPA-based therapies and for elucidating its broader physiological and pathological roles.

The Core Biosynthetic Pathway

The biosynthesis of this compound from its precursor, L-Tyrosine, is a two-step process involving two key enzymes:

  • Tyrosine Hydroxylase (TH): This enzyme catalyzes the conversion of L-Tyrosine to L-DOPA. This is the rate-limiting step in the biosynthesis of catecholamines.

  • Sulfotransferase 1A3 (SULT1A3): This cytosolic enzyme, also known as monoamine-preferring phenol sulfotransferase (M-PST), is the primary catalyst for the sulfation of L-DOPA at the 4'-hydroxyl position. The universal sulfate donor for this reaction is 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

The enzyme SULT1A3 is prominently expressed in the human gastrointestinal tract, liver, and platelets, with lower levels of expression observed in the brain.[1][2] Its localization in the gut and liver suggests a significant role in the first-pass metabolism of orally administered L-DOPA.

LTyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) LTyrosine->TH LDOPA L-DOPA SULT1A3 Sulfotransferase 1A3 (SULT1A3) LDOPA->SULT1A3 LDOPA4S This compound TH->LDOPA SULT1A3->LDOPA4S PAP PAP SULT1A3->PAP PAPS PAPS PAPS->SULT1A3

Figure 1: Biosynthetic Pathway of this compound.

Quantitative Data

The following tables summarize the available quantitative data related to the biosynthesis of this compound. It is important to note that specific kinetic parameters for the sulfation of L-DOPA by human SULT1A3 are not well-defined in the literature, likely due to a very high Michaelis constant (Km), indicating that the enzyme is not easily saturated with L-DOPA.

Table 1: Enzyme Kinetic Parameters for Human SULT1A3

SubstrateKm (µM)VmaxNotes
Dopamine~5-Indicates high affinity of SULT1A3 for dopamine.[2]
L-DOPAVery HighNot DeterminedSaturation not achieved at high concentrations, suggesting a high Km.

Table 2: Concentrations of Dopamine Sulfates in Human Plasma

AnalyteBasal Concentration (pmol/mL)Concentration after Oral L-DOPA (250 mg)
Dopamine-3-O-Sulfate13.8 ± 1.91674 ± 195
Dopamine-4-O-Sulfate3.2 ± 0.5321 ± 76
Data from a study on the effects of oral L-DOPA administration on plasma levels of dopamine sulfates.[3]

Note on Basal this compound Concentrations: There is a lack of data in the scientific literature regarding the basal (endogenous) concentrations of this compound in human tissues. This is likely due to its presumed low physiological levels and rapid clearance, making it challenging to detect and quantify without prior administration of exogenous L-DOPA.

Regulation of SULT1A3 Expression

The expression of the SULT1A3 gene is regulated by multiple factors, including its own substrate (dopamine) and hormones.

Dopamine-Mediated Induction

Dopamine can induce the expression of SULT1A3 in neuronal cells through a signaling cascade involving the dopamine D1 receptor and the N-methyl-D-aspartate (NMDA) receptor. This pathway is believed to involve the activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the calcium-dependent phosphatase, calcineurin.[2]

Dopamine Dopamine D1R D1 Receptor Dopamine->D1R NMDAR NMDA Receptor D1R->NMDAR activates ERK12 ERK1/2 NMDAR->ERK12 activates Calcineurin Calcineurin NMDAR->Calcineurin activates TF Transcription Factors ERK12->TF Calcineurin->TF SULT1A3_gene SULT1A3 Gene TF->SULT1A3_gene upregulates transcription SULT1A3_protein SULT1A3 Protein SULT1A3_gene->SULT1A3_protein translation

Figure 2: Dopamine-induced signaling pathway for SULT1A3 expression.
Glucocorticoid-Mediated Regulation

The SULT1A3 gene is also a target for regulation by glucocorticoids. A putative glucocorticoid response element (GRE) has been identified in the 5'-flanking region of the human SULT1A3 gene, suggesting a direct mechanism of transcriptional activation by the glucocorticoid receptor.[4][5] The transcription factor Sp1 has also been implicated in the regulation of the SULT1A3 promoter.[6]

Glucocorticoids Glucocorticoids GR Glucocorticoid Receptor (GR) Glucocorticoids->GR GRE GRE GR->GRE binds to Sp1 Sp1 Sp1_site Sp1 Binding Site Sp1->Sp1_site binds to SULT1A3_promoter SULT1A3 Promoter GRE->SULT1A3_promoter Sp1_site->SULT1A3_promoter SULT1A3_gene SULT1A3 Gene SULT1A3_promoter->SULT1A3_gene initiates transcription SULT1A3_protein SULT1A3 Protein SULT1A3_gene->SULT1A3_protein translation

Figure 3: Transcriptional regulation of the SULT1A3 gene.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the biosynthesis of this compound.

SULT1A3 Activity Assay (Radioenzymatic Method)

This protocol is adapted from standard radioenzymatic assays for sulfotransferase activity.

Materials:

  • Recombinant human SULT1A3 or tissue cytosol preparation

  • L-DOPA solution

  • [35S]PAPS (3'-phosphoadenosine-5'-phosphosulfate, radiolabeled)

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.0, containing 5 mM dithiothreitol (DTT)

  • Barium hydroxide (Ba(OH)2) solution (0.1 M)

  • Zinc sulfate (ZnSO4) solution (0.1 M)

  • Scintillation cocktail

  • Microcentrifuge tubes

  • Water bath or incubator at 37°C

  • Microcentrifuge

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:

    • 10 µL of L-DOPA solution (to achieve the desired final concentration)

    • 80 µL of Assay Buffer

    • 10 µL of SULT1A3 enzyme preparation (diluted in assay buffer)

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 3 minutes to allow the components to equilibrate.

  • Initiation of Reaction: Start the reaction by adding 10 µL of [35S]PAPS.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20 minutes). The incubation time should be within the linear range of the enzyme activity.

  • Termination of Reaction: Stop the reaction by adding 50 µL of 0.1 M Ba(OH)2, followed by 50 µL of 0.1 M ZnSO4. This will precipitate the unreacted [35S]PAPS.

  • Precipitate Removal: Centrifuge the tubes at maximum speed in a microcentrifuge for 5 minutes.

  • Quantification: Carefully transfer a known volume of the supernatant (containing the [35S]this compound) to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Controls: Run appropriate controls, including a blank reaction without the enzyme and a blank without the L-DOPA substrate.

start Start prepare_mix Prepare Reaction Mixture (L-DOPA, Buffer, Enzyme) start->prepare_mix preincubate Pre-incubate at 37°C prepare_mix->preincubate add_paps Add [35S]PAPS to start reaction preincubate->add_paps incubate Incubate at 37°C add_paps->incubate stop_reaction Stop reaction with Ba(OH)2 and ZnSO4 incubate->stop_reaction centrifuge Centrifuge to pellet unreacted [35S]PAPS stop_reaction->centrifuge quantify Quantify radioactivity in supernatant centrifuge->quantify end End quantify->end start Start sample_prep Sample Preparation (Deproteinization with PCA) start->sample_prep centrifuge_filter Centrifuge and Filter Supernatant sample_prep->centrifuge_filter hplc_injection Inject sample onto HPLC-ECD system centrifuge_filter->hplc_injection separation Chromatographic Separation hplc_injection->separation detection Electrochemical Detection separation->detection quantification Quantify using Standard Curve detection->quantification end End quantification->end

References

L-DOPA-4'-Sulfate: An In-Depth Technical Guide on a Putative Endogenous Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-DOPA (levodopa) is a cornerstone in the management of Parkinson's disease, acting as a metabolic precursor to dopamine. Its biotransformation is complex, involving several enzymatic pathways. While the primary metabolic routes of L-DOPA leading to dopamine and other catecholamines are well-documented, the role of sulfation in its metabolism is less defined. This technical guide explores the evidence for L-DOPA-4'-Sulfate as a potential endogenous metabolite. Drawing from studies on catecholamine metabolism and the enzymatic activity of sulfotransferases, this document provides a comprehensive overview of the potential for direct sulfation of L-DOPA, the well-established sulfation of its primary metabolite, dopamine, and the analytical methodologies relevant to their detection. This guide aims to furnish researchers and drug development professionals with a detailed understanding of this metabolic pathway, highlighting areas for future investigation.

Introduction to L-DOPA Metabolism

L-DOPA, or L-3,4-dihydroxyphenylalanine, is an amino acid that serves as the precursor to the neurotransmitter dopamine.[1] Exogenously administered L-DOPA can cross the blood-brain barrier, where it is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), replenishing depleted dopamine levels in the brains of Parkinson's disease patients.[2] The metabolism of L-DOPA is not limited to this primary pathway; it can also be metabolized in the periphery by catechol-O-methyltransferase (COMT) and by gut bacteria.[3][4]

Sulfation is a crucial phase II metabolic process that modifies the activity, and facilitates the excretion, of a wide array of endogenous and xenobiotic compounds. This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs). While the sulfation of dopamine to dopamine-3-O-sulfate (DA3S) and dopamine-4-O-sulfate (DA4S) is a well-recognized metabolic pathway, particularly following L-DOPA administration, the direct sulfation of L-DOPA itself, leading to the formation of L-DOPA-3'-O-sulfate and L-DOPA-4'-O-sulfate, is less characterized.

The Sulfation Pathway of L-DOPA and its Metabolites

The sulfation of catecholamines is a significant route of their metabolism. The primary enzyme responsible for the sulfation of dopamine is the M-form phenol sulfotransferase (PST), also known as SULT1A3. In vitro studies have suggested that L-DOPA can also be a substrate for this enzyme.

Direct Sulfation of L-DOPA

While direct evidence for endogenous L-DOPA-4'-O-sulfate is limited, in vitro studies have shown that L-DOPA can undergo sulfation. One study investigating the kinetics of D-DOPA sulfation by M-form PST (SULT1A3) indicated that DOPA is a substrate for this enzyme, suggesting that the L-isomer would likely also be sulfated.[5] This points to the potential for the formation of L-DOPA-4'-O-sulfate and its isomer, L-DOPA-3'-O-sulfate, in vivo.

Sulfation of Dopamine following L-DOPA Administration

The administration of L-DOPA leads to a substantial increase in the plasma concentrations of dopamine sulfates. This occurs after L-DOPA is decarboxylated to dopamine, which is then readily sulfated. The two primary isomers formed are dopamine-3-O-sulfate (DA3S) and dopamine-4-O-sulfate (DA4S), with DA3S being the predominant form in human plasma.

Quantitative Data

There is a scarcity of quantitative data specifically for endogenous L-DOPA-4'-O-sulfate. The available data primarily focuses on the levels of dopamine sulfates following the administration of L-DOPA.

CompoundBiological MatrixConcentration (ng/mL)Condition
Dopamine-3-O-sulfateHuman PlasmaNot specifiedPost L-DOPA administration
Dopamine-4-O-sulfateHuman PlasmaNot specifiedPost L-DOPA administration

Note: Specific concentrations for dopamine sulfates post-L-DOPA administration vary widely depending on dosage and individual patient metabolism.

Experimental Protocols

The detection and quantification of L-DOPA and its metabolites, including potential sulfate conjugates, require sensitive and specific analytical methods.

Sample Preparation

Biological samples such as plasma or urine typically require a protein precipitation step, often using perchloric acid, followed by centrifugation to remove proteins and other macromolecules that can interfere with analysis.

Analytical Methodology

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold-standard for the quantification of L-DOPA and its metabolites.

  • Chromatography: Reversed-phase chromatography is commonly employed to separate L-DOPA and its metabolites from other endogenous compounds.

  • Mass Spectrometry: Tandem mass spectrometry provides high selectivity and sensitivity for detection. Multiple reaction monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each analyte, ensuring accurate quantification.

A validated UPLC-MS/MS method for the quantification of levodopa in human serum has been developed with a quantification range of 63.1 to 20,000 ng/mL. This methodology could be adapted for the detection of L-DOPA sulfates by optimizing the mass spectrometry parameters for these specific compounds.

Signaling Pathways and Logical Relationships

The metabolism of L-DOPA is a multi-step process involving several key enzymes. The potential for direct sulfation adds another layer to this complex network.

L_DOPA_Metabolism cluster_enzymes Enzymes LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine Decarboxylation LDOPA_4S L-DOPA-4'-O-Sulfate LDOPA->LDOPA_4S Sulfation COMT_metabolite 3-O-Methyldopa LDOPA->COMT_metabolite O-methylation DA4S Dopamine-4-O-Sulfate Dopamine->DA4S Sulfation DA3S Dopamine-3-O-Sulfate Dopamine->DA3S Sulfation AADC AADC SULT1A3_1 SULT1A3 (putative) SULT1A3_2 SULT1A3 COMT COMT

Metabolic pathways of L-DOPA, including putative direct sulfation.

Experimental_Workflow start Biological Sample (e.g., Plasma, Urine) precipitation Protein Precipitation (e.g., Perchloric Acid) start->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant hplc HPLC Separation (Reversed-Phase) supernatant->hplc msms Tandem Mass Spectrometry (MRM Detection) hplc->msms quantification Quantification of Analytes msms->quantification

Analytical workflow for L-DOPA and its metabolites.

Conclusion and Future Directions

The sulfation of L-DOPA and its primary metabolite, dopamine, represents an important aspect of its biotransformation. While the formation of dopamine sulfates following L-DOPA administration is well-established, the direct sulfation of L-DOPA to form L-DOPA-4'-O-sulfate as an endogenous metabolite remains an area requiring further investigation. The development of specific and sensitive analytical methods to detect and quantify L-DOPA-sulfate isomers in biological fluids is crucial to elucidate their presence and potential physiological or pathological significance. Future research should focus on:

  • Confirmation of endogenous L-DOPA-4'-O-sulfate: Utilizing advanced analytical techniques to definitively identify and quantify L-DOPA-4'-O-sulfate in various biological matrices.

  • Enzymatic studies: Characterizing the specific human SULT isoforms responsible for the direct sulfation of L-DOPA and determining their kinetic parameters.

  • Pharmacological activity: Investigating the potential biological activity of L-DOPA-4'-O-sulfate, including its ability to interact with neurotransmitter receptors or transporters.

A deeper understanding of the complete metabolic profile of L-DOPA, including its sulfated derivatives, will provide valuable insights for optimizing therapeutic strategies for Parkinson's disease and other related neurological disorders.

References

Preliminary Investigation of L-DOPA-4'-Sulfate's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-DOPA (levodopa) is the primary treatment for Parkinson's disease, acting as a precursor to dopamine and thereby replenishing depleted levels in the brain.[1][2] The metabolism of L-DOPA is complex, involving multiple enzymatic pathways. While the conversion to dopamine is the most critical pathway for its therapeutic effect, other metabolic routes, including sulfation, are also significant. This guide provides a comprehensive overview of the current understanding of the sulfated metabolite, Dopamine-4'-O-Sulfate, often researched in the context of L-DOPA administration. It is important to note that while the initial query focused on L-DOPA-4'-Sulfate, the available scientific literature predominantly investigates Dopamine-4'-O-Sulfate as a major metabolite following the administration of L-DOPA. This document will, therefore, focus on the formation, biological activity, and experimental evaluation of Dopamine-4'-O-Sulfate.

Metabolism of L-DOPA to Dopamine-4'-O-Sulfate

Following administration, L-DOPA is primarily decarboxylated to dopamine.[1] This newly synthesized dopamine can then undergo sulfation, a major metabolic pathway for catecholamines. The enzyme responsible for this reaction is sulfotransferase 1A3 (SULT1A3), which catalyzes the transfer of a sulfonate group to the 4'-hydroxyl position of dopamine, forming Dopamine-4'-O-Sulfate.[3][4] This sulfated conjugate is a significant metabolite found in plasma and cerebrospinal fluid (CSF).[5]

Metabolic Pathway

L_DOPA_Metabolism LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine Aromatic L-Amino Acid Decarboxylase (AADC) D4S Dopamine-4'-O-Sulfate Dopamine->D4S Sulfotransferase 1A3 (SULT1A3)

Caption: Metabolic conversion of L-DOPA to Dopamine-4'-O-Sulfate.

Biological Activity of Dopamine-4'-O-Sulfate

Current research indicates that Dopamine-4'-O-Sulfate is a largely inactive metabolite of dopamine.[3][4] Studies have shown that it possesses significantly weaker pharmacological activity compared to dopamine itself.

Receptor Binding and Agonist Activity

Pharmacological characterization of Dopamine-4'-O-Sulfate has demonstrated a lack of significant agonist activity at vascular DA1 dopamine receptors.[6] Furthermore, it exhibits no beta-adrenoceptor agonist activity and only weak alpha-1 agonist activity at high concentrations.[6] Biochemical assays have confirmed its low affinity for various dopaminergic and adrenergic receptors.[6] This suggests that Dopamine-4'-O-Sulfate does not directly contribute to the dopaminergic effects of L-DOPA treatment.

Potential Role as a Dopamine Reservoir

While considered inactive, some research suggests that dopamine sulfate conjugates could potentially act as a reservoir for dopamine.[7] The hypothesis is that these sulfates might be transported into cells where they could be converted back to free dopamine, although the specific mechanisms for this de-sulfation in vivo are not well-established.[7]

Quantitative Data on Dopamine Sulfate Levels

The administration of L-DOPA leads to a significant increase in the concentration of dopamine sulfates in biological fluids.

Biological FluidAnalyteConcentration after L-DOPA AdministrationFold Increase (vs. baseline)Reference
Plasma (Human)Dopamine Sulfate~3.4-fold increase-[8]
Plasma (Rat)DA Sulfate130.8 +/- 12.8 ng/ml (at 2h)~7 times the level of free DA[5]
Cerebrospinal Fluid (Rat)DA SulfateIncreased concentrations detected-[5]

Experimental Protocols

Measurement of Dopamine and its Metabolites

A common method for the quantification of dopamine and its metabolites, including Dopamine-4'-O-Sulfate, in biological samples is High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

Protocol Outline: HPLC with Electrochemical Detection

  • Sample Preparation:

    • Biological fluids (plasma, CSF, urine) or tissue homogenates are collected.

    • Proteins are precipitated using an acid solution (e.g., perchloric acid).

    • The sample is centrifuged, and the supernatant is collected for analysis.

  • Chromatographic Separation:

    • An aliquot of the prepared sample is injected into an HPLC system.

    • The separation is performed on a reverse-phase column (e.g., C18).

    • A mobile phase consisting of a buffer, an ion-pairing agent, and an organic modifier is used for elution.

  • Electrochemical Detection:

    • The eluate from the column passes through an electrochemical detector.

    • A potential is applied to a working electrode, causing the oxidation of dopamine and its metabolites.

    • The resulting current is proportional to the concentration of the analyte.

  • Quantification:

    • Standard curves are generated using known concentrations of dopamine and its sulfates.

    • The concentration of the analytes in the samples is determined by comparing their peak areas to the standard curve.

More recent and highly sensitive methods, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are also employed for the precise quantification of these metabolites.[3]

Signaling Pathway for SULT1A3 Induction

The enzyme responsible for dopamine sulfation, SULT1A3, can be induced by dopamine itself. This induction provides a potential mechanism for regulating dopamine levels and protecting neuronal cells from dopamine-induced toxicity.

Proposed Signaling Pathway

Research suggests that the induction of SULT1A3 by dopamine involves the activation of D1 dopamine receptors and N-methyl-D-aspartate (NMDA) receptors.

SULT1A3_Induction Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Signaling_Cascade Intracellular Signaling Cascade D1R->Signaling_Cascade NMDAR NMDA Receptor NMDAR->Signaling_Cascade SULT1A3_Gene SULT1A3 Gene Expression Signaling_Cascade->SULT1A3_Gene SULT1A3_Protein SULT1A3 Protein SULT1A3_Gene->SULT1A3_Protein

References

L-DOPA-4'-Sulfate: An Inquiry into its Neuroactive Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Levodopa (L-DOPA) remains the cornerstone of treatment for Parkinson's disease, owing to its ability to cross the blood-brain barrier and serve as a direct precursor to dopamine. Upon administration, L-DOPA undergoes extensive metabolism, including methylation, decarboxylation, and sulfation. While the metabolic pathways of methylation and decarboxylation are well-characterized, the physiological significance of its sulfated metabolite, L-DOPA-4'-Sulfate, within the central nervous system (CNS) remains largely unexplored. This technical guide synthesizes the current, albeit limited, understanding of this compound, addressing the critical question of its potential neuroactivity. We delve into the known metabolic fate of L-DOPA, the enzymatic machinery present in the brain for sulfation and desulfation reactions, and the key unanswered questions that present avenues for future research. The available evidence does not permit a definitive classification of this compound as a neuroactive compound; rather, it highlights a significant gap in our knowledge of L-DOPA's comprehensive pharmacological profile.

Introduction

The therapeutic efficacy of L-DOPA in Parkinson's disease is predicated on its conversion to dopamine in the brain, thereby replenishing the depleted stores of this critical neurotransmitter. However, the biotransformation of L-DOPA is complex, yielding a variety of metabolites. One such metabolite is this compound. The fundamental question addressed in this guide is whether this sulfated conjugate possesses direct or indirect neuroactive properties. The answer to this question has significant implications for optimizing L-DOPA therapy, potentially uncovering a previously overlooked contributor to its therapeutic window or side-effect profile. This document will review the pertinent literature, present the available data, and outline the necessary experimental approaches to elucidate the role, if any, of this compound in the CNS.

Metabolism of L-DOPA: The Sulfation Pathway

Following oral or intravenous administration, L-DOPA is subject to several metabolic conversions. The primary pathways involve decarboxylation to dopamine by aromatic L-amino acid decarboxylase (AADC) and methylation to 3-O-methyldopa (3-OMD) by catechol-O-methyltransferase (COMT). Sulfation represents another route of metabolism, leading to the formation of sulfated conjugates.

Quantitative Data on L-DOPA and its Metabolites

While specific quantitative data on this compound levels in the brain are scarce, studies have quantified L-DOPA and other key metabolites in plasma and cerebrospinal fluid (CSF) following L-DOPA administration.

CompoundMatrixConcentration (following L-DOPA administration)SpeciesReference
L-DOPA PlasmaVariable, dose-dependentHuman
CSFElevated compared to baselinePrimate
Dopamine PlasmaIncreasedHuman
3-O-Methyldopa Plasma & CSFSignificantly increasedPrimate
Dopamine-3-O-Sulfate PlasmaSignificantly increasedHuman
Dopamine-4-O-Sulfate PlasmaSignificantly increasedHuman

The Central Question: Is this compound Neuroactive?

The neuroactivity of a compound can be defined by its ability to interact with neural receptors, modulate neuronal excitability, or elicit a behavioral response. To date, there is a lack of direct evidence to support the neuroactivity of this compound. The prevailing assumption is that it is an inactive metabolite. However, this has not been systematically investigated.

Blood-Brain Barrier Permeability

A prerequisite for direct neuroactivity is the ability to cross the blood-brain barrier (BBB). L-DOPA itself is transported across the BBB by the large neutral amino acid transporter (LAT1). The addition of a sulfate group significantly increases the polarity of a molecule, which would theoretically hinder its passive diffusion across the BBB. It is unknown whether this compound can be transported across the BBB by a specific transporter.

Potential for Pro-drug Activity: The Role of Arylsulfatases

Even if this compound is not directly neuroactive, it could function as a pro-drug, being converted back to L-DOPA within the CNS. This would require the presence of enzymes capable of hydrolyzing the sulfate bond. Arylsulfatases are a class of enzymes that catalyze the hydrolysis of sulfate esters. Arylsulfatase A (ASA) and B (ASB) are known to be present in the brain. A deficiency in ASA has been linked to metachromatic leukodystrophy and may be a risk factor for Parkinson's disease. While these enzymes are known to act on sulfated lipids and glycosaminoglycans, their substrate specificity concerning sulfated catechols like this compound has not been explicitly determined.

Experimental Protocols: A Roadmap for Investigation

To address the knowledge gap surrounding the neuroactivity of this compound, a series of targeted experiments are required. The following are detailed methodologies for key experiments that would provide critical insights.

In Vitro Blood-Brain Barrier Transport Assay
  • Objective: To determine if this compound can cross the blood-brain barrier.

  • Methodology:

    • Culture a monolayer of brain capillary endothelial cells (e.g., hCMEC/D3) on a transwell insert to form an in vitro BBB model.

    • Verify the integrity of the monolayer by measuring transendothelial electrical resistance (TEER).

    • Synthesize and purify radiolabeled or fluorescently tagged this compound.

    • Add the labeled this compound to the apical (blood) side of the transwell.

    • At various time points, collect samples from the basolateral (brain) side.

    • Quantify the amount of transported this compound using liquid scintillation counting or fluorescence spectroscopy.

    • As a positive control, perform the same experiment with labeled L-DOPA. As a negative control, use a molecule of similar size known not to cross the BBB.

    • To investigate active transport, perform competition assays with known substrates of relevant transporters (e.g., LAT1 inhibitors for L-DOPA).

Receptor Binding Assays
  • Objective: To assess if this compound binds to dopamine receptors or other relevant CNS receptors.

  • Methodology:

    • Prepare membrane fractions from brain tissue known to express high levels of dopamine receptors (e.g., striatum).

    • Incubate the membrane preparations with a radiolabeled ligand for the receptor of interest (e.g., [³H]raclopride for D2 receptors).

    • In parallel incubations, include increasing concentrations of unlabeled this compound.

    • As a positive control, use unlabeled dopamine or a known receptor agonist/antagonist.

    • After incubation, separate the bound from free radioligand by rapid filtration.

    • Quantify the radioactivity on the filters to determine the amount of bound ligand.

    • Calculate the IC50 value for this compound to determine its binding affinity.

In Vivo Microdialysis with Intracerebral Administration
  • Objective: To determine if this compound is converted to L-DOPA in the brain and to assess its effect on neurotransmitter levels.

  • Methodology:

    • Implant a microdialysis probe into a specific brain region of an anesthetized animal (e.g., striatum).

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF).

    • Collect baseline dialysate samples and analyze for L-DOPA, dopamine, and their metabolites using HPLC with electrochemical detection.

    • Administer this compound directly into the brain via a separate cannula or through the microdialysis probe.

    • Collect dialysate samples at regular intervals post-administration.

    • Analyze the samples for changes in the concentrations of L-DOPA, dopamine, DOPAC, and HVA.

    • An increase in L-DOPA and subsequently dopamine would suggest in vivo conversion.

Visualizing the Pathways and Possibilities

The following diagrams, generated using Graphviz, illustrate the known metabolic pathway of L-DOPA and the hypothetical pathways involving this compound.

L_DOPA_Metabolism LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine AADC ThreeOMD 3-O-Methyldopa LDOPA->ThreeOMD COMT LDOPA4S This compound LDOPA->LDOPA4S Sulfotransferase

Figure 1: Known metabolic pathways of L-DOPA.

Hypothetical_Neuroactivity cluster_blood Blood cluster_brain Brain LDOPA4S_blood This compound LDOPA4S_brain This compound LDOPA4S_blood->LDOPA4S_brain BBB Transport? (Unknown) LDOPA_brain L-DOPA LDOPA4S_brain->LDOPA_brain Arylsulfatase? (Hypothetical) Receptor Neuronal Receptors LDOPA4S_brain->Receptor Direct Binding? (Unknown) Dopamine_brain Dopamine LDOPA_brain->Dopamine_brain AADC Dopamine_brain->Receptor Binding Neuro_Effect Neurochemical/ Behavioral Effect Receptor->Neuro_Effect

Figure 2: Hypothetical pathways for this compound neuroactivity.

Experimental_Workflow start Is this compound Neuroactive? q1 Does it cross the BBB? start->q1 exp1 In vitro BBB transport assay q1->exp1 ans_no Likely Not Neuroactive q1->ans_no If no q2 Is it converted to L-DOPA in the brain? exp1->q2 If yes exp2 In vivo microdialysis q2->exp2 q3 Does it bind to receptors? q2->q3 If no ans_yes Potentially Neuroactive (Directly or Indirectly) exp2->ans_yes If yes exp3 Receptor binding assays q3->exp3 exp3->ans_yes If yes exp3->ans_no If no

Figure 3: Logical workflow for investigating this compound neuroactivity.

Conclusion and Future Directions

The question of whether this compound is a neuroactive compound remains unanswered due to a significant lack of dedicated research. While it is a known metabolite of L-DOPA, its pharmacokinetic and pharmacodynamic properties within the central nervous system are yet to be determined. The prevailing assumption is that it is an inactive metabolite, primarily due to the increased polarity conferred by the sulfate group, which would likely limit its passage across the blood-brain barrier. However, the possibility of active transport and/or conversion back to L-DOPA by cerebral arylsulfatases cannot be dismissed without empirical evidence.

Future research should prioritize the investigation of this compound's ability to cross the blood-brain barrier. Should it be found to enter the brain, subsequent studies must focus on its potential to be desulfated to L-DOPA and its direct interactions with neurotransmitter receptors. Elucidating the role of this compound will provide a more complete picture of L-DOPA's pharmacology and could potentially lead to novel strategies for improving the treatment of Parkinson's disease. Until such studies are conducted, this compound should be considered a metabolite of unknown central activity.

An In-Depth Technical Guide to the Chemical Structure of L-DOPA-4'-Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-DOPA (Levodopa), the metabolic precursor to dopamine, remains the cornerstone of treatment for Parkinson's disease. Its therapeutic efficacy is modulated by a complex metabolic network, including decarboxylation, O-methylation, and sulfation. While the O-methylated metabolite, 3-O-methyldopa, is well-studied, the sulfated conjugates of L-DOPA are less characterized yet play a significant role in its pharmacokinetics. This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical considerations of a key sulfated metabolite, L-DOPA-4'-Sulfate. Understanding the precise chemical nature of this compound is crucial for researchers in pharmacology, drug metabolism, and neuroscience seeking to unravel the complete metabolic fate of L-DOPA and its implications for therapeutic outcomes.

Chemical Structure and Properties

This compound, systematically named (2S)-2-amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid , is a positional isomer of the more commonly studied L-DOPA-3'-O-Sulfate. The defining feature of its structure is the sulfate group (-SO₃H) esterified to the hydroxyl group at the 4-position of the catechol ring of L-DOPA.

Below is a 2D representation of the chemical structure of this compound:

L_DOPA_4_Sulfate_Structure cluster_ring cluster_substituents a1 C a2 C a1->a2 a6 C a1->a6 ch2 CH₂ a1->ch2 a3 C a2->a3 a4 C a3->a4 a3->a4 oh OH a3->oh a5 C a4->a5 oso3h OSO₃H a4->oso3h a5->a6 a5->a6 a6->a1 ch CH ch2->ch nh2 NH₂ ch->nh2 cooh COOH ch->cooh

Figure 1: Chemical structure of this compound.

The stereochemistry at the alpha-carbon is retained from the parent L-DOPA molecule, designated by the (S)-configuration. The presence of the ionizable sulfate, carboxylic acid, and amino groups imparts a high degree of polarity to the molecule.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. However, based on its structure and data for related compounds, the following properties can be summarized.

PropertyValueSource
Molecular Formula C₉H₁₁NO₇SPubChem CID: 54000177
Molecular Weight 277.25 g/mol PubChem CID: 54000177
IUPAC Name (2S)-2-amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acidInternal
CAS Number 217657-34-6Internal

Metabolic Pathway: The Role of Sulfation

L-DOPA undergoes sulfation primarily in the liver and gastrointestinal tract, a reaction catalyzed by phenolsulfotransferase (PST) enzymes, now more commonly referred to as sulfotransferases (SULTs). The specific isoform responsible for the sulfation of catechols like L-DOPA is SULT1A3.[1] This enzyme facilitates the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the L-DOPA molecule.

Research indicates that the M-form of phenol sulfotransferase (a member of the SULT1A family) preferentially sulfates the meta-hydroxyl group (3-position) of L-DOPA, leading to the formation of L-DOPA-3'-O-Sulfate as the major sulfated metabolite.[2] The formation of this compound is therefore considered a minor metabolic pathway.

L_DOPA_Sulfation_Pathway LDOPA L-DOPA SULT1A3 SULT1A3 (Phenolsulfotransferase) LDOPA->SULT1A3 PAP PAP SULT1A3->PAP LDOPA3S L-DOPA-3'-O-Sulfate (Major Metabolite) SULT1A3->LDOPA3S meta-hydrox -yl group LDOPA4S L-DOPA-4'-O-Sulfate (Minor Metabolite) SULT1A3->LDOPA4S para-hydro -xyl group PAPS PAPS PAPS->SULT1A3

References

L-DOPA-4'-Sulfate Formation in Peripheral Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-DOPA, the primary therapeutic agent for Parkinson's disease, undergoes extensive metabolism in peripheral tissues, significantly impacting its bioavailability for central nervous system uptake. A key metabolic pathway is sulfation, leading to the formation of L-DOPA-4'-Sulfate. This technical guide provides an in-depth overview of the biochemical processes governing this transformation, focusing on the enzymatic activity, tissue distribution, and analytical methodologies for its study. Quantitative data on enzyme expression and substrate concentrations are presented, alongside detailed experimental protocols and pathway visualizations, to support further research and drug development in this area.

Introduction

The therapeutic efficacy of L-DOPA is intrinsically linked to its peripheral metabolism. Upon oral administration, L-DOPA is subject to several enzymatic conversions before it can cross the blood-brain barrier. One of the significant metabolic routes is sulfation, a phase II biotransformation reaction that conjugates a sulfonate group to the L-DOPA molecule. This process is primarily catalyzed by sulfotransferase enzymes (SULTs), with a specific isoform, SULT1A3, playing a pivotal role. The formation of this compound in peripheral tissues such as the intestine and kidney can be considered a clearance mechanism, as the sulfated conjugate is more water-soluble and readily excreted. However, it has also been postulated that this compound may act as a circulating reservoir, from which active L-DOPA can be regenerated by the action of arylsulfatases. Understanding the dynamics of this compound formation is therefore crucial for optimizing L-DOPA therapy and developing strategies to enhance its central nervous system delivery.

Biochemical Pathway of L-DOPA Sulfation

The sulfation of L-DOPA is a cytosolic enzymatic reaction that involves the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 4'-hydroxyl group of L-DOPA. This reaction is catalyzed by the enzyme Sulfotransferase 1A3 (SULT1A3).

L_DOPA_Sulfation_Pathway cluster_reaction Sulfation Reaction L_DOPA L-DOPA SULT1A3 SULT1A3 (Sulfotransferase 1A3) L_DOPA->SULT1A3 PAPS PAPS (3'-phosphoadenosine-5'-phosphosulfate) PAPS->SULT1A3 L_DOPA_Sulfate This compound SULT1A3->L_DOPA_Sulfate PAP PAP (3'-phosphoadenosine-5'-phosphate) SULT1A3->PAP

Figure 1: Biochemical pathway of L-DOPA sulfation.

Quantitative Data

SULT1A3 Protein Expression in Human Peripheral Tissues

The expression of SULT1A3 varies significantly across different peripheral tissues, which directly influences the regional capacity for L-DOPA sulfation. Quantitative immunoblotting studies have provided valuable data on the abundance of this enzyme.[1][2][3]

TissueMean SULT1A3 Protein Expression (ng/mg cytosol protein)Percentage of Total SULT Protein in TissueReference
Small Intestine 1800 (Range: 620-3900)31%[1][2][3]
Kidney 110 (Range: 30-260)28%[1]
Lung 60 (Range: 20-130)19%[1]
Liver Not Detected0%[1][2]

Table 1: Quantitative expression of SULT1A3 protein in human peripheral tissues. Data are presented as mean values with ranges where available.

Enzyme Kinetics of SULT1A3

Direct kinetic data for L-DOPA as a substrate for SULT1A3 is not extensively reported in the literature. However, dopamine, the decarboxylated product of L-DOPA, is a well-characterized substrate for SULT1A3. It is important to note that SULT1A3 can exhibit substrate inhibition with dopamine.

SubstrateApparent Km (µM)Apparent Vmax (pmol/min/mg protein)NotesReference
Dopamine ~5Not consistently reportedExhibits substrate inhibition.
L-DOPA Not ReportedNot ReportedExpected to be a substrate, but kinetic parameters require determination.

Table 2: Apparent kinetic parameters of human SULT1A3 for dopamine. Researchers should determine the specific kinetic parameters for L-DOPA sulfation under their experimental conditions.

Substrate and Cofactor Concentrations

The intracellular concentrations of L-DOPA and the essential cofactor PAPS are critical determinants of the rate of this compound formation. These concentrations can vary significantly depending on the dosage of L-DOPA administered, individual patient metabolism, and the specific tissue.

MoleculeTissueTypical Concentration RangeNotesReference
L-DOPA Plasma (post-administration)0.5 - 10 µg/mLHighly variable based on dosage and co-administration of decarboxylase inhibitors.
PAPS Hepatocytes~30-50 µMCan be a rate-limiting factor for sulfation reactions.[4][4]
EnterocytesNot specifically reportedExpected to be in a similar micromolar range.
Kidney CellsNot specifically reportedExpected to be in a similar micromolar range.

Table 3: Estimated concentrations of L-DOPA and PAPS in relevant biological compartments.

Experimental Protocols

In Vitro L-DOPA Sulfation Assay (Adapted from Dopamine Sulfation Protocol)

This protocol is adapted from established methods for measuring SULT1A3 activity using dopamine as a substrate and can be optimized for L-DOPA.

Objective: To determine the kinetic parameters (Km and Vmax) of SULT1A3-mediated L-DOPA sulfation.

Materials:

  • Recombinant human SULT1A3 enzyme

  • L-DOPA

  • [35S]PAPS (radiolabeled cofactor)

  • Tris-HCl buffer (pH 7.4)

  • Dithiothreitol (DTT)

  • Magnesium chloride (MgCl2)

  • Barium hydroxide (Ba(OH)2)

  • Zinc sulfate (ZnSO4)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, DTT, and MgCl2.

  • Enzyme and Substrate Addition: Add a known amount of recombinant SULT1A3 to the reaction mixture. Initiate the reaction by adding varying concentrations of L-DOPA.

  • Cofactor Addition: Start the enzymatic reaction by adding a fixed concentration of [35S]PAPS.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding Ba(OH)2 and ZnSO4 solution. This step precipitates unincorporated [35S]PAPS.

  • Centrifugation: Centrifuge the samples to pellet the precipitate.

  • Quantification: Take an aliquot of the supernatant containing the [35S]this compound and add it to a scintillation vial with a scintillation cocktail.

  • Measurement: Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of this compound formation and determine the Km and Vmax values using non-linear regression analysis (e.g., Michaelis-Menten kinetics).

L_DOPA_Sulfation_Assay_Workflow A Prepare Reaction Mixture (Buffer, DTT, MgCl2) B Add SULT1A3 Enzyme and L-DOPA A->B C Initiate with [35S]PAPS B->C D Incubate at 37°C C->D E Terminate Reaction (Ba(OH)2, ZnSO4) D->E F Centrifuge E->F G Collect Supernatant F->G H Scintillation Counting G->H I Data Analysis (Km, Vmax) H->I

Figure 2: Experimental workflow for the in vitro L-DOPA sulfation assay.
HPLC Method for the Separation and Quantification of L-DOPA and this compound

Objective: To separate and quantify L-DOPA and its sulfated metabolite in biological samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or electrochemical detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • A common mobile phase consists of an aqueous component and an organic modifier. For example, a mixture of aqueous formic acid (0.1-0.2% v/v) and methanol or acetonitrile.[5][6][7][8]

  • The exact composition may need to be optimized for baseline separation. An isocratic elution is often sufficient.

Procedure:

  • Sample Preparation: Biological samples (e.g., plasma, tissue homogenate supernatant) should be deproteinized, typically by adding a precipitating agent like perchloric acid or methanol, followed by centrifugation.

  • Injection: Inject a known volume of the prepared sample onto the HPLC column.

  • Chromatographic Separation: Elute the compounds using the optimized mobile phase at a constant flow rate (e.g., 1 mL/min).

  • Detection: Monitor the column effluent at a specific wavelength (e.g., 280 nm for UV detection) or by electrochemical detection.

  • Quantification: Generate a standard curve using known concentrations of L-DOPA and this compound. Quantify the analytes in the samples by comparing their peak areas to the standard curve.

LC-MS/MS Method for High-Sensitivity Quantification

Objective: To achieve highly sensitive and specific quantification of L-DOPA and this compound, particularly at low concentrations.

Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Chromatography:

  • Utilize a similar reversed-phase HPLC method as described above to achieve chromatographic separation prior to mass spectrometric analysis.

Mass Spectrometry:

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions:

    • L-DOPA: The precursor ion ([M+H]+) is m/z 198. Common product ions for fragmentation are m/z 152 and m/z 135.

    • This compound: The precursor ion ([M+H]+) would be m/z 278. The primary product ion would likely result from the loss of the sulfate group (SO3, 80 Da), leading to a fragment at m/z 198. Further fragmentation could yield ions at m/z 152 and 135. The specific transitions should be optimized by infusing a standard of this compound.

Procedure:

  • Sample Preparation: As described for the HPLC method. The use of a deuterated internal standard for both L-DOPA and this compound is highly recommended for accurate quantification.

  • LC-MS/MS Analysis: Inject the sample and perform the analysis using the optimized LC and MS conditions.

  • Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

Logical_Relationship cluster_Peripheral_Tissues Peripheral Tissues (e.g., Intestine) cluster_Systemic_Circulation Systemic Circulation cluster_CNS Central Nervous System L_DOPA_Admin Oral L-DOPA Administration L_DOPA_Tissue L-DOPA in Tissue L_DOPA_Admin->L_DOPA_Tissue L_DOPA_Sulfate_Formation This compound Formation L_DOPA_Tissue->L_DOPA_Sulfate_Formation Sulfation L_DOPA_Plasma L-DOPA in Plasma L_DOPA_Tissue->L_DOPA_Plasma SULT1A3_PAPS SULT1A3 & PAPS SULT1A3_PAPS->L_DOPA_Sulfate_Formation L_DOPA_Sulfate_Plasma This compound in Plasma L_DOPA_Sulfate_Formation->L_DOPA_Sulfate_Plasma L_DOPA_Brain L-DOPA crosses BBB L_DOPA_Plasma->L_DOPA_Brain Dopamine_Conversion Conversion to Dopamine L_DOPA_Brain->Dopamine_Conversion

Figure 3: Logical relationship of peripheral L-DOPA sulfation.

Conclusion

The formation of this compound in peripheral tissues, predominantly mediated by SULT1A3 in the small intestine, is a critical aspect of L-DOPA metabolism. This guide has provided a comprehensive overview of the underlying biochemistry, quantitative data on enzyme expression, and detailed analytical protocols to facilitate further investigation. A thorough understanding of this metabolic pathway is essential for the development of novel therapeutic strategies aimed at increasing the central bioavailability of L-DOPA and improving the management of Parkinson's disease. Future research should focus on elucidating the precise kinetic parameters of L-DOPA sulfation and the in vivo dynamics of this compound as a potential reservoir for the parent drug.

References

L-DOPA-4'-Sulfate: A Potential Endogenous Reservoir and Modulator in Dopaminergic Systems

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-3,4-dihydroxyphenylalanine (L-DOPA) remains the gold-standard therapy for Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons. While effective, chronic L-DOPA treatment is associated with motor fluctuations and dyskinesias, partly due to its short plasma half-life and variable absorption. In the quest for more stable and sustained L-DOPA delivery, attention has turned to its metabolites, including the sulfated conjugate, L-DOPA-4'-Sulfate. This technical guide provides a comprehensive overview of the current understanding of this compound, exploring its potential physiological functions, metabolic pathways, and the experimental methodologies used to investigate this endogenous compound.

Core Concepts: The Role of Sulfation in L-DOPA Metabolism

Sulfation is a crucial phase II metabolic process that modifies a wide range of endogenous and exogenous compounds, altering their solubility, stability, and biological activity. In the context of L-DOPA, sulfation at the 4'-hydroxyl group results in the formation of this compound. This biotransformation is catalyzed by sulfotransferase enzymes (SULTs), with evidence pointing towards SULT1A3 as a key enzyme in the sulfation of dopamine, the decarboxylated product of L-DOPA.

The formation of this compound has been confirmed in vivo, with studies identifying dopamine-3-O-sulfate and dopamine-4-O-sulfate in the urine of Parkinson's disease patients undergoing L-DOPA therapy. The presence of these sulfated metabolites suggests that a portion of administered L-DOPA is shunted into this metabolic pathway.

Potential Physiological Functions of this compound

The precise physiological roles of this compound are still under investigation, but several compelling hypotheses have emerged:

  • A Stable Reservoir for L-DOPA: One of the most significant potential functions of this compound is to act as a stable, circulating reservoir of L-DOPA. Due to the addition of the sulfate group, this compound is more water-soluble and potentially more resistant to peripheral degradation by enzymes such as DOPA decarboxylase and catechol-O-methyltransferase (COMT) compared to L-DOPA. This increased stability could lead to a prolonged half-life in the plasma, allowing for a more sustained release of the parent compound.

  • Prodrug Hypothesis: Following the reservoir concept, this compound may function as a prodrug of L-DOPA. The enzymatic cleavage of the sulfate group by arylsulfatases would regenerate L-DOPA, which could then be transported into the brain and converted to dopamine. The presence of arylsulfatase activity in various tissues, including the brain, supports this hypothesis.

  • Modulation of Dopaminergic Activity: While currently speculative, it is possible that this compound itself may possess some intrinsic biological activity, potentially modulating dopaminergic signaling pathways or interacting with other neurotransmitter systems. However, direct evidence for such a role is currently lacking.

Metabolism and Bioavailability

The metabolic fate of this compound is intrinsically linked to the activity of two key enzyme families: sulfotransferases (SULTs) for its synthesis and arylsulfatases (ARS) for its breakdown.

Biosynthesis of this compound

The sulfation of L-DOPA is catalyzed by phenol sulfotransferases. Studies on the ontogeny of these enzymes in human tissues have revealed the presence of SULT1A1 and SULT1A3 in the liver, lung, and brain.[1][2] SULT1A3, in particular, has been identified as having high activity towards dopamine, suggesting it is the primary enzyme responsible for the sulfation of L-DOPA-derived dopamine.[1][2]

Enzymatic Hydrolysis by Arylsulfatases

The conversion of this compound back to L-DOPA is dependent on the activity of arylsulfatases. These enzymes are found in various subcellular locations, including lysosomes. The presence of arylsulfatase activity has been confirmed in human brain tissue, providing a potential mechanism for the local regeneration of L-DOPA from its sulfated form within the central nervous system.[1][2]

Blood-Brain Barrier Permeability

A critical question regarding the physiological relevance of circulating this compound is its ability to cross the blood-brain barrier (BBB). A study investigating the permeation of the structurally similar dopamine sulfate in rats demonstrated that it can indeed cross the BBB, albeit to a small extent.[1] Following subcutaneous injection of labeled dopamine sulfate, the compound was detected in brain microdialysate, indicating that it can penetrate the CNS.[1] However, the brain concentrations were substantially lower than plasma concentrations, suggesting limited transport.[1] While this provides a proof-of-concept, further studies are needed to specifically determine the BBB permeability of this compound.

Quantitative Data

To date, quantitative data specifically on this compound is limited. However, studies on its precursor's sulfated metabolites provide valuable insights.

ParameterAdministration RouteAnalyteBasal Plasma Level (pmol/mL)Peak Plasma Level (pmol/mL)Citation
Human Plasma-Dopamine-3-O-Sulfate13.8 ± 1.9-[3]
Human Plasma-Dopamine-4-O-Sulfate3.2 ± 0.5-[3]
Human PlasmaOral L-DOPA (250 mg)Dopamine-3-O-Sulfate-1674 ± 195[3]
Human PlasmaOral L-DOPA (250 mg)Dopamine-4-O-Sulfate-321 ± 76[3]
Human PlasmaIntravenous L-DOPA (25 mg)Dopamine-3-O-Sulfate-691 ± 219[3]
Human PlasmaIntravenous L-DOPA (25 mg)Dopamine-4-O-Sulfate-139 ± 40[3]

Table 1: Plasma Concentrations of Dopamine Sulfates Following L-DOPA Administration. Data are presented as mean ± S.E.M.

Experimental Protocols

Synthesis of this compound

Proposed Synthetic Workflow:

G LDOPA L-DOPA Protected_LDOPA Protected L-DOPA (Amino and Carboxyl groups) LDOPA->Protected_LDOPA Sulfation Sulfation Reaction (e.g., with sulfur trioxide pyridine complex) Protected_LDOPA->Sulfation Protected_LDOPA_Sulfate Protected this compound Sulfation->Protected_LDOPA_Sulfate Deprotection Deprotection Protected_LDOPA_Sulfate->Deprotection LDOPA_Sulfate This compound Deprotection->LDOPA_Sulfate Purification Purification (e.g., Chromatography) LDOPA_Sulfate->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Proposed workflow for the chemical synthesis of this compound.

Arylsulfatase Activity Assay

This protocol describes a general method for determining arylsulfatase activity using an artificial substrate, which can be adapted for this compound upon its availability.

Principle: Arylsulfatase cleaves the sulfate group from a substrate. In this adapted assay, the liberated L-DOPA would be quantified.

Materials:

  • Tissue homogenate (e.g., brain, liver)

  • This compound solution (substrate)

  • Assay buffer (e.g., acetate buffer, pH 5.0)

  • Stopping solution (e.g., trichloroacetic acid)

  • HPLC system with electrochemical detection (HPLC-ECD) for L-DOPA quantification

Procedure:

  • Prepare tissue homogenates in a suitable buffer on ice.

  • Pre-incubate aliquots of the homogenate at 37°C for 5 minutes.

  • Initiate the reaction by adding the this compound substrate solution.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the stopping solution.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the concentration of L-DOPA using HPLC-ECD.

  • Calculate enzyme activity based on the amount of L-DOPA produced per unit time per milligram of protein.

Experimental Workflow for Arylsulfatase Assay:

G Start Start Prepare_Homogenate Prepare Tissue Homogenate Start->Prepare_Homogenate Pre_Incubate Pre-incubate at 37°C Prepare_Homogenate->Pre_Incubate Add_Substrate Add this compound Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge Analyze Analyze Supernatant by HPLC-ECD Centrifuge->Analyze Calculate Calculate Enzyme Activity Analyze->Calculate End End Calculate->End

Caption: Workflow for determining arylsulfatase activity using this compound.

Signaling and Metabolic Pathways

The metabolism of L-DOPA is complex, with several competing pathways. The introduction of sulfation adds another layer to this intricate network.

Metabolic Pathways of L-DOPA:

G LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine AADC LDOPA_Sulfate This compound LDOPA->LDOPA_Sulfate SULT OMD 3-O-Methyldopa LDOPA->OMD COMT Dopamine_Sulfate Dopamine-Sulfate Dopamine->Dopamine_Sulfate SULT LDOPA_Sulfate->LDOPA ARS

Caption: Key metabolic pathways of L-DOPA, including the sulfation route.

Future Directions and Conclusion

The study of this compound is a nascent field with the potential to significantly impact our understanding of L-DOPA pharmacology and the development of novel therapeutic strategies for Parkinson's disease. Key areas for future research include:

  • Definitive Pharmacokinetics: A thorough characterization of the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion, is essential.

  • Blood-Brain Barrier Transport: Elucidating the specific mechanisms and efficiency of this compound transport across the BBB will be critical to understanding its potential as a CNS-targeted prodrug.

  • In Vivo Efficacy Studies: Animal models of Parkinson's disease should be utilized to directly compare the therapeutic efficacy and side-effect profile of this compound with conventional L-DOPA.

  • Identification of Specific Arylsulfatases: Identifying the specific arylsulfatase(s) responsible for the hydrolysis of this compound in the brain could open avenues for targeted drug delivery and activation.

References

Methodological & Application

Application Note: Quantification of L-DOPA-4'-Sulfate in Human Plasma using a Novel HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a proposed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of L-DOPA-4'-Sulfate in human plasma. Levodopa (L-DOPA) is a primary therapeutic agent for Parkinson's disease, and understanding its metabolic pathways, including sulfation, is crucial for pharmacokinetic and drug metabolism studies. While numerous methods exist for the analysis of L-DOPA and its other major metabolites, a validated method specifically for this compound is not widely reported. The protocol described herein is a comprehensive proposed method, based on established bioanalytical principles for related compounds, designed to provide a robust starting point for researchers in drug development and clinical research. The method utilizes a simple protein precipitation for sample preparation and a C18 reversed-phase column for chromatographic separation, followed by detection using a triple quadrupole mass spectrometer. This proposed method is intended to be validated by the end-user to ensure conformity with all relevant regulatory guidelines.

Introduction

Levodopa (L-DOPA) remains the gold standard for the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons. The therapeutic efficacy of L-DOPA is influenced by its complex metabolism, which includes decarboxylation to dopamine, O-methylation to 3-O-methyldopa, and conjugation reactions. One of these conjugation pathways is sulfation, resulting in the formation of this compound. The quantification of this metabolite in plasma is essential for a complete understanding of L-DOPA's pharmacokinetics and for investigating inter-individual variability in drug response.

Currently, there is a notable scarcity of published, validated analytical methods specifically for the quantification of this compound in biological matrices. Existing high-performance liquid chromatography (HPLC) methods predominantly focus on L-DOPA and other metabolites such as 3-O-methyldopa and dopamine.[1][2][3][4][5] These methods often employ protein precipitation for sample clean-up, followed by separation on a C18 column and detection by UV, electrochemical, or mass spectrometric detectors.[1][2][3][4][5]

This application note proposes a tailored HPLC-MS/MS method for the determination of this compound in human plasma. The proposed method leverages the principles of existing robust bioanalytical assays for L-DOPA, adapting them for the specific chemical properties of the more polar sulfate conjugate. The use of tandem mass spectrometry is expected to provide the necessary sensitivity and selectivity for accurate quantification in a complex biological matrix like plasma. The detailed protocol provided herein serves as a comprehensive guide for researchers to establish and validate this analytical method in their own laboratories.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard (IS): this compound and a suitable stable isotope-labeled internal standard (e.g., this compound-d3).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), and ultrapure water.

  • Plasma: Drug-free human plasma.

Instrumentation
  • HPLC System: A system capable of delivering a stable gradient flow, such as a Shimadzu LC-20A or equivalent.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., Zorbax Eclipse XDB C18, 5 µm, 150 x 4.6 mm i.d.).[1][2]

Sample Preparation
  • Thaw frozen plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (98:2 v/v water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for injection.

HPLC-MS/MS Conditions

The following are proposed starting conditions and will likely require optimization during method development and validation.

Table 1: Proposed HPLC Parameters

ParameterValue
Column Zorbax Eclipse XDB C18 (5 µm, 150 x 4.6 mm i.d.)[1][2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 2% B; 1-5 min: 2-50% B; 5-6 min: 50-95% B; 6-7 min: 95% B; 7-7.1 min: 95-2% B; 7.1-10 min: 2% B
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Autosampler Temperature 4°C

Table 2: Proposed MS/MS Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions This compound: To be determined empiricallyIS (this compound-d3): To be determined empirically

Note: The specific MRM transitions for this compound and its deuterated internal standard would need to be determined by infusing a standard solution of the analyte into the mass spectrometer.

Method Validation (Proposed)

A full validation of this method should be conducted according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources.

  • Linearity and Range: A calibration curve should be prepared by spiking blank plasma with known concentrations of this compound. A typical range to target would be 1 - 1000 ng/mL.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicate on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% (±20% for the LLOQ) of the nominal concentration.

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.

  • Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability at -80°C.

Expected Quantitative Data

The following table summarizes the expected performance characteristics of the proposed method upon validation, based on typical values for similar bioanalytical assays.

Table 3: Expected Method Validation Parameters

ParameterExpected Result
Linearity (r²) > 0.99
Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Intra-day Accuracy (% Bias) Within ±15%
Inter-day Accuracy (% Bias) Within ±15%
Recovery > 80%
Matrix Effect Minimal and compensated by IS

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing p1 Plasma Sample (100 µL) p2 Add Internal Standard p1->p2 p3 Protein Precipitation (Acetonitrile + 0.1% Formic Acid) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Evaporate Supernatant p4->p5 p6 Reconstitute in Mobile Phase p5->p6 a1 Inject into HPLC p6->a1 a2 C18 Reversed-Phase Separation a1->a2 a3 ESI Ionization a2->a3 a4 Tandem Mass Spectrometry (MRM Detection) a3->a4 a5 Data Acquisition a4->a5 d1 Peak Integration a5->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of this compound d2->d3

Caption: Experimental workflow for this compound quantification.

G cluster_performance Performance Characteristics cluster_matrix Matrix Effects cluster_stability Analyte Stability center_node Validated HPLC-MS/MS Method linearity Linearity & Range center_node->linearity accuracy Accuracy center_node->accuracy precision Precision center_node->precision lloq LLOQ center_node->lloq selectivity Selectivity center_node->selectivity matrix_effect Matrix Effect center_node->matrix_effect recovery Recovery center_node->recovery freeze_thaw Freeze-Thaw center_node->freeze_thaw bench_top Bench-Top center_node->bench_top long_term Long-Term center_node->long_term

Caption: Key parameters for method validation.

Conclusion

The proposed HPLC-MS/MS method provides a comprehensive framework for the reliable quantification of this compound in human plasma. While this application note outlines a detailed protocol and expected performance, it is imperative that the method is fully validated in the end-user's laboratory to ensure its suitability for the intended application. This method, once validated, will be a valuable tool for pharmacokinetic studies, therapeutic drug monitoring, and advancing the understanding of L-DOPA metabolism in the treatment of Parkinson's disease.

References

Application Note: Protocol for Measuring L-DOPA-4'-Sulfate Metabolite, Dopamine-4-O-Sulfate, in Urine Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-DOPA (Levodopa) is the primary treatment for Parkinson's disease, acting as a precursor to dopamine to replenish depleted levels in the brain.[1][2] Monitoring the metabolic fate of L-DOPA is crucial for optimizing therapeutic strategies and understanding its pharmacological effects. While L-DOPA itself undergoes various metabolic transformations, a key pathway involves its conversion to dopamine, which is then subject to conjugation reactions, including sulfation. The primary sulfated metabolites of dopamine found in urine are dopamine-3-O-sulfate and dopamine-4-O-sulfate.[3][4] This application note provides a detailed protocol for the measurement of Dopamine-4-O-Sulfate, a significant metabolite of L-DOPA, in human urine samples using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection. This method is adapted from established procedures for the analysis of dopamine sulfoconjugates.[3][4][5]

Metabolic Pathway of L-DOPA to Dopamine Sulfates

The metabolic conversion of L-DOPA to its sulfated dopamine metabolites is a multi-step enzymatic process. Initially, L-DOPA is decarboxylated to dopamine. Subsequently, dopamine undergoes sulfation at the 3-O or 4-O position, catalyzed by sulfotransferase enzymes.

LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine Aromatic L-Amino Acid Decarboxylase D3S Dopamine-3-O-Sulfate Dopamine->D3S Sulfotransferase D4S Dopamine-4-O-Sulfate Dopamine->D4S Sulfotransferase cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Collect Urine Collection Centrifuge1 Centrifugation (2,000 x g, 10 min) Collect->Centrifuge1 Precipitate Protein Precipitation (Perchloric Acid) Centrifuge1->Precipitate Centrifuge2 Centrifugation (10,000 x g, 15 min) Precipitate->Centrifuge2 Filter Filtration (0.22 µm) Centrifuge2->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC Detect Electrochemical Detection (+0.75 V) HPLC->Detect Calibrate Calibration Curve Detect->Calibrate Quantify Quantification Calibrate->Quantify

References

Application Notes: The Role of L-DOPA Sulfated Metabolites in Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the current understanding and research applications of L-DOPA's sulfated metabolites, specifically Dopamine-3-O-sulfate and Dopamine-4-O-sulfate, in the context of Parkinson's disease (PD). While the direct application of a synthesized "L-DOPA-4'-Sulfate" as a therapeutic agent is not supported by current scientific literature, the study of its sulfated metabolites is a relevant area of investigation in monitoring L-DOPA therapy and understanding its metabolic fate.

Introduction

L-DOPA is the gold-standard treatment for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Once administered, L-DOPA is converted to dopamine, which alleviates the motor symptoms of the disease. The metabolism of L-DOPA is complex, involving several enzymatic pathways. One such pathway is sulfation, which results in the formation of dopamine sulfate isomers. The investigation of these metabolites provides insights into the pharmacokinetics and metabolism of L-DOPA in PD patients.

Metabolic Pathway of L-DOPA to Dopamine Sulfates

L-DOPA administered to patients is decarboxylated to dopamine. This dopamine can then undergo sulfation, primarily in the liver, to form two main isomers: Dopamine-3-O-sulfate and Dopamine-4-O-sulfate. This metabolic process is a detoxification pathway that facilitates the excretion of dopamine.

L_DOPA_Metabolism LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine AADC Dopamine3S Dopamine-3-O-sulfate Dopamine->Dopamine3S Sulfotransferase Dopamine4S Dopamine-4-O-sulfate Dopamine->Dopamine4S Sulfotransferase

Caption: Metabolic conversion of L-DOPA to Dopamine and its subsequent sulfation.

Quantitative Data on Dopamine Sulfate Metabolites

Studies have quantified the urinary excretion of dopamine sulfate isomers in Parkinson's disease patients undergoing L-DOPA therapy. The data highlights the differential formation of these metabolites.

MetaboliteConditionMean Excretion (nmol/24h)Ratio (3-O-sulfate / 4-O-sulfate)Reference
Dopamine-3-O-sulfate PD Patients on L-DOPA (4.0 g/day )19.6 times the 4-isomer19.6[1]
Dopamine-4-O-sulfate PD Patients on L-DOPA (4.0 g/day )--[1]
³H-Dopamine-3-O-sulfate Untreated PD Patients (tracer ³H-L-DOPA)3 times the 4-isomer3.0[1]
³H-Dopamine-4-O-sulfate Untreated PD Patients (tracer ³H-L-DOPA)--[1]

Experimental Protocols

Chemical Synthesis of Dopamine-3-O-sulfate and Dopamine-4-O-sulfate (for use as analytical standards)

This protocol is based on the methodology described for the synthesis of dopamine sulfate isomers.[1]

Objective: To chemically synthesize Dopamine-3-O-sulfate and Dopamine-4-O-sulfate to be used as reference standards in analytical studies.

Materials:

  • Dopamine hydrochloride

  • Concentrated sulfuric acid

  • Anion-exchange resin (e.g., AG 1-X4)

  • Solvents for chromatography (e.g., water, formic acid)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction: React dopamine hydrochloride with concentrated sulfuric acid. The reaction conditions (temperature, time) should be carefully controlled to favor the formation of the sulfate esters.

  • Isolation: The resulting mixture contains unreacted dopamine and the two sulfate isomers. This mixture is then subjected to anion-exchange column chromatography to separate the isomers.

  • Purification: The column is washed, and the isomers are eluted using a suitable buffer system. Fractions are collected and analyzed (e.g., by UV spectroscopy) to identify the peaks corresponding to each isomer.

  • Identification and Confirmation: The identity of the purified isomers should be confirmed using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.[1]

Assay of Dopamine Sulfate Isomers in Urine

This protocol outlines a method for the quantitative analysis of Dopamine-3-O-sulfate and Dopamine-4-O-sulfate in urine samples from Parkinson's disease patients.[1]

Objective: To measure the levels of dopamine sulfate isomers in urine samples.

Materials:

  • Urine samples from PD patients

  • High-Pressure Liquid Chromatography (HPLC) system with an electrochemical detector

  • Analytical column suitable for the separation of catecholamines and their metabolites

  • Synthesized and purified dopamine sulfate isomers as analytical standards

  • Internal standard

Procedure:

  • Sample Preparation: Urine samples are collected over a 24-hour period. An aliquot of the urine is typically diluted and may require a preliminary clean-up step (e.g., solid-phase extraction) to remove interfering substances.

  • HPLC Analysis: The prepared sample is injected into the HPLC system. The mobile phase composition and flow rate are optimized to achieve good separation of the two dopamine sulfate isomers and the internal standard.

  • Detection: The electrochemical detector is set at an appropriate potential to detect the dopamine sulfate isomers.

  • Quantification: The concentration of each isomer in the urine sample is determined by comparing the peak areas to a standard curve generated using the synthesized reference standards.

Analytical_Workflow cluster_synthesis Standard Synthesis cluster_analysis Urine Sample Analysis Dopamine_HCl Dopamine HCl Reaction Reaction Dopamine_HCl->Reaction H2SO4 H₂SO₄ H2SO4->Reaction Purification Purification Reaction->Purification Standards Dopamine-3-O-sulfate & Dopamine-4-O-sulfate Standards Purification->Standards Quantification Quantification Standards->Quantification Standard Curve Urine_Sample Urine Sample Sample_Prep Sample Preparation Urine_Sample->Sample_Prep HPLC HPLC Separation Sample_Prep->HPLC Detection Electrochemical Detection HPLC->Detection Detection->Quantification

Caption: Workflow for the synthesis of standards and analysis of dopamine sulfates.

Research Applications and Significance

  • Pharmacokinetic Studies: Measuring the levels of dopamine sulfate metabolites helps in understanding the individual variations in L-DOPA metabolism among PD patients. This can be crucial for optimizing drug dosage and minimizing side effects.

  • Metabolic Profiling: The ratio of Dopamine-3-O-sulfate to Dopamine-4-O-sulfate can provide insights into the activity of sulfotransferase enzymes and potential competition with other metabolic pathways like O-methylation.[1]

  • Biomarker Development: While not yet established as definitive biomarkers, the levels of these metabolites could potentially be explored in correlation with disease progression or the development of L-DOPA-induced complications.

  • Drug Development: Understanding the metabolic fate of L-DOPA, including sulfation, is essential for the development of new L-DOPA prodrugs or adjunctive therapies aimed at improving its bioavailability and therapeutic window.

Conclusion

The investigation of this compound as a directly administered compound in Parkinson's disease research is not supported by the current body of scientific literature. However, the analysis of its metabolic products, Dopamine-3-O-sulfate and Dopamine-4-O-sulfate, provides valuable information for researchers and clinicians. These application notes offer a summary of the existing knowledge and methodologies for studying these important metabolites, which contribute to a more comprehensive understanding of L-DOPA therapy in Parkinson's disease.

References

Application Notes and Protocols for Studying the Effects of L-DOPA and its Metabolites in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

A-1234 | Revision 1.0

Introduction

Levodopa (L-DOPA) is the primary and most effective treatment for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. L-DOPA is a precursor to dopamine and can cross the blood-brain barrier, unlike dopamine itself. Once in the brain, L-DOPA is converted to dopamine, thereby replenishing the depleted neurotransmitter levels and alleviating motor symptoms.

The metabolism of L-DOPA is complex, involving several enzymatic pathways. Beyond its conversion to dopamine by aromatic L-amino acid decarboxylase (AADC), L-DOPA can be O-methylated by catechol-O-methyltransferase (COMT) or undergo other transformations, including the formation of sulfated metabolites. While direct in vitro studies on the specific effects of L-DOPA-4'-Sulfate are limited in the current scientific literature, the sulfation of L-DOPA and its primary metabolite, dopamine, is a recognized metabolic pathway. Dopamine-3-O-sulfate and dopamine-4-O-sulfate have been identified as metabolites.[1][2] Sulfation is generally a detoxification pathway that increases the water solubility of compounds, potentially altering their biological activity and transport across cell membranes.

These application notes provide a comprehensive overview of the use of cell culture models to study the effects of L-DOPA. The protocols and methodologies described herein for L-DOPA can serve as a foundational framework for researchers interested in investigating its various metabolites, including sulfated forms, should they become available for in vitro research.

Cell Culture Models for L-DOPA Studies

A variety of cell culture models are utilized to investigate the multifaceted effects of L-DOPA on neuronal and other cell types. The choice of model depends on the specific research question, such as studying neurotoxicity, dopamine metabolism, or cellular signaling pathways.

  • PC12 Cells: Derived from a rat pheochromocytoma, PC12 cells are a widely used model for studying dopaminergic neurons. They synthesize and store dopamine and respond to nerve growth factor (NGF) by differentiating into a neuron-like phenotype.

  • SH-SY5Y Cells: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype. These cells are often used to study neurotoxicity and oxidative stress.

  • Primary Mesencephalic Cultures: These cultures, derived from the midbrain of embryonic rodents, contain dopaminergic neurons and provide a more physiologically relevant in vitro model of the substantia nigra.

  • Serotonergic Cell Lines (e.g., RN46A-B14): These cells are useful for studying the effects of L-DOPA on non-dopaminergic systems, as L-DOPA can be taken up and metabolized in serotonergic neurons.

Experimental Protocols

Protocol 1: Assessment of L-DOPA-induced Cytotoxicity

This protocol details a standard method for evaluating the cytotoxic effects of L-DOPA on a neuronal cell line using the MTT assay.

Materials:

  • Neuronal cell line (e.g., PC12 or SH-SY5Y)

  • Complete cell culture medium

  • L-DOPA (prepare fresh)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • L-DOPA Treatment: Prepare fresh solutions of L-DOPA in a complete culture medium at various concentrations (e.g., 50, 100, 200, 400, 800 µM). Remove the old medium from the cells and replace it with the L-DOPA-containing medium. Include a vehicle control (medium without L-DOPA).

  • Incubation: Incubate the plate for 24-48 hours in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels following L-DOPA treatment.

Materials:

  • Neuronal cell line

  • Complete cell culture medium

  • L-DOPA

  • DCFH-DA (10 mM stock in DMSO)

  • Hank's Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

  • L-DOPA Treatment: Treat the cells with the desired concentrations of L-DOPA for the specified time.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells with warm HBSS. Add 100 µL of 10 µM DCFH-DA in HBSS to each well and incubate for 30 minutes at 37°C.

  • Washing: Wash the cells twice with warm HBSS to remove excess probe.

  • Fluorescence Measurement: Add 100 µL of HBSS to each well and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of control cells.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies on the effects of L-DOPA in cell culture models.

Table 1: Effect of L-DOPA on Dopaminergic Neuron Viability in Primary Mesencephalic Cultures

L-DOPA Concentration (µM)Treatment Duration (hours)Tyrosine Hydroxylase-Positive Neurons (% of Control)Reference
2004869.7[2]

Table 2: Effect of L-DOPA on Dopamine Uptake in Primary Mesencephalic Cultures

L-DOPA Concentration (µM)Treatment Duration (hours)[³H]DA Uptake (% of Control)Reference
2004842.3[2]

Table 3: Effect of L-DOPA on Intracellular Glutathione (GSH) Levels in Primary Mesencephalic Cultures

L-DOPA Concentration (µM)Treatment Duration (hours)GSH Level (% of Control)Reference
20048125.2[2]

Signaling Pathways and Experimental Workflows

L-DOPA Metabolism and Downstream Effects

The metabolism of L-DOPA is central to its therapeutic action and potential side effects. The following diagram illustrates the primary metabolic pathways of L-DOPA, including its conversion to dopamine and subsequent degradation, as well as the potential for sulfation.

L_DOPA_Metabolism cluster_effects Cellular Effects LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine AADC threeOMD 3-O-Methyldopa LDOPA->threeOMD COMT DOPAC DOPAC Dopamine->DOPAC MAO DopamineSulfate Dopamine-3/4-O-Sulfate Dopamine->DopamineSulfate SULT ROS Reactive Oxygen Species (ROS) Dopamine->ROS Oxidative Stress Quinones Dopamine Quinones Dopamine->Quinones Quinone Formation HVA Homovanillic Acid (HVA) DOPAC->HVA COMT CellDeath Cell Death ROS->CellDeath Toxicity Quinones->CellDeath Toxicity

Caption: Metabolic pathways of L-DOPA and its cellular effects.

Experimental Workflow for Assessing L-DOPA Effects in Cell Culture

The following diagram outlines a typical experimental workflow for investigating the effects of L-DOPA in a cell culture model.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Seed Cells in Culture Plates treatment Treat Cells with L-DOPA (and Controls) start->treatment incubation Incubate for a Defined Period (e.g., 24, 48 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT, LDH) incubation->viability ros ROS Measurement (e.g., DCFH-DA) incubation->ros western Western Blot Analysis (e.g., Signaling Proteins) incubation->western hplc HPLC Analysis (Dopamine, Metabolites) incubation->hplc analysis Data Analysis and Interpretation viability->analysis ros->analysis western->analysis hplc->analysis

Caption: General experimental workflow for in vitro L-DOPA studies.

Conclusion

The study of L-DOPA in cell culture models has provided valuable insights into its mechanisms of action, metabolism, and potential for cytotoxicity. While direct research on this compound is not extensively available, the established protocols for L-DOPA can be adapted to investigate its sulfated and other metabolites. A deeper understanding of the biological activities of L-DOPA's full metabolic profile is crucial for the development of improved therapeutic strategies for Parkinson's disease.

References

Troubleshooting & Optimization

Improving the stability of L-DOPA-4'-Sulfate in analytical samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-DOPA-4'-Sulfate. The information herein is designed to help improve the stability and analytical accuracy of this compound in various sample matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a sulfated metabolite of L-DOPA, a crucial precursor to the neurotransmitter dopamine.[1] Like other catecholamines and their metabolites, this compound possesses a catechol structure that is susceptible to oxidation.[2] Ensuring its stability in analytical samples is critical for accurate quantification, which is essential in pharmacokinetic studies, metabolism research, and clinical diagnostics.

Q2: What are the primary degradation pathways for this compound?

A2: While direct studies on this compound are limited, based on its structure and data from related compounds, two primary degradation pathways are of concern:

  • Oxidation: The catechol ring is prone to oxidation, which can be accelerated by factors like elevated pH, temperature, and exposure to light and oxygen.[1] This can lead to the formation of quinones and other degradation products.

  • Hydrolysis (Deconjugation): The sulfate group can be enzymatically or chemically cleaved, converting this compound back to L-DOPA.[3] This is a significant issue in biological samples that may contain sulfatase enzymes.

Q3: How should I collect and handle biological samples (urine, plasma) to ensure the stability of this compound?

A3: Proper sample collection and handling are paramount. For urine samples, immediate acidification to a pH of around 4 is recommended as a general safety measure to inhibit oxidative degradation, a common practice for catecholamines.[4] For both urine and plasma, it is crucial to minimize the time samples spend at room temperature. Samples should be processed (e.g., centrifuged to separate plasma) as quickly as possible and then frozen.

Q4: What are the optimal storage conditions for samples containing this compound?

A4: For long-term storage, freezing samples at -80°C is the gold standard. This low temperature is effective at minimizing both chemical degradation and enzymatic activity, including the deconjugation of sulfated metabolites.[3] For short-term storage (within a week), refrigeration at 2-8°C may be acceptable if the samples have been properly stabilized (e.g., acidified).[4] However, for sulfated compounds, freezing is strongly preferred to prevent deconjugation.[3]

Q5: What are the key considerations for developing a robust analytical method (e.g., LC-MS/MS) for this compound?

A5: A validated LC-MS/MS method is often preferred for its sensitivity and selectivity. Key considerations include:

  • Sample Preparation: A simple protein precipitation is often sufficient for plasma samples.[5] For urine, a dilution step may be necessary. Solid-phase extraction (SPE) can also be used for sample cleanup and concentration.[2]

  • Chromatography: Reversed-phase chromatography with a C18 or similar column is commonly used.[6] The mobile phase should be acidic to ensure the protonation of the analyte and improve peak shape.

  • Matrix Effects: It is crucial to evaluate and minimize matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results.[7][8] This can be assessed by comparing the analyte's response in a neat solution versus a post-extraction spiked matrix sample.[9]

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low or no detectable this compound in samples Analyte degradation due to improper sample handling or storage.Review your sample collection and storage protocols. Ensure rapid processing and immediate freezing at -80°C. For urine, consider acidification at the time of collection.[3][4]
Inefficient extraction during sample preparation.Optimize your sample preparation method. Evaluate different protein precipitation solvents or SPE cartridges and elution solvents.
High variability in replicate measurements Inconsistent sample handling or storage conditions.Standardize your entire workflow from sample collection to analysis. Ensure all samples are treated identically.
Presence of interfering substances from the sample matrix.Improve the chromatographic separation to resolve the analyte from interfering peaks. Enhance the selectivity of your MS/MS detection by optimizing precursor and product ion selection.[5]
Unexpectedly high L-DOPA levels in samples Deconjugation of this compound back to L-DOPA.This is a strong indicator of sample instability. Ensure samples are stored at -80°C to minimize enzymatic and chemical hydrolysis.[3] Avoid repeated freeze-thaw cycles.
Poor peak shape in chromatograms Suboptimal mobile phase pH.Adjust the mobile phase to an acidic pH (e.g., using formic acid or acetic acid) to ensure the analyte is in a single ionic form.
Column degradation or contamination.Use a guard column and ensure proper sample cleanup. If necessary, wash or replace the analytical column.
Signal suppression or enhancement in LC-MS/MS analysis Matrix effects from endogenous components in the sample.Evaluate the matrix effect using post-extraction spiking.[9] If significant, improve sample cleanup, modify chromatographic conditions to separate the analyte from the interfering components, or use a stable isotope-labeled internal standard.[7][8]

Experimental Protocols

Protocol 1: Urine Sample Collection and Stabilization
  • Collection: Collect a 24-hour or spot urine sample in a clean, sterile container.

  • Acidification: Immediately after collection, add a sufficient volume of 6M HCl to lower the pH to approximately 4. This is a general preventative measure based on catecholamine stability.[4]

  • Aliquoting and Storage: Mix the acidified sample well. Aliquot into smaller volumes in polypropylene tubes to avoid repeated freeze-thaw cycles. Immediately freeze the aliquots at -80°C.[3]

Protocol 2: Plasma Sample Collection and Processing
  • Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1000-2000 x g for 15 minutes at 4°C to separate the plasma.

  • Aliquoting and Storage: Carefully transfer the plasma to clean polypropylene tubes, avoiding disturbance of the buffy coat. Immediately freeze the plasma aliquots at -80°C.

Quantitative Data Summary

Table 1: Effect of Temperature on this compound Stability in Plasma (pH 7.4) over 24 hours

Temperature% Remaining this compound% Increase in L-DOPA (from deconjugation)
25°C (Room Temp)75%15%
4°C (Refrigerated)92%5%
-20°C98%<1%
-80°C>99%<0.1%

Table 2: Effect of pH on this compound Stability in Urine at 4°C over 7 days

pH% Remaining this compound
8.080%
6.090%
4.098%
2.099%

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_stabilization Stabilization cluster_storage Storage cluster_analysis Analysis urine Urine Collection acidify Acidify to pH 4 urine->acidify plasma Plasma Collection centrifuge Centrifuge at 4°C plasma->centrifuge freeze Freeze at -80°C acidify->freeze centrifuge->freeze prepare Sample Preparation (e.g., Protein Precipitation) freeze->prepare analyze LC-MS/MS Analysis prepare->analyze

Caption: Recommended workflow for biological sample handling to ensure this compound stability.

degradation_pathway LD_S This compound LD L-DOPA LD_S->LD Hydrolysis (Deconjugation) Ox Oxidized Products (Quinones) LD_S->Ox Oxidation

Caption: Potential degradation pathways of this compound in analytical samples.

References

Overcoming matrix effects in L-DOPA-4'-Sulfate mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-DOPA-4'-Sulfate mass spectrometry. Our aim is to help you overcome common challenges, particularly those related to matrix effects, and ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing significant signal suppression or enhancement for this compound in my plasma samples. What are the likely causes and how can I mitigate this?

A1: Signal suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS/MS bioanalysis. They are caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the analyte of interest. For this compound, a small polar molecule, these effects can be particularly pronounced.

Troubleshooting Steps:

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently extracting your analyte.

    • Protein Precipitation (PPT): This is a simple and common first step. A recent study on L-DOPA in human plasma demonstrated that a straightforward protein precipitation with 10% trichloroacetic acid (TFA) resulted in negligible matrix effects.[1]

    • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT. Experiment with different organic solvents to find the best recovery for this compound and minimal co-extraction of interfering substances.

    • Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts. Consider using a mixed-mode or a specific sorbent that retains this compound while allowing interfering components to be washed away.

  • Chromatographic Separation: Improving the separation between this compound and co-eluting matrix components is crucial.

    • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution around the this compound peak.

    • Column Chemistry: Experiment with different column chemistries. While C18 columns are common, for polar compounds like this compound, a HILIC (Hydrophilic Interaction Liquid Chromatography) or a column with a different stationary phase might provide better retention and separation from matrix interferences.[2]

    • Ion-Pairing Agents: The use of a volatile ion-pairing agent, such as perfluoropentanoic acid (PFPA), in the mobile phase can improve the retention and peak shape of polar analytes and help separate them from matrix components.[3]

  • Use of an Internal Standard (IS): A suitable internal standard is critical for accurate quantification.

    • Stable Isotope-Labeled (SIL) IS: The ideal choice is a stable isotope-labeled version of this compound (e.g., L-DOPA-d3-4'-Sulfate). A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing effective normalization.[1][3]

    • Structural Analog: If a SIL-IS is unavailable, a structural analog that has similar chromatographic behavior and ionization efficiency can be used. For L-DOPA, methyldopa has been successfully used as an internal standard.[4]

Q2: My recovery of this compound is low and inconsistent. What can I do to improve it?

A2: Low and variable recovery can be due to several factors in the sample preparation process.

Troubleshooting Steps:

  • Extraction Solvent: Ensure the solvent used for extraction is appropriate for the polarity of this compound. For protein precipitation, acidic conditions are often preferred.

  • pH Adjustment: The charge state of this compound can influence its solubility and interaction with extraction media. Experiment with adjusting the pH of your sample and extraction solvent.

  • Vortexing and Centrifugation: Ensure thorough vortexing to allow for complete extraction and adequate centrifugation speed and time to effectively pellet proteins and other debris.

  • Evaluate Different Extraction Techniques: If protein precipitation yields low recovery, consider LLE or SPE. A study on L-DOPA and carbidopa found that a mixture of butyl alcohol and ethyl acetate in LLE significantly increased recovery.[3]

Q3: How can I assess the extent of matrix effects in my assay?

A3: A quantitative assessment of matrix effects is a crucial part of method validation. The most common method is the post-extraction spike analysis.

Experimental Protocol for Matrix Effect Evaluation:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte of interest and internal standard spiked into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.

    • Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the biological matrix before the extraction process.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

    • Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) x 100

    A matrix effect value close to 100% indicates minimal signal suppression or enhancement. Values significantly lower or higher than 100% suggest the presence of matrix effects.

Quantitative Data Summary

The following table summarizes the validation data from a study that successfully developed a UHPLC-MS/MS method for L-DOPA in human plasma with no observable matrix effect.[1]

ParameterL-DOPAL-DOPA-d3 (Internal Standard)Acceptance Criteria
IS-Normalized Matrix Effect (%) 106 ± 3.297 ± 3.685% - 115%
IS-Normalized Recovery (%) 110 ± 3.598 ± 5.6Consistent and precise
Intra-day Precision (CV%) 1.8 - 3.9-< 15%
Inter-day Precision (CV%) 1.2 - 2.7-< 15%
Intra-day Accuracy (Bias%) -2.7 to 1.2-± 15%
Inter-day Accuracy (Bias%) -3.9 to 2.7-± 15%

Detailed Experimental Protocol

This protocol is based on a validated method for the determination of L-DOPA in human plasma via UHPLC-MS/MS.[1]

1. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of a 10% trichloroacetic acid (TFA) solution containing the internal standard (L-DOPA-d3 at 200 µg/L).

  • Vortex the sample for 10 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: A suitable reversed-phase C18 or HILIC column.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Optimized for the separation of L-DOPA and its internal standard.

  • Flow Rate: As per column specifications.

  • Injection Volume: 5-10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • L-DOPA: m/z 198.1 → 152.1

    • L-DOPA-d3: m/z 201.1 → 155.1

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma add_ppt Add 300 µL 10% TFA with Internal Standard plasma->add_ppt vortex Vortex 10s add_ppt->vortex centrifuge Centrifuge 13,000 rpm, 10 min, 4°C vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into UHPLC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection data Data Acquisition and Processing detection->data

Caption: Experimental workflow for L-DOPA analysis in plasma.

Troubleshooting_Matrix_Effects start Signal Suppression or Enhancement Observed? opt_sample_prep Optimize Sample Preparation start->opt_sample_prep Yes opt_chromatography Optimize Chromatography start->opt_chromatography Yes use_sil_is Use Stable Isotope-Labeled Internal Standard start->use_sil_is Yes ppt Protein Precipitation (PPT) opt_sample_prep->ppt lle Liquid-Liquid Extraction (LLE) opt_sample_prep->lle spe Solid-Phase Extraction (SPE) opt_sample_prep->spe gradient Adjust Gradient Profile opt_chromatography->gradient column Try Different Column Chemistry (e.g., HILIC) opt_chromatography->column ion_pair Use Ion-Pairing Agent opt_chromatography->ion_pair end Matrix Effect Mitigated use_sil_is->end ppt->end lle->end spe->end gradient->end column->end ion_pair->end

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: Optimization of HPLC Separation for L-DOPA-4'-Sulfate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of L-DOPA-4'-Sulfate isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound isomers in a question-and-answer format.

Issue 1: Poor Resolution or Co-elution of Isomers

Question: My chromatogram shows a single broad peak or two poorly resolved peaks for the this compound isomers. How can I improve the separation?

Answer: Poor resolution is a common challenge in isomer separation. Here are several strategies to improve it:

  • Optimize Mobile Phase Composition:

    • pH Adjustment: The ionization state of this compound is highly dependent on the mobile phase pH. Small adjustments to the pH can significantly impact retention and selectivity. It is recommended to work within the stable pH range of your column.

    • Organic Modifier: Varying the percentage of the organic modifier (e.g., acetonitrile or methanol) can alter the polarity of the mobile phase and improve separation.

    • Mobile Phase Additives: Introducing additives like ion-pairing agents or small amounts of acids (e.g., formic acid, acetic acid) or bases (e.g., diethylamine, triethylamine) can enhance resolution by interacting with the analytes and the stationary phase.[1][2]

  • Select an Appropriate Column:

    • Chiral Stationary Phases (CSPs): For enantiomeric separations, a chiral column is essential. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often effective for separating chiral compounds like L-DOPA derivatives.[3][4][5][6]

    • Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) can provide higher efficiency and better resolution.

  • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the analytes and the stationary phase.

  • Temperature Control: Operating the column at a controlled, and often lower, temperature can enhance chiral selectivity.

Issue 2: Peak Tailing

Question: The peaks for my this compound isomers are asymmetrical with a noticeable tail. What is causing this and how can I fix it?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the HPLC system.

  • Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with the amine group of L-DOPA, causing tailing.

    • Solution: Add a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase to mask the silanol groups.[1] Using a highly end-capped column can also minimize this effect.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Contamination: A contaminated guard column or analytical column can also cause peak shape distortion.

    • Solution: Flush the column with a strong solvent or replace the guard column.

Issue 3: Peak Splitting

Question: I am observing split peaks for my isomers. What could be the reason?

Answer: Peak splitting can arise from several factors related to the column, the injection process, or the mobile phase.

  • Column Issues:

    • A partially blocked frit or a void at the head of the column can disrupt the sample band, leading to a split peak.

    • Solution: Reverse-flush the column (if the manufacturer allows) or replace the column frit. If a void is present, the column may need to be replaced.

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.

  • Co-elution of Isomers: In some cases, what appears to be a split peak may actually be the partial separation of two isomers.

    • Solution: Further optimize the mobile phase and other chromatographic conditions to achieve baseline separation.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best suited for separating this compound isomers?

A1: A chiral stationary phase (CSP) column is highly recommended, especially for enantiomeric isomers. Polysaccharide-based columns, such as those derived from cellulose or amylose, have demonstrated broad applicability for chiral separations.[3][4][5][6] For positional isomers, a high-resolution reversed-phase C18 or a phenyl-hexyl column might be effective, particularly with an optimized mobile phase.

Q2: What are the typical starting conditions for method development?

A2: A good starting point for a reversed-phase chiral separation would be:

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, Lux Cellulose-1).

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 5.0-6.5) and an organic modifier (e.g., acetonitrile or methanol).[5]

  • Gradient/Isocratic: Start with an isocratic elution and introduce a gradient if necessary to improve resolution or reduce run time.

  • Flow Rate: 0.5 - 1.0 mL/min for a standard 4.6 mm ID column.

  • Temperature: 25 °C.

  • Detection: UV detection at approximately 280 nm.

Q3: How does the mobile phase pH affect the separation?

A3: The mobile phase pH is a critical parameter as it influences the ionization state of the amino acid and sulfate functional groups of this compound. Changes in pH can alter the analyte's hydrophobicity and its interaction with the stationary phase, thereby affecting retention time and selectivity. It is crucial to control the pH with a suitable buffer system.

Q4: What is the role of additives in the mobile phase?

A4: Mobile phase additives can significantly improve peak shape and selectivity in chiral separations.[1][2]

  • Acidic additives (e.g., formic acid, TFA) can protonate basic analytes and silanol groups, which can improve peak shape for basic compounds.

  • Basic additives (e.g., DEA, TEA) can mask active silanol sites on the stationary phase, reducing peak tailing for basic analytes.[1] They can also influence the chiral recognition mechanism.

Experimental Protocols

Protocol 1: Chiral HPLC Method for this compound Enantiomers

This protocol is a suggested starting point for the separation of this compound enantiomers.

ParameterCondition
Column Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
5 µm, 4.6 x 250 mm
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 6.0
Mobile Phase B Acetonitrile
Gradient 0-15 min: 10-30% B; 15-20 min: 30% B; 20-21 min: 30-10% B; 21-25 min: 10% B
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 280 nm

Protocol 2: Sample Preparation

  • Dissolve the this compound isomer standard or sample in the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Quantitative Data Summary

The following tables provide hypothetical, yet realistic, data based on typical performance for similar chiral separations to aid in method development and troubleshooting.

Table 1: Effect of Mobile Phase pH on Retention Time and Resolution

Mobile Phase pHRetention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
5.510.211.51.8
6.09.510.92.1
6.58.89.91.6

Table 2: Influence of Organic Modifier on Separation

Organic Modifier (at 20%)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
Acetonitrile9.510.92.1
Methanol11.212.81.9

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Dissolution & Filtration Injector Injector Sample->Injector MobilePhase Mobile Phase Preparation & Degassing Pump Pump MobilePhase->Pump Pump->Injector Column Chiral Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Analysis Peak Integration & Quantification Chromatogram->Analysis

Caption: Experimental workflow for HPLC analysis of this compound isomers.

Troubleshooting_Tree cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_splitting Peak Splitting Start Problem with Chromatogram PoorResolution PoorResolution Start->PoorResolution Poor Resolution? PeakTailing PeakTailing Start->PeakTailing Peak Tailing? PeakSplitting PeakSplitting Start->PeakSplitting Peak Splitting? OptimizeMP Optimize Mobile Phase (pH, % Organic) ChangeColumn Select Different Chiral Column OptimizeMP->ChangeColumn No Improvement LowerFlow Lower Flow Rate ChangeColumn->LowerFlow Still Poor AddModifier Add Basic Modifier (e.g., TEA) ReduceLoad Reduce Sample Load AddModifier->ReduceLoad Still Tailing CleanColumn Clean/Replace Column ReduceLoad->CleanColumn No Improvement CheckColumn Check Column (Frit, Void) CheckSolvent Check Injection Solvent CheckColumn->CheckSolvent Column OK OptimizeSep Further Optimize Separation CheckSolvent->OptimizeSep Solvent OK PoorResolution->OptimizeMP Yes PeakTailing->AddModifier Yes PeakSplitting->CheckColumn Yes

Caption: Troubleshooting decision tree for common HPLC separation issues.

References

Technical Support Center: Synthesis of L-DOPA-4'-Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield of synthetic L-DOPA-4'-Sulfate. The information is presented in a question-and-answer format, with detailed experimental protocols and data summaries to address specific issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two primary approaches for the synthesis of this compound: enzymatic synthesis and chemical synthesis. Enzymatic synthesis utilizes sulfotransferase enzymes to regioselectively sulfate L-DOPA at the 4'-position, offering high specificity. Chemical synthesis involves the use of sulfating agents to directly add a sulfate group to the L-DOPA molecule, which may require optimization to achieve the desired regioselectivity.

Q2: Why is the yield of this compound often low in enzymatic synthesis?

A2: Low yields in enzymatic sulfation are frequently attributed to the instability and high cost of the sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[1] Additionally, the product of the reaction, 3'-phosphoadenosine-5'-phosphate (PAP), can cause feedback inhibition of the sulfotransferase enzyme, even at low concentrations.[1]

Q3: What are the main challenges in the chemical synthesis of this compound?

A3: The main challenges in chemical synthesis include achieving regioselectivity, preventing side reactions, and purification of the final product. L-DOPA has two hydroxyl groups at the 3' and 4' positions, and chemical sulfation can lead to a mixture of 3'-O-sulfate, 4'-O-sulfate, and di-sulfated products. The reaction conditions, particularly temperature, must be carefully controlled to favor the formation of the desired 4'-sulfate isomer.[2][3]

Q4: How can the regioselectivity of the chemical sulfation of L-DOPA be controlled?

A4: The regioselectivity of phenol sulfonation is often temperature-dependent. For many phenolic compounds, sulfation at lower temperatures (e.g., 25°C) tends to favor the ortho-product (3'-O-sulfate in the case of L-DOPA), while higher temperatures (e.g., 100°C) favor the more thermodynamically stable para-product (4'-O-sulfate).[2][3] Therefore, optimizing the reaction temperature is a key strategy to enhance the yield of this compound.

Q5: What analytical methods are suitable for monitoring the synthesis and purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing L-DOPA and its derivatives.[4][5][6] Due to the high polarity of the sulfate group, conventional reversed-phase HPLC may not provide adequate retention.[5] Ion-pairing liquid chromatography (IPLC) is a more suitable technique, as it uses an ion-pairing reagent to form a hydrophobic pair with the charged sulfate group, thereby increasing retention and improving peak shape.[5]

Troubleshooting Guides

Low Yield in Enzymatic Synthesis
Symptom Possible Cause Troubleshooting Steps
Low or no product formation PAPS degradation 1. Prepare PAPS solution fresh before each experiment. 2. Store PAPS at -80°C in small aliquots to avoid multiple freeze-thaw cycles. 3. Consider implementing a PAPS regeneration system.[1][2][3][4][7]
Enzyme inhibition by PAP 1. Implement a PAPS regeneration system to continuously remove PAP and replenish PAPS.[1][2][3][4][7] 2. Optimize the initial ratio of PAPS to L-DOPA to maximize conversion before significant PAP accumulation.
Suboptimal Mn2+ concentration 1. Titrate MnCl2 concentration in the reaction mixture (e.g., 1-20 mM) to find the optimal level for your specific enzyme and substrate concentration.[8] 2. Ensure the absence of strong chelating agents that could sequester Mn2+ ions.
Incorrect pH or temperature 1. Determine the optimal pH for the sulfotransferase being used (typically around 8.0-9.0 for M-form phenol sulfotransferase).[8] 2. Optimize the reaction temperature (typically 37°C for human enzymes).
Poor Regioselectivity in Chemical Synthesis
Symptom Possible Cause Troubleshooting Steps
High proportion of 3'-O-sulfate isomer Reaction temperature is too low 1. Increase the reaction temperature. For sulfonation of phenols, higher temperatures (e.g., 100°C) generally favor the para-isomer.[2][3] 2. Perform a temperature optimization study (e.g., 50°C, 75°C, 100°C, 125°C) and analyze the product ratio by HPLC.
Presence of di-sulfated product Excess sulfating agent 1. Reduce the molar ratio of the sulfating agent (e.g., SO3-pyridine complex) to L-DOPA. 2. Add the sulfating agent dropwise over a longer period to maintain a low instantaneous concentration.
Prolonged reaction time 1. Monitor the reaction progress over time using TLC or HPLC to determine the optimal reaction time that maximizes the formation of the mono-sulfated product.
Purification Challenges
Symptom Possible Cause Troubleshooting Steps
Difficulty in separating this compound from starting material and isomers High polarity of the sulfated product 1. Utilize anion-exchange chromatography for separation based on the negative charge of the sulfate group.[6] 2. Employ preparative ion-pairing reversed-phase HPLC for higher resolution separation.
Product degradation during purification Instability of the sulfate ester 1. Maintain a neutral or slightly acidic pH during purification to minimize hydrolysis of the sulfate ester. 2. Perform purification steps at low temperatures (e.g., 4°C) to reduce degradation.

Data Presentation

Table 1: Effect of Temperature on Regioselectivity in Chemical Synthesis of this compound

Temperature (°C)Yield of this compound (%)Yield of L-DOPA-3'-Sulfate (%)Di-sulfated Product (%)
25256510
50454015
75602515
100751015
12570525

Note: Data are illustrative and based on the general principles of phenol sulfonation.[2][3]

Table 2: Effect of Mn2+ Concentration on the Yield of Enzymatic Synthesis of this compound

MnCl2 Concentration (mM)Relative Enzyme Activity (%)
05
120
575
10100
2085

Note: Data are illustrative and based on the reported stimulation of dopa/tyrosine sulfotransferase activity by Mn2+.[8]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is a representative method based on the principles of enzymatic sulfation using a sulfotransferase.

Materials:

  • L-DOPA

  • Recombinant human sulfotransferase (e.g., SULT1A3)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Tris-HCl buffer (50 mM, pH 8.5)

  • Manganese chloride (MnCl2) solution (100 mM)

  • Dithiothreitol (DTT)

  • Reaction tubes

  • Incubator/water bath at 37°C

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.5), 1 mM DTT, and 10 mM MnCl2.

  • Add L-DOPA to the reaction mixture to a final concentration of 1 mM.

  • Add PAPS to a final concentration of 1.2 mM.

  • Initiate the reaction by adding the sulfotransferase enzyme to a final concentration of 0.1 mg/mL.

  • Incubate the reaction mixture at 37°C for 2 hours.

  • Stop the reaction by adding an equal volume of ice-cold methanol.

  • Centrifuge the mixture to precipitate the enzyme and other proteins.

  • Analyze the supernatant by HPLC to determine the yield of this compound.

Protocol 2: Chemical Synthesis of this compound

This protocol is a representative method based on the principles of chemical sulfation of phenolic compounds.

Materials:

  • L-DOPA

  • Sulfur trioxide-pyridine complex (SO3·pyridine)

  • Anhydrous pyridine

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Ice bath

  • TLC plates

  • Purification column (e.g., silica gel or anion-exchange resin)

Procedure:

  • Dissolve L-DOPA in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a solution of SO3·pyridine complex in anhydrous pyridine to the L-DOPA solution with constant stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 100°C.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench by carefully adding water.

  • Remove the pyridine under reduced pressure.

  • Purify the crude product by column chromatography to isolate this compound.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis LDOPA L-DOPA Mix Combine Reactants LDOPA->Mix PAPS PAPS PAPS->Mix Enzyme Sulfotransferase Enzyme->Mix Buffer Buffer (pH 8.5) Buffer->Mix MnCl2 MnCl2 MnCl2->Mix Incubate Incubate at 37°C Mix->Incubate Stop Stop Reaction (Methanol) Incubate->Stop Centrifuge Centrifuge Stop->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Product This compound HPLC->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification LDOPA_Py Dissolve L-DOPA in Pyridine Add Add SO3-Pyridine at 0°C LDOPA_Py->Add SO3_Py SO3-Pyridine Complex SO3_Py->Add Heat Heat to 100°C Add->Heat Quench Quench with Water Heat->Quench Evaporate Evaporate Pyridine Quench->Evaporate Purify Column Chromatography Evaporate->Purify Product This compound Purify->Product

Caption: Workflow for the chemical synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Enzymatic Enzymatic Synthesis? Start->Enzymatic Chemical Chemical Synthesis? Start->Chemical PAPS Check PAPS Integrity & Concentration Enzymatic->PAPS Yes Mn Optimize Mn2+ Concentration Enzymatic->Mn Yes Temp Optimize Temperature (for regioselectivity) Chemical->Temp Yes Reagent Adjust Stoichiometry of Sulfating Agent Chemical->Reagent Yes Regen Implement PAPS Regeneration PAPS->Regen Purification Optimize Purification Method Regen->Purification Mn->Purification Temp->Purification Reagent->Purification

Caption: Troubleshooting logic for enhancing this compound yield.

References

Technical Support Center: Refinement of Extraction Methods for L-DOPA-4'-Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the extraction and refinement of L-DOPA-4'-Sulfate. It includes detailed troubleshooting guides in a question-and-answer format, experimental protocols, and quantitative data summaries to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common laboratory-scale synthesis method involves the direct sulfation of L-DOPA using a suitable sulfating agent, followed by purification to isolate the desired this compound isomer.

Q2: Why is anion-exchange chromatography the preferred method for purifying this compound?

A2: Anion-exchange chromatography is highly effective for separating this compound from unreacted L-DOPA, the L-DOPA-3'-Sulfate isomer, and inorganic sulfate salts. The negatively charged sulfate group on this compound allows it to bind to the positively charged stationary phase of the anion-exchange resin, enabling its separation from other components.

Q3: What are the main challenges in the extraction and refinement of this compound?

A3: Key challenges include the lability of the sulfate group under acidic conditions, the potential for oxidation of the catechol ring of L-DOPA, the formation of isomeric byproducts (L-DOPA-3'-Sulfate), and the removal of inorganic salts from the final product.[1]

Q4: How can I monitor the progress of the sulfation reaction?

A4: Reaction progress can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). These methods can separate the starting material (L-DOPA) from the sulfated products.

Q5: What is the typical stability of this compound?

A5: this compound is sensitive to acidic conditions and high temperatures, which can lead to hydrolysis of the sulfate group. It is also susceptible to oxidation, similar to L-DOPA. Therefore, it should be stored at low temperatures and protected from light and oxygen.

Troubleshooting Guides

Synthesis & Extraction
Issue Possible Cause(s) Troubleshooting Steps
Low yield of sulfated product - Incomplete reaction. - Degradation of L-DOPA or this compound. - Suboptimal reaction temperature.- Increase reaction time or the molar ratio of the sulfating agent. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Optimize the reaction temperature; too high can cause degradation, too low can slow the reaction rate.
Presence of significant amounts of unreacted L-DOPA - Insufficient sulfating agent. - Short reaction time.- Increase the molar equivalents of the sulfating agent. - Extend the reaction time and monitor by HPLC or TLC until L-DOPA is consumed.
Formation of multiple sulfated products (isomers) - Non-selective sulfating agent. - Reaction conditions favoring multiple sulfation sites.- Use a more regioselective sulfating agent if available. - Modify reaction conditions (solvent, temperature) to favor sulfation at the 4'-position. Purification will be necessary to isolate the desired isomer.
Product is dark in color - Oxidation of the catechol ring.- Perform the reaction and subsequent work-up under an inert atmosphere. - Use degassed solvents. - Consider adding a small amount of an antioxidant like ascorbic acid during the work-up.
Purification (Anion-Exchange Chromatography)
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of this compound and L-DOPA-3'-Sulfate - Inappropriate pH of the mobile phase. - Gradient is too steep.- Adjust the pH of the elution buffer to optimize the charge difference between the isomers. - Use a shallower salt gradient during elution to improve resolution.
This compound does not bind to the column - Incorrect pH of the loading buffer (too high). - Column capacity exceeded.- Ensure the pH of the loading buffer is below the pKa of the sulfate group to ensure it is deprotonated and negatively charged. - Load a smaller amount of the crude product onto the column.
Broad peaks during elution - Column overloading. - High flow rate.- Reduce the amount of sample loaded. - Decrease the flow rate of the mobile phase.
Presence of inorganic salts in the final product - Inefficient desalting after chromatography.- Use a desalting column or dialysis after anion-exchange chromatography. - Lyophilize the final product from a volatile buffer if possible.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

This protocol is a generalized procedure and may require optimization.

  • Preparation : Under an inert atmosphere (nitrogen or argon), dissolve L-DOPA in a suitable anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide or pyridine). Cool the solution to 0°C in an ice bath.

  • Sulfation : Slowly add a sulfating agent (e.g., sulfur trioxide pyridine complex) to the cooled L-DOPA solution with constant stirring. The molar ratio of the sulfating agent to L-DOPA should be optimized, typically starting with a slight excess of the sulfating agent.

  • Reaction : Allow the reaction to proceed at 0°C for a specified time (e.g., 2-4 hours), monitoring the reaction progress by HPLC or TLC.

  • Quenching : After the reaction is complete, quench the reaction by the slow addition of cold water or a buffer solution.

  • Neutralization and Extraction : Adjust the pH of the aqueous solution to neutral with a suitable base. The crude this compound solution is then ready for purification.

Purification by Anion-Exchange Chromatography
  • Column Preparation : Pack a chromatography column with a suitable anion-exchange resin (e.g., DEAE-Sepharose or a similar weak anion exchanger). Equilibrate the column with a low concentration starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Sample Loading : Load the crude, neutralized reaction mixture onto the equilibrated column.

  • Washing : Wash the column with the starting buffer to remove any unbound material, such as unreacted L-DOPA.

  • Elution : Elute the bound this compound using a linear salt gradient (e.g., 0 to 1 M NaCl in the starting buffer). Collect fractions throughout the elution process.

  • Fraction Analysis : Analyze the collected fractions for the presence of this compound using HPLC or a spectrophotometer.

  • Desalting and Isolation : Pool the fractions containing pure this compound. Remove the salt by a suitable method such as dialysis or using a desalting column. Isolate the final product, for example, by lyophilization.

Data Presentation

The following tables present hypothetical but realistic quantitative data for the synthesis and purification of this compound for illustrative purposes.

Table 1: Synthesis of this compound - Reaction Conditions and Yield

ParameterCondition 1Condition 2Condition 3
L-DOPA (g) 1.01.01.0
Sulfating Agent SO₃-PyridineSO₃-PyridineSO₃-Pyridine
Molar Ratio (Agent:L-DOPA) 1.2:11.5:11.2:1
Temperature (°C) 0025
Reaction Time (h) 442
Crude Yield (%) ~75~85~70
Purity in Crude (%) ~60~70~55

Table 2: Anion-Exchange Chromatography Purification of this compound

ParameterValue
Column Resin DEAE-Sepharose
Bed Volume (mL) 50
Starting Buffer 20 mM Tris-HCl, pH 8.0
Elution Buffer 20 mM Tris-HCl, pH 8.0 + 1 M NaCl
Gradient 0-100% Elution Buffer over 10 column volumes
Flow Rate (mL/min) 1.0
Recovery (%) ~80
Final Purity (%) >98

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification ldopa L-DOPA Solution sulfation Sulfation Reaction ldopa->sulfation Sulfating Agent quench Quenching sulfation->quench Water/Buffer crude_product Crude this compound quench->crude_product load Load on Anion Exchange Column wash Wash load->wash Unbound Impurities elute Elute with Salt Gradient wash->elute desalt Desalt & Isolate elute->desalt Pure Fractions pure_product Pure this compound desalt->pure_product crude_product->load

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_rxn Incomplete Reaction start->incomplete_rxn degradation Product Degradation start->degradation poor_purification Poor Purification start->poor_purification increase_reagents Increase Reagents/Time incomplete_rxn->increase_reagents optimize_temp Optimize Temperature degradation->optimize_temp inert_atmosphere Use Inert Atmosphere degradation->inert_atmosphere optimize_chroma Optimize Chromatography poor_purification->optimize_chroma

Caption: Troubleshooting logic for low yield of this compound.

References

Addressing challenges in the enzymatic synthesis of L-DOPA-4'-Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of L-DOPA-4'-Sulfate.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the enzymatic synthesis of this compound? A1: The synthesis is a sulfonation reaction catalyzed by a sulfotransferase (ST) enzyme. The enzyme facilitates the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule, typically 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the 4'-hydroxyl group of L-DOPA. This reaction yields this compound and 3'-phosphoadenosine 5'-phosphate (PAP).

Q2: Which type of sulfotransferase enzyme is suitable for this reaction? A2: An arylsulfotransferase is required for this synthesis, as L-DOPA is an aryl compound. Specific isoforms, such as SULT1A1 or SULT1A3, which are known to act on phenolic compounds and catecholamines, would be appropriate candidates to investigate.[1][2] The selection of the enzyme is critical for reaction efficiency and regioselectivity.

Q3: Why is the stability of L-DOPA a concern during the synthesis? A3: L-DOPA is highly susceptible to oxidation and degradation, especially at neutral or alkaline pH, in the presence of oxygen, and when exposed to light and high temperatures.[3][4][5] This degradation can lead to the formation of colored byproducts, reducing the available substrate and complicating downstream purification. L-DOPA is most stable under acidic conditions (pH 2.0–4.0).[5]

Q4: What are the primary substrates and cofactors needed for the reaction? A4: The primary substrates are L-DOPA (the sulfate acceptor) and PAPS (the sulfate donor). The reaction is catalyzed by a sulfotransferase enzyme. Depending on the specific enzyme and its purification, cofactors like Mg²⁺ or other divalent cations may be required to enhance stability or activity.

Q5: How can I monitor the progress of the reaction? A5: Reaction progress can be monitored by measuring the depletion of L-DOPA or the formation of this compound over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method.[6][7][8] L-DOPA can be detected at a wavelength of 280 nm.[6][7] The sulfated product will have a different retention time due to its increased polarity.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: I am not observing any significant formation of this compound. What are the potential causes and how can I troubleshoot this? A: Low or no product yield is a common issue that can stem from problems with the enzyme, substrates, or reaction conditions. Follow this logical troubleshooting workflow to identify the root cause.

G start Start: Low/No Product Yield check_enzyme 1. Check Enzyme Activity start->check_enzyme enzyme_inactive Is enzyme active? (Use control substrate) check_enzyme->enzyme_inactive check_substrates 2. Verify Substrate Integrity & Concentration substrates_ok Are L-DOPA & PAPS intact and at correct concentration? check_substrates->substrates_ok check_conditions 3. Optimize Reaction Conditions conditions_ok Are pH, temp, & buffer optimal? check_conditions->conditions_ok check_analysis 4. Validate Analytical Method solution_analysis Troubleshoot Analysis: - Check HPLC column health - Confirm product retention time - Run positive control (if available) check_analysis->solution_analysis enzyme_inactive->check_substrates Yes solution_enzyme Troubleshoot Enzyme: - Source new enzyme lot - Check storage conditions - Screen for inhibitors enzyme_inactive->solution_enzyme No substrates_ok->check_conditions Yes solution_substrates Troubleshoot Substrates: - Prepare fresh L-DOPA in acidic buffer - Verify PAPS purity/potency - Re-measure concentrations substrates_ok->solution_substrates No conditions_ok->check_analysis Yes solution_conditions Troubleshoot Conditions: - Perform pH titration (e.g., 6.5-8.5) - Run temperature gradient (e.g., 25-37°C) - Test alternative buffer systems conditions_ok->solution_conditions No end_node Successful Synthesis solution_enzyme->end_node solution_substrates->end_node solution_conditions->end_node solution_analysis->end_node

Caption: Troubleshooting workflow for low product yield.

Problem 2: L-DOPA Substrate Degradation

Q: My reaction mixture is turning dark brown/black, and my L-DOPA concentration is decreasing faster than my product is forming. What is happening? A: This indicates significant oxidation of L-DOPA. The catechol structure of L-DOPA is prone to oxidation, forming quinones and other colored polymers.

  • Solution 1: pH Control: L-DOPA is more stable in acidic conditions.[5] While the enzymatic reaction may require a higher pH for optimal activity (typically pH 7.0-8.5), the L-DOPA stock solution should be prepared fresh in a slightly acidic, degassed buffer (e.g., pH 4.0-5.0) immediately before starting the reaction.

  • Solution 2: Add Antioxidants: Include a small amount of an antioxidant like ascorbic acid or sodium metabisulfite in the reaction mixture. Ascorbic acid has been shown to prolong the stability of L-DOPA in solution.[4]

  • Solution 3: De-gas Buffers: Remove dissolved oxygen from all buffers and solutions by sparging with an inert gas like nitrogen or argon before use.

  • Solution 4: Minimize Light Exposure: Protect the reaction vessel from light by wrapping it in aluminum foil, as light can accelerate degradation.[4]

Problem 3: Difficulty in Product Purification

Q: I am having trouble separating this compound from unreacted L-DOPA and PAPS. What purification strategies can I use? A: The product, this compound, is significantly more polar and carries a stronger negative charge than L-DOPA. This difference can be exploited for purification.

  • Strategy 1: Anion Exchange Chromatography (AEC): This is a highly effective method. At a neutral pH, this compound will have a strong negative charge from the sulfate and carboxylate groups, while L-DOPA will be zwitterionic or weakly negative. PAPS and PAP also carry strong negative charges. A salt gradient (e.g., NaCl or NH₄HCO₃) can be used to elute the components, with the more highly charged species eluting at higher salt concentrations.

  • Strategy 2: Reversed-Phase HPLC (RP-HPLC): A preparative RP-HPLC column can be used. This compound will elute much earlier than L-DOPA due to its higher polarity. Ion-pairing agents (e.g., trifluoroacetic acid) in the mobile phase can improve peak shape and resolution.[6][7]

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of this compound

This protocol provides a starting point for the synthesis. Concentrations and conditions should be optimized for the specific sulfotransferase used.

  • Prepare Reagents:

    • L-DOPA Stock (100 mM): Dissolve 19.7 mg of L-DOPA in 1 mL of degassed 20 mM HCl. Prepare this solution fresh immediately before use.

    • PAPS Stock (50 mM): Dissolve PAPS in degassed reaction buffer. Store in aliquots at -80°C.

    • Reaction Buffer (100 mM, pH 7.4): Prepare a suitable buffer (e.g., Tris-HCl, Phosphate) containing 5 mM MgCl₂. De-gas thoroughly.

    • Enzyme: Purified arylsulfotransferase, diluted to a working concentration in reaction buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Reaction Buffer: X µL

      • PAPS Stock: 10 µL (Final concentration: 1 mM)

      • L-DOPA Stock: 10 µL (Final concentration: 2 mM)

      • Enzyme solution: Y µL (e.g., to a final concentration of 1-5 µg/mL)

      • Nuclease-free water to a final volume of 500 µL.

    • Include a negative control reaction without the enzyme.

  • Incubation:

    • Incubate the reaction at 37°C for a set time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile or by heating at 95°C for 5 minutes.

    • Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.

  • Analysis:

    • Analyze the supernatant for the presence of L-DOPA and this compound using HPLC (see Protocol 2).

G prep 1. Prepare Fresh Reagents (L-DOPA, PAPS, Buffer, Enzyme) setup 2. Set Up Reaction Mixture (Buffer -> PAPS -> L-DOPA -> Enzyme) prep->setup incubate 3. Incubate at 37°C (Time Course Sampling) setup->incubate quench 4. Quench Reaction (Acetonitrile or Heat) incubate->quench analyze 5. Analyze by HPLC (Quantify Substrate & Product) quench->analyze

Caption: Experimental workflow for enzymatic synthesis.

Protocol 2: HPLC Analysis of L-DOPA and this compound

This method is adapted from established protocols for L-DOPA analysis and will require optimization for baseline separation of the sulfated product.[6][7]

  • HPLC System: An HPLC system with a UV detector and an autosampler.

  • Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[6][7]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.[6][7]

  • Detection Wavelength: 280 nm.[6]

  • Injection Volume: 10-20 µL.

  • Gradient Elution (Example):

    • 0-5 min: 2% B

    • 5-20 min: 2% to 30% B (linear gradient)

    • 20-25 min: 30% to 95% B (wash)

    • 25-30 min: 95% to 2% B (re-equilibration)

    • Note: this compound is expected to elute earlier than L-DOPA.

  • Quantification: Create a standard curve using known concentrations of L-DOPA. If a standard for this compound is available, create a separate standard curve for accurate product quantification.

Data Presentation

Table 1: L-DOPA Stability Under Various Conditions

ConditionStability DurationKey RecommendationReference
Room Temperature, No AscorbateSignificant decline by 48 hoursPrepare fresh daily[4]
Room Temperature, With AscorbateStable for up to 72 hoursAdd antioxidant for short-term storage[4]
Refrigeration (4°C)Stable for at least 7 daysStore solutions in the refrigerator[4]
Freezing (-20°C)Stable for at least 7 daysFreeze for long-term storage[4]
Acidic pH (2.0-4.0)High stabilityPrepare stock solutions in acidic buffer[5]
Light ExposureAccelerates degradationProtect solutions from light[4]

Table 2: Recommended Starting HPLC Parameters for Analysis

ParameterRecommended SettingRationale / NotesReference
Column C18, 250 mm x 4.6 mm, 5 µmStandard for separation of small aromatic molecules.[6][7]
Mobile Phase Water/Acetonitrile with 0.1% TFATFA acts as an ion-pairing agent for better peak shape.[6][7]
Detection UV at 280 nmGood absorbance wavelength for the catechol moiety.[6]
Flow Rate 1.0 mL/minProvides good separation with reasonable run times.[6][7]
Elution Mode GradientNecessary to elute both the polar product and less polar substrate in a single run.-
Column Temp 30°CEnsures reproducible retention times.[6]

References

Optimizing microdialysis parameters for brain L-DOPA-4'-Sulfate sampling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals optimizing microdialysis parameters for sampling L-DOPA-4'-Sulfate in the brain. Given that direct literature on the microdialysis of this specific analyte is limited, this document combines established principles of in vivo microdialysis for related compounds with the known physicochemical properties of sulfated molecules to offer a robust starting point for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its measurement in the brain important?

L-DOPA is the primary treatment for Parkinson's disease, acting as a precursor to dopamine to replenish depleted levels in the brain.[1] L-DOPA undergoes several metabolic transformations, including sulfation. This compound is a sulfated metabolite of L-DOPA. The sulfation of dopamine, a related process, has been shown to play a role in regulating animal behavior.[2] Measuring this compound in the brain's extracellular fluid (ECF) is crucial for understanding the complete pharmacokinetic and pharmacodynamic profile of L-DOPA, including its metabolism, distribution, and potential alternative effects within the central nervous system.

Q2: What are the anticipated challenges when sampling this compound with microdialysis?

The addition of a sulfate group to L-DOPA is expected to increase its molecular weight and polarity, making it more hydrophilic. This presents several potential challenges for microdialysis sampling:

  • Low Recovery: Highly polar and hydrophilic molecules generally have lower recovery rates across the microdialysis membrane.

  • Non-specific Binding: While less of a concern than with hydrophobic compounds, interactions with probe materials can still occur.

  • Blood-Brain Barrier (BBB) Transport: L-DOPA itself crosses the BBB via the Large Amino Acid Transporter (LAT1).[3][4] The transport mechanism for this compound is not well characterized and its ability to cross the BBB may be limited, potentially resulting in low concentrations in the brain ECF.

Q3: How do I select the appropriate microdialysis probe?

Probe selection is critical and depends on the target brain region and the analyte's properties.

  • Membrane Cut-Off: The molecular weight cut-off (MWCO) of the membrane must be large enough to allow this compound to pass through. A 20 kDa MWCO is generally sufficient for small molecules, but a higher cut-off (e.g., 30 kDa or 100 kDa) may be considered to improve recovery, though this can also increase the influx of potentially interfering substances.[5][6]

  • Membrane Material: Materials like polyethersulfone or regenerated cellulose are common choices for hydrophilic compounds.[7]

  • Probe Length: The length of the dialysis membrane should match the size of the target brain structure to ensure accurate spatial resolution.[7]

Q4: What is the optimal perfusion flow rate?

There is an inverse relationship between the flow rate and the relative recovery of an analyte.[8]

  • Low Flow Rates (e.g., 0.1-0.5 µL/min): These rates yield a higher concentration of the analyte in the dialysate because there is more time for equilibrium to be reached across the membrane. This is often preferable when expecting low ECF concentrations.

  • High Flow Rates (e.g., 1.0-2.0 µL/min): These rates result in a lower relative recovery but provide a larger sample volume for analysis and may offer better temporal resolution.[7]

A typical starting point for brain microdialysis is 1.0 µL/min.[6] For a polar molecule like this compound, it may be necessary to use a lower flow rate to achieve detectable concentrations.

Q5: How can I improve the recovery of a polar molecule like this compound?

Improving recovery is a key optimization step.

  • Decrease Flow Rate: As mentioned, this is the most direct way to increase relative recovery.[7]

  • Increase Membrane Surface Area: Use a probe with a longer membrane if the target brain region allows.[5]

  • Perfusate Composition: Ensure the perfusion fluid (typically artificial cerebrospinal fluid or a Ringer's solution) closely mimics the ionic composition of the brain ECF to minimize fluid shifts and changes in the tissue microenvironment.[7]

  • Calibration: Perform in vivo calibration using methods like the "no-net-flux" technique to accurately determine the probe's extraction efficiency under your specific experimental conditions.[9]

Troubleshooting Guide

Problem 1: Very low or no detectable this compound in the dialysate.

Potential Cause Recommended Solution
Low ECF Concentration: The analyte may have poor BBB penetration or be rapidly cleared.Increase the systemic dose of L-DOPA if possible. Verify the analytical method is sensitive enough (LC-MS/MS is recommended).
Poor Probe Recovery: The analyte is not efficiently crossing the dialysis membrane.Decrease the perfusion flow rate (e.g., to 0.5 µL/min or lower). Use a probe with a higher MWCO or a longer membrane.[5]
Analyte Degradation: The sulfate conjugate may be unstable in the sample.Collect samples at low temperatures (e.g., using a refrigerated fraction collector) and add stabilizers to the collection vials if necessary. Analyze samples as quickly as possible.
Incorrect Probe Placement: The probe is not in the target brain region.Perform histological verification of the probe track post-experiment. Use post-placement CT imaging if available to confirm location.[10]

Problem 2: Inconsistent recovery or highly variable data between samples or animals.

Potential Cause Recommended Solution
Inconsistent Flow Rate: The infusion pump is not delivering a stable flow.Ensure the pump is properly calibrated for the syringe being used. Check for air bubbles in the syringe and tubing.
Leaking Connections: Perfusate is being lost from the system.Carefully check all tubing connections for leaks before and during the experiment.[6]
Tissue Trauma/Inflammation: The surgical implantation of the probe can cause localized inflammation, affecting the microenvironment.Allow for an adequate recovery and stabilization period after probe insertion (at least 1-2 hours, sometimes longer) before collecting baseline samples.[8]
Damaged Probe Membrane: The delicate membrane can be torn during insertion.Check the integrity of the probe membrane after removal to see if it is intact.[11]

Problem 3: Drifting baseline signal during the experiment.

Potential Cause Recommended Solution
Incomplete Stabilization: The tissue around the probe has not yet reached a steady state after insertion.Extend the stabilization period before starting sample collection for analysis. The first several fractions are often discarded.[8]
Changes in Animal's Physiological State: Anesthesia depth, body temperature, or stress can alter brain chemistry.Monitor and maintain stable physiological parameters throughout the experiment.
Probe Gliosis: Over longer experiments (multiple days), glial scarring around the probe can alter diffusion characteristics.For chronic studies, be aware that recovery may change over time. In brain tissue, the upper limit for continuous sampling is typically three to four days.[6]

Data Presentation: Parameters for Microdialysis

Disclaimer: The following tables provide data for L-DOPA and related compounds as a reference. Parameters for this compound must be empirically determined.

Table 1: Physicochemical Properties of L-DOPA and Estimated Properties for this compound.

PropertyL-DOPAThis compound (Estimated)Rationale for Estimation
Molecular Weight 197.19 g/mol ~277.25 g/mol Addition of a sulfate group (SO₃, ~80.06 g/mol ).
Polarity/Hydrophilicity Polar, hydrophilicMore polar, more hydrophilicThe sulfate group is highly polar and negatively charged at physiological pH.
Blood-Brain Barrier Transport Active transport via LAT1[3][12]Likely poor; may require specific transporters for organic anions.Increased polarity generally reduces passive diffusion across the BBB.

Table 2: Example Microdialysis Parameters from Brain Studies of Related Analytes.

ParameterStudy Example 1 (Dopamine)[13]Study Example 2 (General)[7]Recommended Starting Point for this compound
Animal Model RatRodentAppropriate species for the research question.
Target Region StriatumVariousTarget region of interest.
Probe MWCO Not Specified20-100 kDaStart with 20 or 30 kDa.
Perfusion Fluid aCSFaCSF or Ringer'saCSF matched to the species.
Flow Rate 0.5 - 2.0 µL/min0.1 - 2.0 µL/minStart at 1.0 µL/min and decrease to 0.5 µL/min or lower to improve recovery.
Sample Collection Interval 20 min10-30 min20-30 min to ensure sufficient volume for analysis.
Analytical Method HPLC-ECDHPLCLC-MS/MS for high sensitivity and specificity.

Experimental Protocols & Visualizations

Detailed Methodology: General Protocol for Brain Microdialysis in Rodents
  • Probe Preparation:

    • Flush the probe with distilled water at a rate of 5 µL/min to remove glycerol from the membrane pores.[6]

    • Equilibrate the probe with artificial cerebrospinal fluid (aCSF) at the experimental flow rate (e.g., 1.0 µL/min) for at least 30 minutes prior to insertion.

    • Check for any leaks in the system.

  • Surgical Procedure:

    • Anesthetize the animal according to an approved protocol.

    • Secure the animal in a stereotaxic frame.

    • Perform a craniotomy over the target brain region.

    • Slowly lower the microdialysis guide cannula to the predetermined stereotaxic coordinates.

    • Secure the guide cannula to the skull with dental cement and anchor screws.

  • Probe Insertion and Stabilization:

    • If using a guide cannula, allow the animal to recover from surgery for at least 24-48 hours to re-establish the BBB.

    • Gently insert the microdialysis probe into the guide cannula.

    • Begin perfusing the probe with aCSF at the desired flow rate.

    • Allow for a stabilization period of at least 1-2 hours before collecting the first "baseline" sample. Discard the dialysate collected during this period.[8]

  • Sample Collection:

    • Collect dialysate samples into sealed vials at regular intervals (e.g., every 20-30 minutes).

    • To prevent degradation, use a refrigerated fraction collector or place collection vials on ice.

    • Store samples at -80°C until analysis.

  • Post-Experiment Verification:

    • At the end of the experiment, perfuse the animal with a fixative (e.g., paraformaldehyde).

    • Extract the brain and perform histological analysis to verify the exact location of the probe track.

Visualization: L-DOPA Metabolic Pathway

L_DOPA_Metabolism Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine AADC LDOPA_Sulfate This compound L_DOPA->LDOPA_Sulfate DOPAC 3,4-Dihydroxyphenylacetic acid Dopamine->DOPAC MAO HVA Homovanillic acid DOPAC->HVA COMT SULT Sulfotransferase (SULT) SULT->L_DOPA L_DOPA_Systemic Systemic L-DOPA BBB Blood-Brain Barrier L_DOPA_Systemic->BBB BBB->L_DOPA

Caption: Metabolic pathway of L-DOPA in the brain, including transport across the BBB and proposed sulfation.

Visualization: Experimental Workflow

Microdialysis_Workflow start Start surgery Stereotaxic Surgery: Implant Guide Cannula start->surgery recovery Animal Recovery (24-48h) surgery->recovery probe_prep Probe Preparation & Flushing recovery->probe_prep insertion Probe Insertion probe_prep->insertion stabilization Stabilization Period (1-2h) insertion->stabilization baseline Baseline Sample Collection stabilization->baseline treatment Administer L-DOPA baseline->treatment exp_collection Experimental Sample Collection treatment->exp_collection end End Experiment exp_collection->end analysis Sample Analysis (LC-MS/MS) end->analysis histology Histological Verification end->histology

References

Technical Support Center: Method Refinement for Sensitive Detection of Low L-DOPA-4'-Sulfate Levels

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sensitive detection of L-DOPA-4'-Sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the sensitive detection of this compound?

A1: The most common and sensitive method for detecting this compound is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which is crucial for detecting low endogenous levels of this metabolite in complex biological matrices.

Q2: What are the expected mass-to-charge ratios (m/z) for this compound in an MS/MS experiment?

A2: For this compound (molecular weight of 277.25 g/mol ), the precursor ion in negative ionization mode would be [M-H]⁻ at m/z 276.2. A characteristic fragmentation pattern for sulfated compounds is the loss of the sulfate group. Therefore, a common product ion to monitor in Multiple Reaction Monitoring (MRM) mode would be the bisulfate anion [HSO₄]⁻ at m/z 97. Another potential product ion is the sulfite radical anion [SO₃]⁻ at m/z 80.[1]

Q3: How can I improve the stability of this compound in my samples?

A3: L-DOPA and its derivatives are susceptible to oxidation and degradation. To enhance stability, it is recommended to keep samples at a low pH (around 3-4) and at low temperatures (refrigerated or frozen). The addition of antioxidants, such as ascorbic acid, can also help prevent degradation.[2][3]

Q4: What type of internal standard is best for quantifying this compound?

A4: A stable isotope-labeled internal standard is highly recommended for accurate quantification to compensate for matrix effects and variations in sample preparation and instrument response. An ideal internal standard would be this compound-(¹³C₆) or this compound-(d₃). If a sulfated standard is unavailable, a stable isotope-labeled L-DOPA, such as [²H₃]-L-DOPA, can be used, although it will not account for variability in the sulfation or desulfation process during sample handling.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Low or No Signal
Potential Cause Recommended Solution
Inefficient Extraction Optimize the extraction solvent. A mixture of methanol and water with a small percentage of formic acid is a good starting point. Ensure the sample is thoroughly homogenized.
Analyte Degradation Prepare samples on ice and at a low pH. Add an antioxidant like ascorbic acid to the extraction solvent. Analyze samples as quickly as possible after preparation or store them at -80°C.
Poor Ionization This compound is best analyzed in negative ion mode. Ensure the mass spectrometer is tuned and calibrated for negative ion detection. Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature.
Incorrect MS/MS Transition Verify the precursor and product ions. For this compound, a common transition to monitor is m/z 276.2 -> 97.0. Infuse a standard solution to optimize the collision energy for this transition.
Poor Peak Shape (Tailing, Fronting, or Broadening)
Potential Cause Recommended Solution
Column Overload Dilute the sample or inject a smaller volume.
Secondary Interactions Ensure the mobile phase pH is appropriate for the analyte and column chemistry. The addition of a small amount of formic acid to the mobile phase can improve peak shape.
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column.
Inappropriate Mobile Phase Optimize the gradient elution profile. Ensure the mobile phase is properly degassed.
High Background Noise
Potential Cause Recommended Solution
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.
Sample Matrix Effects Incorporate a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.
Contaminated LC-MS System Clean the ion source and flush the LC system.

Experimental Protocols

Detailed Methodology for this compound Detection by LC-MS/MS

This protocol is a general guideline and may require optimization for specific sample types and instrumentation.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 10 µL of internal standard solution (e.g., this compound-d₃ at 1 µg/mL).

  • Add 300 µL of ice-cold methanol containing 0.1% formic acid and 0.1% ascorbic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-98% B

    • 5-7 min: 98% B

    • 7.1-10 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS)

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • This compound: m/z 276.2 -> 97.0

    • Internal Standard (hypothetical): m/z 279.2 -> 97.0

  • Optimize MS parameters such as capillary voltage, source temperature, and gas flows according to the instrument manufacturer's recommendations.

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS methods for L-DOPA, which can serve as a benchmark for a refined this compound method.

Parameter Method 1 (Plant Extract) [5]Method 2 (Oat) [6]Method 3 (Human Plasma) [7]
Linear Range 0.05 - 10 mg/L10 - 10,000 pg/µL15 - 2000 µg/L
Limit of Detection (LOD) 0.01 mg/L18 µg/kgNot Reported
Limit of Quantification (LOQ) 0.05 mg/LNot Reported15 µg/L
Recovery 94.14 - 116.62%95.2 - 99.6%79 - 110%
Internal Standard Not specifiedα-MethyldopaL-DOPA-D₃

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is precipitation Protein Precipitation (Methanol) add_is->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for this compound detection.

metabolic_pathway Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase L_DOPA_Sulfate This compound L_DOPA->L_DOPA_Sulfate Sulfotransferase (SULT)

Caption: Metabolic pathway of L-DOPA and this compound formation.

troubleshooting_tree start Low/No Signal check_extraction Check Extraction Efficiency start->check_extraction check_stability Check Analyte Stability start->check_stability check_ionization Check Ionization start->check_ionization check_ms_params Check MS/MS Parameters start->check_ms_params solution_extraction Optimize extraction solvent & homogenization. check_extraction->solution_extraction solution_stability Use low temp, low pH, and antioxidants. check_stability->solution_stability solution_ionization Use negative ion mode & optimize source. check_ionization->solution_ionization solution_ms_params Verify MRM transition & optimize collision energy. check_ms_params->solution_ms_params

Caption: Troubleshooting decision tree for low signal intensity.

References

Validation & Comparative

Navigating the Analytical Frontier: A Guide to the Validation of an LC-MS/MS Method for L-DOPA-4'-Sulfate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This proposed method is based on established principles for the analysis of similar sulfated catecholamines and amino acids, providing a strong foundation for researchers, scientists, and drug development professionals to establish a validated analytical procedure for L-DOPA-4'-Sulfate.

Proposed Analytical Method: A Comparative Overview

In the absence of established methods for this compound, we propose a sensitive and selective LC-MS/MS method. For comparison, we present typical performance characteristics of a validated LC-MS/MS method for the parent compound, L-DOPA, to provide a benchmark for the development of the this compound assay.

ParameterProposed LC-MS/MS Method for this compoundTypical Validated LC-MS/MS Method for L-DOPA
Linearity (r²) > 0.99> 0.99
Accuracy (%) 85-11585-115
Precision (RSD%) < 15< 15
Limit of Detection (LOD) To be determined0.01 - 1 ng/mL
Limit of Quantification (LOQ) To be determined0.05 - 5 ng/mL
Recovery (%) > 8080-120

Experimental Protocols

Proposed LC-MS/MS Method for this compound

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

b. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is recommended for good retention and separation of the polar this compound.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient starting with a low percentage of mobile phase B, gradually increasing to elute the analyte, and then returning to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is proposed, as the sulfate group is readily deprotonated.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by infusing standard solutions into the mass spectrometer.

    • Hypothetical Precursor Ion [M-H]⁻ for this compound: m/z 276.0

    • Hypothetical Product Ions: To be determined through fragmentation experiments.

  • Source Parameters: Optimization of parameters such as capillary voltage, source temperature, and gas flows is crucial for maximizing signal intensity.

Method Validation Protocol

The proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Specificity and Selectivity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences are present at the retention time of this compound and the internal standard.

  • Linearity and Range: Prepare a calibration curve with at least six non-zero concentrations of this compound in the chosen biological matrix. The linearity should be evaluated by plotting the peak area ratio (analyte/internal standard) against the concentration and performing a weighted linear regression.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) on three different days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Recovery: The extraction recovery of this compound from the biological matrix should be determined by comparing the peak areas of extracted samples with those of unextracted standards at corresponding concentrations.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the peak areas of the analyte in post-extraction spiked samples with those of neat standards.

  • Stability: Assess the stability of this compound in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.

Visualizing the Workflow and Logic

To further clarify the proposed methodologies, the following diagrams illustrate the experimental workflow for sample analysis and the logical flow of the method validation process.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma/Serum Sample add_is Add Internal Standard & Methanol plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection (MRM) separation->detection integrate Peak Integration detection->integrate calculate Calculate Concentration integrate->calculate

Caption: Experimental workflow for this compound analysis.

G cluster_validation Method Validation Protocol start Develop Proposed Method specificity Specificity & Selectivity start->specificity linearity Linearity & Range start->linearity accuracy_precision Accuracy & Precision start->accuracy_precision lod_loq LOD & LOQ start->lod_loq recovery Recovery start->recovery matrix_effect Matrix Effect start->matrix_effect stability Stability start->stability validated Validated Method specificity->validated linearity->validated accuracy_precision->validated lod_loq->validated recovery->validated matrix_effect->validated stability->validated

Caption: Logical flow for the validation of the analytical method.

A Comparative Guide to the Metabolism of L-DOPA-4'-Sulfate and L-DOPA-3'-Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of L-DOPA-4'-Sulfate and L-DOPA-3'-Sulfate, two key metabolites of the Parkinson's disease pro-drug, L-DOPA. While direct comparative metabolic studies on these two sulfated isomers are limited, this document synthesizes available data on their formation, the enzymes involved, and their likely metabolic fate, supported by experimental evidence.

Executive Summary

L-DOPA undergoes extensive metabolism in the body, with sulfation being a significant pathway. The position of sulfation on the catechol ring of L-DOPA has a profound impact on its metabolic profile. Experimental data unequivocally indicates that the 3'-position is the overwhelmingly preferred site of sulfation , leading to L-DOPA-3'-Sulfate being the predominant isomer formed in vivo. This preference is dictated by the substrate specificity of the primary enzyme responsible, the monoamine-form phenol sulfotransferase (SULT1A3). Consequently, this compound is a minor metabolite. While the subsequent metabolism of these two sulfates has not been directly compared, it is hypothesized that they can be hydrolyzed by arylsulfatases back to L-DOPA, although the relative rates of this desulfation are unknown.

Data Presentation: Formation of L-DOPA Sulfate Isomers

The following table summarizes quantitative data from studies investigating the levels of dopamine sulfates (downstream metabolites of L-DOPA sulfates) after administration of L-DOPA. This data reflects the preferential formation of the 3'-sulfated isomer.

ParameterL-DOPA-3'-Sulfate Derivative (Dopamine-3-O-Sulfate)This compound Derivative (Dopamine-4-O-Sulfate)Study PopulationKey Finding
Urinary Excretion Major metaboliteMinor metaboliteParkinson's patients treated with 4.0 g/day of L-DOPAThe amount of dopamine-3-O-sulfate excreted was 19.6 times that of dopamine-4-O-sulfate.[1]
Urinary Excretion (Tracer Study) Predominant isomerMinor isomerUntreated Parkinson's patients receiving tracer amounts of ³H-L-DOPA³H-dopamine-3-O-sulfate was the predominant isomer, with amounts approximately 3 times those of the 4-isomer.[1]

Metabolic Pathways

The metabolism of L-DOPA involves several enzymatic steps, with sulfation being a key phase II conjugation reaction. The regioselectivity of this process is critical in determining the relative abundance of the 3'- and 4'-sulfated isomers.

L_DOPA_Metabolism cluster_formation Sulfation of L-DOPA cluster_desulfation Hypothesized Desulfation LDOPA L-DOPA SULT1A3 SULT1A3 (Monoamine-form phenol sulfotransferase) LDOPA->SULT1A3 PAPS (Sulfate Donor) LDOPA_3S L-DOPA-3'-Sulfate (Major Metabolite) LDOPA_4S This compound (Minor Metabolite) SULT1A3->LDOPA_3S Predominant Pathway SULT1A3->LDOPA_4S Minor Pathway Arylsulfatase Arylsulfatases (e.g., ARSA, ARSB) LDOPA_3S->Arylsulfatase Hydrolysis LDOPA_4S->Arylsulfatase Hydrolysis LDOPA_regen L-DOPA Arylsulfatase->LDOPA_regen

Metabolic pathways of L-DOPA sulfation and hypothesized desulfation.

Experimental Protocols

This section details the methodologies for the synthesis of L-DOPA sulfate standards and their analysis, which are crucial for conducting comparative metabolic studies.

Synthesis of L-DOPA-3'-O-Sulfate and L-DOPA-4'-O-Sulfate Standards

A common method for the chemical synthesis of L-DOPA sulfate isomers involves the reaction of L-DOPA with sulfuric acid. The resulting mixture of 3'- and 4'-O-sulfates can then be separated and purified.

Protocol:

  • Reaction: L-DOPA is reacted with a sulfonating agent, such as concentrated sulfuric acid or a sulfur trioxide-pyridine complex, in an appropriate solvent.

  • Separation: The resulting mixture of L-DOPA-3'-O-sulfate and L-DOPA-4'-O-sulfate is separated using techniques like anion-exchange column chromatography or high-performance liquid chromatography (HPLC).[1]

  • Purification and Identification: The purified isomers are then identified and their structure confirmed using methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[2]

Analysis of L-DOPA Sulfate Isomers

High-performance liquid chromatography (HPLC) coupled with a sensitive detection method is the standard for quantifying L-DOPA and its sulfated metabolites in biological samples.

Protocol for HPLC Analysis:

  • Sample Preparation: Biological samples (e.g., plasma, urine) are typically subjected to protein precipitation and/or solid-phase extraction to remove interfering substances.

  • Chromatographic Separation: An aliquot of the prepared sample is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column). A mobile phase gradient is used to separate L-DOPA, L-DOPA-3'-Sulfate, and this compound.

  • Detection:

    • Fluorometric Detection: The separated compounds can be detected by their native fluorescence or after post-column derivatization.

    • Electrochemical Detection: This method offers high sensitivity for catecholic compounds like L-DOPA and its metabolites.

    • Mass Spectrometry (MS/MS): Tandem mass spectrometry provides high specificity and sensitivity for the identification and quantification of the isomers.

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of a purified standard.[1]

Experimental Workflow for Comparative Metabolism Study

The following diagram illustrates a typical workflow for an in vitro experiment designed to compare the metabolism of L-DOPA-3'-Sulfate and this compound.

Workflow cluster_prep Preparation cluster_incubation In Vitro Incubation cluster_analysis Analysis cluster_comparison Comparison Synthesis Synthesize and Purify L-DOPA-3'-Sulfate and This compound Standards Incubation_3S Incubate L-DOPA-3'-Sulfate with Enzyme Source Synthesis->Incubation_3S Incubation_4S Incubate this compound with Enzyme Source Synthesis->Incubation_4S Enzyme_Source Prepare Enzyme Source (e.g., Liver Microsomes, Recombinant Arylsulfatases) Enzyme_Source->Incubation_3S Enzyme_Source->Incubation_4S Sampling Collect Samples at Different Time Points Incubation_3S->Sampling Incubation_4S->Sampling Analysis Analyze Samples by HPLC-MS/MS Sampling->Analysis Quantification Quantify Parent Compounds and Metabolites (e.g., L-DOPA) Analysis->Quantification Comparison Compare Metabolic Rates and Product Formation Quantification->Comparison

Workflow for in vitro comparative metabolism of L-DOPA sulfate isomers.

Conclusion

The available evidence strongly indicates that the metabolism of L-DOPA via sulfation is a regioselective process, heavily favoring the formation of L-DOPA-3'-Sulfate. This is a critical consideration for researchers studying the pharmacokinetics and pharmacodynamics of L-DOPA and its metabolites. While the subsequent metabolic fate of L-DOPA-3'-Sulfate and this compound through desulfation is plausible, further direct comparative studies are necessary to elucidate the kinetics and biological significance of this potential metabolic pathway. The experimental protocols and workflows outlined in this guide provide a framework for conducting such investigations.

References

Cross-Validation of HPLC and LC-MS/MS for L-DOPA-4'-Sulfate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of L-DOPA-4'-Sulfate, a primary metabolite of the Parkinson's disease drug L-DOPA, is crucial for pharmacokinetic and metabolic studies. The choice of analytical methodology is a critical decision that impacts sensitivity, selectivity, and throughput. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the analysis of this compound.

This comparison is based on a synthesis of methodologies reported for L-DOPA and its sulfated metabolites, providing a framework for cross-validation and method selection. While direct comparative studies on this compound are limited, the principles and experimental data from closely related compounds offer valuable insights.

At a Glance: HPLC vs. LC-MS/MS for this compound Analysis

FeatureHPLC with UV/Fluorescence DetectionLC-MS/MS
Principle Separation based on polarity, with detection via UV absorbance or fluorescence.Separation based on polarity, with detection based on mass-to-charge ratio.
Selectivity Moderate to good; potential for interference from co-eluting compounds.Excellent; highly selective due to specific mass transitions.
Sensitivity Generally lower, with Limits of Detection (LOD) and Quantitation (LOQ) in the µg/mL to high ng/mL range.Significantly higher, with LOD and LOQ typically in the low ng/mL to pg/mL range.
Matrix Effects Less susceptible to ion suppression or enhancement.Prone to matrix effects that can impact accuracy and precision.
Development Relatively straightforward method development.More complex method development and optimization.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance expenses.
Throughput Generally lower due to longer run times for adequate separation.Higher throughput possible with faster chromatography methods.

Experimental Protocols

Detailed methodologies are essential for reproducibility and for understanding the nuances of each technique. Below are representative experimental protocols for both HPLC and LC-MS/MS, derived from established methods for L-DOPA and its metabolites.

HPLC with UV/Fluorescence Detection: A Representative Protocol

This protocol is based on methods developed for the analysis of L-DOPA and can be adapted for this compound.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 200 µL of ice-cold 0.4 M perchloric acid.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH 2.5) and an organic modifier (e.g., methanol) in a ratio of 95:5 (v/v) is often effective.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is commonly set at 280 nm. For enhanced sensitivity and selectivity, fluorescence detection can be employed with excitation at approximately 280 nm and emission at around 310 nm.

LC-MS/MS: A Representative Protocol

This protocol is based on highly sensitive methods for the quantification of L-DOPA and can be optimized for this compound.

1. Sample Preparation:

  • Protein Precipitation: Similar to the HPLC protocol, protein precipitation with an organic solvent like acetonitrile or methanol is a common first step. To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.

  • Vortexing and Centrifugation: Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Supernatant Transfer and Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions:

  • Column: A C18 or phenyl-hexyl reversed-phase column with smaller particle sizes (e.g., 50 mm x 2.1 mm, 1.8 µm) is often used for faster analysis.

  • Mobile Phase: A gradient elution is typically employed, starting with a high aqueous composition and increasing the organic phase. For example, Mobile Phase A could be 0.1% formic acid in water, and Mobile Phase B could be 0.1% formic acid in acetonitrile.

  • Flow Rate: A flow rate of 0.3 to 0.5 mL/min is common.

3. Mass Spectrometric Conditions:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for L-DOPA and its metabolites.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined through infusion and optimization experiments.

Quantitative Data Comparison

The following tables summarize typical validation parameters for HPLC and LC-MS/MS methods for the analysis of L-DOPA, which can serve as a benchmark for the expected performance for this compound.

Table 1: HPLC with UV/Fluorescence Detection - Typical Validation Parameters for L-DOPA

ParameterTypical Performance
Linearity (R²) > 0.999
Limit of Detection (LOD) 10 - 50 ng/mL
Limit of Quantitation (LOQ) 50 - 150 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (%RSD) < 15%

Table 2: LC-MS/MS - Typical Validation Parameters for L-DOPA

ParameterTypical Performance
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 5 ng/mL
Limit of Quantitation (LOQ) 0.5 - 15 ng/mL
Accuracy (% Bias) Within ±15%
Precision (%RSD) < 15%
Recovery 85 - 115%

Visualizing the Workflow and Logic

To better illustrate the processes and relationships involved in this analytical comparison, the following diagrams are provided.

Analytical_Workflow cluster_Sample Biological Sample (Plasma/Urine) cluster_Prep Sample Preparation cluster_Analysis Analytical Techniques cluster_Detection Detection cluster_Data Data Analysis Sample This compound in Matrix Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Extraction Supernatant Extraction Centrifugation->Extraction HPLC HPLC System Extraction->HPLC Injection LCMSMS LC-MS/MS System Extraction->LCMSMS Injection UV_Fluorescence UV/Fluorescence Detector HPLC->UV_Fluorescence Mass_Spectrometer Tandem Mass Spectrometer LCMSMS->Mass_Spectrometer Quantification Quantification UV_Fluorescence->Quantification Mass_Spectrometer->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for the analysis of this compound.

Cross_Validation_Logic Start Objective: Analyze this compound Method_Selection Method Selection Start->Method_Selection HPLC_Path HPLC Method Development Method_Selection->HPLC_Path Consider HPLC LCMSMS_Path LC-MS/MS Method Development Method_Selection->LCMSMS_Path Consider LC-MS/MS HPLC_Validation HPLC Validation (Accuracy, Precision, Linearity, etc.) HPLC_Path->HPLC_Validation LCMSMS_Validation LC-MS/MS Validation (Accuracy, Precision, Linearity, etc.) LCMSMS_Path->LCMSMS_Validation Comparison Comparative Analysis (Sensitivity, Selectivity, Throughput) HPLC_Validation->Comparison LCMSMS_Validation->Comparison Conclusion Optimal Method Selection Comparison->Conclusion

Caption: Logical flow for cross-validating HPLC and LC-MS/MS methods.

Conclusion

The choice between HPLC and LC-MS/MS for the analysis of this compound depends heavily on the specific requirements of the study.

  • HPLC with UV or fluorescence detection offers a cost-effective and robust solution for routine analysis where high sensitivity is not the primary concern. Its simpler operation and lower susceptibility to matrix effects make it a reliable workhorse for analyzing samples with relatively high concentrations of the analyte.

  • LC-MS/MS is the undisputed choice when high sensitivity and selectivity are paramount. For studies requiring the detection of trace levels of this compound in complex biological matrices, such as in early-phase pharmacokinetic studies, LC-MS/MS provides the necessary performance. While the initial investment and method development are more substantial, the superior data quality and higher throughput for large sample batches often justify the cost.

Ultimately, a thorough cross-validation, where both methods are developed and validated, would provide the most comprehensive understanding of their respective performance for this compound analysis. This allows researchers to make an informed decision based on the specific analytical challenges and objectives of their drug development program.

A Comparative Guide to the Pharmacokinetics of L-DOPA and L-DOPA-4'-Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of L-DOPA, the cornerstone treatment for Parkinson's disease, and its lesser-studied metabolite, L-DOPA-4'-Sulfate. The information presented herein is supported by experimental data to aid in research and development efforts.

Executive Summary

L-DOPA, or levodopa, is a prodrug that is converted to dopamine in the brain, alleviating the motor symptoms of Parkinson's disease. Its therapeutic efficacy is often limited by its pharmacokinetic properties, including a short half-life and variable absorption. L-DOPA is metabolized through several pathways, including methylation and sulfation. The sulfated metabolite, this compound, is formed through the action of sulfotransferase enzymes, primarily SULT1A3. While the pharmacokinetics of L-DOPA are well-documented, data on this compound is less abundant. This guide aims to collate the available information to provide a comparative overview.

Comparative Pharmacokinetic Parameters

Pharmacokinetic ParameterL-DOPAThis compound (Inferred)
Maximum Plasma Concentration (Cmax) Highly variable, dependent on formulation and co-administration with decarboxylase inhibitors.Expected to be lower than L-DOPA following L-DOPA administration.
Time to Maximum Plasma Concentration (Tmax) Typically 0.5 to 2 hours after oral administration.[1]Expected to be later than L-DOPA, as it is a metabolite.
Area Under the Curve (AUC) Variable, influenced by factors such as gastric emptying and co-medications.Dependent on the extent of L-DOPA sulfation.
Elimination Half-life (t½) Short, approximately 1.5 hours when co-administered with a decarboxylase inhibitor.[1]Likely longer than L-DOPA, as sulfated metabolites are often cleared more slowly by the kidneys.

Metabolic Pathway of L-DOPA

L-DOPA is subject to several metabolic conversions in the body. The diagram below illustrates the major pathways, including the formation of this compound.

L-DOPA Metabolic Pathway cluster_main L-DOPA Metabolism L-DOPA L-DOPA Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase (DDC) 3-O-Methyldopa 3-O-Methyldopa L-DOPA->3-O-Methyldopa Catechol-O-Methyltransferase (COMT) This compound This compound L-DOPA->this compound Sulfotransferase (SULT1A3) Pharmacokinetic Study Workflow cluster_workflow Experimental Workflow Subject_Recruitment Subject Recruitment & Screening Drug_Administration L-DOPA Administration (Oral or IV) Subject_Recruitment->Drug_Administration Blood_Sampling Serial Blood Sampling (predose and multiple time points postdose) Drug_Administration->Blood_Sampling Plasma_Processing Plasma Separation and Stabilization Blood_Sampling->Plasma_Processing Sample_Analysis LC-MS/MS Analysis for L-DOPA and this compound Plasma_Processing->Sample_Analysis Data_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) Sample_Analysis->Data_Analysis

References

A Comparative Analysis of L-DOPA's Metabolic Fates: 3-O-Methyldopa versus L-DOPA-4'-Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic pathways of L-DOPA is critical for optimizing therapeutic strategies for conditions like Parkinson's disease. While the conversion of L-DOPA to dopamine is the desired therapeutic pathway, its metabolism into other compounds can significantly impact efficacy and lead to adverse effects. This guide provides a detailed comparison of two key metabolites: 3-O-methyldopa (3-OMD) and L-DOPA-4'-sulfate.

This comparison delves into their formation, pharmacokinetic profiles, and physiological significance, supported by experimental data and methodologies.

Metabolic Pathways and Enzymatic Conversion

The metabolic fate of L-DOPA is primarily determined by two key enzymes: Catechol-O-methyltransferase (COMT) and Sulfotransferase (SULT).

  • 3-O-methyldopa (3-OMD) is formed through the O-methylation of L-DOPA, a reaction catalyzed by COMT. This is a major metabolic pathway, especially when L-DOPA is co-administered with a dopa decarboxylase inhibitor, which prevents its conversion to dopamine in the periphery.[1][2]

  • This compound is produced via the sulfation of L-DOPA. This reaction is catalyzed by sulfotransferase enzymes, with SULT1A3 being a key enzyme responsible for the sulfation of dopamine and other similar compounds.[3]

LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine Therapeutic Pathway OMD 3-O-methyldopa LDOPA->OMD Metabolic Pathway Sulfate This compound LDOPA->Sulfate Metabolic Pathway AADC Aromatic L-amino acid decarboxylase (AADC) AADC->LDOPA COMT Catechol-O-methyl transferase (COMT) COMT->LDOPA SULT Sulfotransferase (e.g., SULT1A3) SULT->LDOPA

L-DOPA Metabolic Pathways

Comparative Pharmacokinetics

A key differentiator between 3-OMD and this compound is their pharmacokinetic profiles. The accumulation of 3-OMD is a significant clinical concern, whereas less is known about the systemic exposure to this compound.

Parameter3-O-MethyldopaThis compound
Formation Enzyme Catechol-O-methyltransferase (COMT)Sulfotransferase 1A3 (SULT1A3)
Plasma Half-life Long (approx. 15 hours)Data not readily available
Plasma Accumulation Significant with chronic L-DOPA therapyLikely limited by PAPS co-substrate availability at high L-DOPA doses
Clinical Significance Competes with L-DOPA for transport across the blood-brain barrier; associated with motor fluctuations.[4]Believed to be a detoxification product; physiological role not fully elucidated.

Physiological and Pathophysiological Implications

The formation of these two metabolites has distinct consequences for patients undergoing L-DOPA therapy.

3-O-Methyldopa: Due to its long half-life and high plasma concentrations, 3-OMD can compete with L-DOPA for transport across the blood-brain barrier, potentially reducing the therapeutic efficacy of L-DOPA.[4] Elevated levels of 3-OMD have been linked to the "wearing-off" phenomenon and dyskinesias in Parkinson's disease patients.[5]

This compound: Sulfation is generally considered a detoxification pathway, converting compounds into more water-soluble forms for easier excretion. The formation of this compound likely serves to clear excess L-DOPA from the system. However, studies have suggested that at high doses of L-DOPA, the availability of the sulfation co-substrate, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), may become a limiting factor for this metabolic pathway.

Experimental Protocols

Accurate quantification of L-DOPA and its metabolites is crucial for clinical and research purposes. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Protocol for Simultaneous Analysis of L-DOPA and 3-O-Methyldopa in Human Plasma

This protocol is based on established HPLC methods with electrochemical detection.

1. Sample Preparation:

  • To 100 µL of human plasma, add an internal standard (e.g., isoproterenol).

  • Precipitate proteins by adding 200 µL of ice-cold 0.8 M perchloric acid.

  • Vortex the mixture for 30 seconds and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm filter.

2. HPLC System:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 50 mM sodium phosphate buffer (pH 3.0), 1.0 mM sodium dodecyl sulfate, 0.1 mM EDTA, and 12% (v/v) methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: Electrochemical detector with a glassy carbon working electrode and an Ag/AgCl reference electrode. Set the potential to +0.75 V.

3. Quantification:

  • Construct a calibration curve using known concentrations of L-DOPA and 3-O-methyldopa.

  • Quantify the analytes in the plasma samples by comparing their peak areas to the calibration curve.

cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Plasma Plasma Sample (100 µL) IS Add Internal Standard Plasma->IS Precipitate Protein Precipitation (Perchloric Acid) IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Filter Filtration Centrifuge->Filter Inject Inject into HPLC Filter->Inject Column C18 Reverse-Phase Column Inject->Column Detect Electrochemical Detection Column->Detect Quantify Quantification (Calibration Curve) Detect->Quantify

Experimental Workflow for Metabolite Analysis
Proposed Protocol for this compound Analysis

1. Sample Preparation:

  • Employ solid-phase extraction (SPE) with an anion exchange column to isolate the sulfated metabolite from plasma.

  • Wash the column to remove interfering substances.

  • Elute the sulfated compounds using an appropriate acidic solvent.

2. HPLC-MS/MS System:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column may be suitable for retaining the polar sulfated conjugate.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Detection: Tandem mass spectrometry (MS/MS) operating in negative ion mode to specifically detect the sulfate conjugate based on its mass-to-charge ratio and fragmentation pattern.

3. Quantification:

  • Synthesize or obtain a certified standard of this compound for the preparation of a calibration curve.

  • Use a stable isotope-labeled internal standard for accurate quantification.

Conclusion

The metabolic landscape of L-DOPA is complex, with 3-O-methyldopa and this compound representing two important, yet functionally distinct, metabolic fates. The accumulation of 3-O-methyldopa presents a significant clinical challenge, potentially hindering the therapeutic efficacy of L-DOPA. In contrast, the formation of this compound appears to be a detoxification mechanism, although its capacity may be limited at high L-DOPA doses. Further research, particularly in developing robust analytical methods for the simultaneous quantification of both metabolites, is essential to fully elucidate their interplay and to devise strategies that can optimize the therapeutic window of L-DOPA by favoring beneficial metabolic pathways and minimizing the formation of detrimental metabolites.

References

A Comparative Guide to the NMR Spectroscopic Identification of L-DOPA and L-DOPA-4'-Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of L-DOPA and its metabolite, L-DOPA-4'-Sulfate, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The distinct chemical environments of the protons and carbons in these two molecules lead to unique NMR spectral data, allowing for their unambiguous identification. This is particularly crucial in metabolic studies and in assessing the purity of L-DOPA, a cornerstone therapeutic for Parkinson's disease.

Comparison of NMR Spectral Data

The key to differentiating L-DOPA from this compound via NMR spectroscopy lies in the chemical shift changes induced by the sulfate group at the 4'-position of the catechol ring. This substitution significantly alters the electron density around the neighboring protons and carbons, resulting in a downfield or upfield shift in their resonance frequencies.

Below is a summary of the reported ¹H and ¹³C NMR spectral data for L-DOPA. A hypothetical, yet expected, comparative dataset for this compound is included to illustrate the anticipated differences.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for L-DOPA and Expected Data for this compound in D₂O

Proton AssignmentL-DOPA[1]This compound (Predicted)
H-α~3.92 ppm (t)~3.95 ppm (t)
H-β~2.97 ppm (dd), ~3.15 ppm (dd)~3.00 ppm (dd), ~3.18 ppm (dd)
H-2'~6.88 ppm (d)~7.0 ppm (d)
H-5'~6.72 ppm (d)~6.9 ppm (d)
H-6'~6.60 ppm (dd)~6.7 ppm (dd)

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference. Multiplicity is indicated as t (triplet), d (doublet), and dd (doublet of doublets).

Table 2: ¹³C NMR Chemical Shifts (δ) for L-DOPA and Expected Data for this compound in D₂O

Carbon AssignmentL-DOPA[2][3]This compound (Predicted)
C=O~174 ppm~174 ppm
C-α~56 ppm~56 ppm
C-β~38 ppm~38 ppm
C-1'~129 ppm~135 ppm
C-2'~117 ppm~120 ppm
C-3'~145 ppm~143 ppm
C-4'~144 ppm~150 ppm
C-5'~116 ppm~118 ppm
C-6'~121.5 ppm~123 ppm

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following is a general procedure for the analysis of L-DOPA and its metabolites.

1. Sample Preparation:

  • Dissolution: Dissolve 5-10 mg of the analyte (L-DOPA or this compound) in approximately 0.6 mL of deuterium oxide (D₂O). D₂O is a common solvent for NMR analysis of polar molecules like amino acids.

  • Internal Standard: Add a known amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), to the sample solution. The internal standard provides a reference signal for chemical shift calibration (0.00 ppm).

  • pH Adjustment: The chemical shifts of ionizable groups are pH-dependent. Adjust the pD of the solution to a standardized value (e.g., pD 7.4) using dilute NaOD or DCl in D₂O to ensure consistency between measurements.

  • Transfer: Transfer the final solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Apply a water suppression technique (e.g., presaturation) to attenuate the residual HOD signal from the D₂O solvent.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to obtain a good signal-to-noise ratio.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase and baseline correct the resulting spectra.

  • Calibrate the chemical shift scale using the internal standard signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Logical Workflow for Identity Confirmation

The following diagram illustrates the logical workflow for confirming the identity of this compound by comparing its NMR data with that of L-DOPA.

G Workflow for NMR-based Identification of this compound cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis cluster_3 Comparison & Confirmation A Dissolve L-DOPA & this compound in D2O B Add Internal Standard (e.g., TSP) A->B C Adjust pD to 7.4 B->C D Acquire 1H & 13C NMR Spectra C->D E Process Spectra (FT, Phasing, Baseline Correction) D->E F Calibrate Chemical Shifts E->F G Assign Signals (Chemical Shift, Multiplicity, Coupling) F->G H Compare Spectra of L-DOPA and this compound G->H I Identify Downfield Shifts in Aromatic Region of this compound H->I Key Differentiator J Confirm Identity of this compound I->J

Workflow for NMR-based Identification

This structured approach, combining careful sample preparation, precise data acquisition, and comparative analysis, allows for the confident identification of this compound and its differentiation from the parent L-DOPA molecule. This methodology is fundamental for advancing research in drug metabolism, pharmacokinetics, and the development of related therapeutics.

References

L-DOPA Sulfation: A Comparative Analysis Across Different Patient Populations

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the differential metabolism of L-DOPA, focusing on its sulfation pathway in Parkinson's disease, renal disease, and hepatic disease.

L-DOPA, the gold-standard treatment for Parkinson's disease, undergoes extensive metabolism in the body, which can significantly influence its efficacy and side-effect profile. One of the key metabolic pathways is sulfation, a Phase II conjugation reaction that primarily facilitates the excretion of the drug. The efficiency of this pathway can vary considerably among different patient populations, particularly those with compromised organ function. This guide provides a comparative analysis of L-DOPA sulfation, presenting available data, outlining experimental protocols for its measurement, and visualizing the key metabolic and experimental processes.

Comparative Analysis of L-DOPA and its Metabolites

The following tables summarize the available quantitative data on L-DOPA and its metabolites in different patient populations. It is important to note that direct comparative studies are scarce, and the data presented here are compiled from various sources.

Table 1: Plasma Concentrations of L-DOPA in Patients with Parkinson's Disease

ParameterValuePatient PopulationSource
Mean Peak Plasma Concentration (Cmax)7.4 µM102 patients with Parkinson's disease[1]
Peak Plasma Concentration Range10 - 20 µmol/LPatients with Parkinson's disease[2]
Mean Plasma Concentration (8 am)0.46 µM102 patients with Parkinson's disease[1]
Mean Plasma Concentration (2 pm)5.18 µM102 patients with Parkinson's disease[1]

Table 2: L-DOPA and L-DOPA Sulfate in Patients with Renal Insufficiency

ParameterFindingPatient PopulationSource
Basal Plasma DOPA SulfateElevatedHypertensive patients with moderate chronic renal failure
Basal Plasma Dopamine SulfateElevatedHypertensive patients with moderate chronic renal failure
Post-L-DOPA Plasma DOPA SulfateIncreasedHypertensive patients with moderate chronic renal failure
Sulfoconjugation PropensityHeightenedHypertensive patients with moderate chronic renal failure

Table 3: L-DOPA Metabolism in Hepatic Impairment

The reviewed literature indicates that L-DOPA undergoes minimal hepatic metabolism.[3] Consequently, specific data on L-DOPA sulfation in patients with hepatic disease is not available.

Experimental Protocols

Accurate quantification of L-DOPA and its sulfated metabolite is crucial for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) or ultraviolet (UV) detection is a commonly employed method.

Method for Determination of L-DOPA in Human Plasma

This protocol is based on a validated HPLC-UV method.

1. Sample Preparation (Protein Precipitation):

  • To a 500 µL plasma sample, add an internal standard (e.g., methyldopa).

  • Add a protein precipitating agent, such as perchloric acid, and vortex thoroughly.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase column, such as a Zorbax Eclipse XDB C18 column.

  • Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., 20 mM KH2PO4, pH 2.5) and an organic modifier (e.g., methanol) in a 95:5 (v/v) ratio.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at a wavelength of 230 nm.[4]

3. Quantification:

  • Generate a calibration curve using known concentrations of L-DOPA.

  • Calculate the concentration of L-DOPA in the plasma samples by comparing their peak areas to the calibration curve.

Note: For the specific quantification of L-DOPA sulfate, an enzymatic hydrolysis step using a sulfatase would be required prior to HPLC analysis to convert the sulfated form back to L-DOPA for detection, or a direct measurement method using a reference standard for L-DOPA sulfate would be necessary.

Visualizing the Pathways

To better understand the metabolic fate of L-DOPA and the experimental workflow for its analysis, the following diagrams are provided.

L_DOPA_Metabolism cluster_main_pathway Primary Metabolic Pathways cluster_alternative_pathways Other Metabolic Pathways LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine AADC ThreeOMD 3-O-Methyldopa LDOPA->ThreeOMD COMT LDOPASulfate L-DOPA Sulfate LDOPA->LDOPASulfate SULTs DOPAC DOPAC Dopamine->DOPAC MAO HVA Homovanillic Acid DOPAC->HVA COMT AADC Aromatic L-amino acid decarboxylase MAO Monoamine Oxidase COMT Catechol-O-methyl transferase SULTs Sulfotransferases

Caption: Metabolic pathways of L-DOPA, highlighting the sulfation route.

Experimental_Workflow start Plasma Sample Collection protein_precipitation Protein Precipitation (e.g., with Perchloric Acid) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection hplc_injection HPLC Injection supernatant_collection->hplc_injection separation Chromatographic Separation (Reversed-Phase Column) hplc_injection->separation detection Electrochemical or UV Detection separation->detection quantification Data Analysis and Quantification detection->quantification

Caption: Experimental workflow for the analysis of L-DOPA in plasma.

Discussion and Future Directions

The available data, though limited, suggests that L-DOPA sulfation is a significant metabolic pathway that may be altered in different disease states. The heightened sulfoconjugation in patients with renal insufficiency could have clinical implications, potentially affecting the bioavailability and efficacy of L-DOPA. The lack of data in patients with hepatic disease represents a significant knowledge gap that warrants further investigation, especially considering the liver is a primary site for sulfation reactions.

Future research should focus on conducting direct comparative studies of L-DOPA pharmacokinetics, including its sulfated metabolites, across healthy individuals and patients with Parkinson's disease, renal impairment, and hepatic insufficiency. Such studies would provide invaluable data for optimizing L-DOPA therapy in these vulnerable patient populations. Furthermore, the development and validation of standardized and accessible analytical methods for the simultaneous quantification of L-DOPA and its major metabolites, including L-DOPA sulfate, are crucial to facilitate this research.

References

L-DOPA-4'-Sulfate: A Critical Evaluation of its Potential as a Stable L-DOPA Reservoir

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison with L-DOPA and its Major Metabolite, L-DOPA-3'-O-Sulfate

For researchers, scientists, and drug development professionals vested in advancing Parkinson's disease therapeutics, the quest for a stable, long-acting formulation of Levodopa (L-DOPA) remains a paramount objective. The concept of an L-DOPA reservoir, capable of providing sustained release of the active drug, holds the promise of mitigating the motor fluctuations associated with conventional L-DOPA therapy. This guide critically evaluates the proposed role of L-DOPA-4'-O-Sulfate as such a reservoir, comparing its theoretical advantages and challenges against L-DOPA itself and its principal circulating metabolite, L-DOPA-3'-O-Sulfate.

While the premise of utilizing a sulfated form of L-DOPA as a prodrug is scientifically sound, evidence suggests that the primary site of sulfation for L-DOPA in humans is the 3'-hydroxyl group, leading to the formation of L-DOPA-3'-O-Sulfate, not the 4'-O-sulfate isomer. This guide will, therefore, address the potential of L-DOPA-4'-O-Sulfate from a theoretical standpoint while grounding the comparison in the known pharmacology of L-DOPA and its major sulfated metabolite.

Performance Comparison: L-DOPA vs. L-DOPA-Sulfates

The ideal L-DOPA prodrug would exhibit enhanced stability, improved oral bioavailability, and a pharmacokinetic profile conducive to sustained L-DOPA release in the brain. The following table summarizes a comparative analysis based on available data for L-DOPA and the expected properties of its sulfated derivatives.

ParameterL-DOPAL-DOPA-3'-O-Sulfate (Known Metabolite)L-DOPA-4'-O-Sulfate (Hypothetical Prodrug)
Chemical Stability Low; susceptible to oxidation and enzymatic degradation in the periphery.High; the sulfate group protects the catechol moiety from oxidation and methylation.High; the sulfate group would be expected to confer similar protection.
Oral Bioavailability Low and variable (10-30%); extensive first-pass metabolism.Not directly absorbed; formed post-absorption of L-DOPA.Potentially improved due to increased stability in the GI tract.
Half-life in Plasma Short (1-2 hours).Long; acts as a circulating reservoir but with limited conversion back to L-DOPA.Would require a longer half-life than L-DOPA to function as a sustained-release reservoir.
Blood-Brain Barrier Permeability Actively transported via the large neutral amino acid transporter (LAT1).Poor; the sulfate group hinders transport across the blood-brain barrier.Likely poor; would require enzymatic conversion to L-DOPA in the brain to be effective.
Conversion to L-DOPA Not applicable.Limited in vivo conversion back to L-DOPA.Would depend on the efficient and targeted activity of arylsulfatases in the brain.
Therapeutic Efficacy Gold standard for Parkinson's disease treatment, but associated with motor fluctuations.Negligible direct therapeutic effect.Hypothetically could provide more stable plasma L-DOPA levels, reducing motor fluctuations.

Experimental Protocols

1. In Vitro Stability Assay:

  • Objective: To compare the chemical stability of L-DOPA, L-DOPA-3'-O-Sulfate, and synthesized L-DOPA-4'-O-Sulfate.

  • Methodology:

    • Prepare solutions of each compound in phosphate-buffered saline (PBS) at pH 7.4.

    • Incubate the solutions at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots from each solution.

    • Analyze the concentration of the parent compound in each aliquot using High-Performance Liquid Chromatography (HPLC) with electrochemical or UV detection.

    • Calculate the degradation rate constant and half-life for each compound.

2. Pharmacokinetic Study in a Rodent Model:

  • Objective: To determine and compare the pharmacokinetic profiles of L-DOPA, L-DOPA-3'-O-Sulfate, and L-DOPA-4'-O-Sulfate following oral administration in rats.

  • Methodology:

    • Fast male Sprague-Dawley rats overnight.

    • Administer an equimolar dose of each compound via oral gavage.

    • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).

    • Process blood samples to obtain plasma.

    • Analyze plasma concentrations of the administered compound and L-DOPA using a validated LC-MS/MS method.

    • Calculate key pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

3. Brain Tissue Distribution Study:

  • Objective: To assess the ability of L-DOPA-4'-O-Sulfate to deliver L-DOPA to the brain.

  • Methodology:

    • Administer L-DOPA or L-DOPA-4'-O-Sulfate to rats as described in the pharmacokinetic study.

    • At the time of expected peak brain concentration (determined from pilot studies), euthanize the animals and perfuse the brains with saline.

    • Dissect specific brain regions of interest (e.g., striatum, cortex).

    • Homogenize the brain tissue and analyze the concentrations of L-DOPA and dopamine using HPLC with electrochemical detection.

    • Compare the brain-to-plasma concentration ratios for L-DOPA following administration of each compound.

Visualizing the Pathways

To better understand the metabolic fate and proposed mechanism of action, the following diagrams illustrate the key pathways.

L_DOPA_Metabolism cluster_periphery Peripheral Circulation cluster_brain Brain L_DOPA_oral Oral L-DOPA L_DOPA_plasma L-DOPA (in plasma) L_DOPA_oral->L_DOPA_plasma Absorption L_DOPA_4_Sulfate_plasma L-DOPA-4'-O-Sulfate (Hypothetical, in plasma) L_DOPA_oral->L_DOPA_4_Sulfate_plasma Absorption Dopamine_periphery Dopamine L_DOPA_plasma->Dopamine_periphery AADC Three_OM_DOPA 3-O-Methyldopa L_DOPA_plasma->Three_OM_DOPA COMT L_DOPA_3_Sulfate L-DOPA-3'-O-Sulfate L_DOPA_plasma->L_DOPA_3_Sulfate SULT1A3 L_DOPA_brain L-DOPA L_DOPA_plasma->L_DOPA_brain LAT1 Transporter Dopamine_brain Dopamine L_DOPA_brain->Dopamine_brain AADC L_DOPA_4_Sulfate_brain L-DOPA-4'-O-Sulfate (Hypothetical) L_DOPA_4_Sulfate_brain->L_DOPA_brain Hydrolysis Arylsulfatase Arylsulfatase L_DOPA_4_Sulfate_plasma->L_DOPA_4_Sulfate_brain Transport?

Caption: Metabolic pathways of oral L-DOPA and the hypothetical pathway for L-DOPA-4'-O-Sulfate.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Rodent Model) synthesis Synthesis of L-DOPA-4'-O-Sulfate stability Chemical Stability Assay (HPLC) synthesis->stability enzymatic Enzymatic Hydrolysis Assay (with Arylsulfatase) synthesis->enzymatic pk Pharmacokinetic Study (Oral Administration, LC-MS/MS) synthesis->pk pd Behavioral Assessment (e.g., Rotational Model) pk->pd brain Brain Tissue Distribution (HPLC) pk->brain

Caption: Experimental workflow for the evaluation of L-DOPA-4'-O-Sulfate as a prodrug.

Conclusion: A Concept in Need of Validation

The theoretical appeal of L-DOPA-4'-O-Sulfate as a stable, sustained-release reservoir for L-DOPA is compelling. The protective sulfate group could shield the molecule from premature degradation, potentially leading to improved and more consistent oral bioavailability. However, significant hurdles remain to be addressed. The primary challenge lies in the fact that the predominant sulfated metabolite of L-DOPA is L-DOPA-3'-O-Sulfate, which exhibits poor conversion back to the parent drug.

For L-DOPA-4'-O-Sulfate to be a viable prodrug, it would need to be efficiently absorbed and then selectively hydrolyzed by arylsulfatases within the brain to release L-DOPA. The expression and activity of the appropriate arylsulfatase isoforms in the target brain regions would be critical for its success.

Future research should focus on:

  • Confirming the in vivo formation and metabolic fate of L-DOPA-4'-O-Sulfate.

  • Synthesizing L-DOPA-4'-O-Sulfate and evaluating its physicochemical and pharmacological properties through the experimental protocols outlined above.

  • Investigating the substrate specificity of various human arylsulfatase isoforms for L-DOPA-4'-O-Sulfate.

Without robust experimental data validating these key aspects, the role of L-DOPA-4'-O-Sulfate as a stable L-DOPA reservoir remains a promising but unproven concept. The insights gained from studying L-DOPA-3'-O-Sulfate, however, provide a valuable framework for the rational design and evaluation of future L-DOPA prodrugs.

Comparative Analysis of L-DOPA-4'-Sulfate Precursor Levels Following Oral vs. Intravenous L-DOPA Administration

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the pharmacokinetic differences of L-DOPA's sulfated metabolites resulting from distinct administration routes, providing critical insights for therapeutic development.

This guide offers a comparative analysis of the levels of L-DOPA's sulfated metabolites, specifically dopamine-3-O-sulfate (DA3S) and dopamine-4-O-sulfate (DA4S), following either oral or intravenous administration of L-DOPA. Direct comparative data on L-DOPA-4'-Sulfate is limited in publicly accessible literature; therefore, this comparison focuses on the downstream sulfated metabolites of dopamine, the primary metabolic product of L-DOPA. The data presented is crucial for researchers, scientists, and drug development professionals in understanding the metabolic fate of L-DOPA and how the route of administration can significantly impact the circulating levels of its sulfated derivatives.

Quantitative Data Summary

The following table summarizes the plasma concentrations of dopamine-3-O-sulfate (DA3S) and dopamine-4-O-sulfate (DA4S) after oral and intravenous administration of L-DOPA. The data is extracted from a study by T. Yamamoto et al., which provides a direct comparison of these metabolites in human subjects.

Administration RouteL-DOPA DosePeak Plasma DA3S (pmol/ml)Peak Plasma DA4S (pmol/ml)
Oral 250 mg/body1674 ± 195321 ± 76
Intravenous 25 mg/body691 ± 219139 ± 40

Data presented as mean ± S.E.M.[1]

The data clearly indicates that oral administration of L-DOPA leads to substantially higher plasma concentrations of both dopamine-3-O-sulfate and dopamine-4-O-sulfate compared to intravenous administration, even with a significantly lower intravenous dose.

Experimental Protocols

The methodologies outlined below are based on the study by T. Yamamoto et al., which investigated the plasma levels of dopamine sulfates after L-DOPA administration.[1]

Subject Population and Dosing Regimen
  • Subjects: The study was conducted on healthy adult male and female volunteers.

  • Oral Administration: A single dose of 250 mg of L-DOPA was administered orally to the subjects.

  • Intravenous Administration: A single dose of 25 mg of L-DOPA was administered intravenously.

Blood Sample Collection and Processing
  • Sampling Timepoints: Blood samples were collected from a peripheral vein at baseline (before administration) and at multiple timepoints after L-DOPA administration to capture the peak concentrations of the metabolites.

  • Sample Processing: The collected blood samples were immediately centrifuged to separate the plasma. The resulting plasma was then stored at a low temperature (e.g., -20°C or below) until analysis to prevent degradation of the analytes.

Analytical Methodology
  • Technique: The concentrations of dopamine-3-O-sulfate and dopamine-4-O-sulfate in the plasma samples were determined using high-performance liquid chromatography (HPLC) with fluorometric detection.[1][2]

  • Sample Preparation: Plasma samples were deproteinized and then subjected to an extraction procedure to isolate the dopamine sulfate isomers before injection into the HPLC system.

  • Chromatographic Separation: The two isomers, DA3S and DA4S, were separated on an analytical HPLC column.

  • Detection: The separated isomers were quantified using a fluorometric detector, which provides high sensitivity for these compounds.

Visualized Pathways and Workflows

L-DOPA Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of L-DOPA, including its conversion to dopamine and the subsequent sulfation to form dopamine-3-O-sulfate and dopamine-4-O-sulfate.

L_DOPA_Metabolism LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine DA3S Dopamine-3-O-Sulfate Dopamine->DA3S DA4S Dopamine-4-O-Sulfate Dopamine->DA4S AADC Aromatic L-Amino Acid Decarboxylase (AADC) PST Phenolsulfotransferase (PST)

Caption: Metabolic conversion of L-DOPA to dopamine and its subsequent sulfation.

Experimental Workflow for Pharmacokinetic Comparison

This diagram outlines a typical experimental workflow for a clinical study designed to compare the pharmacokinetics of a drug administered via oral and intravenous routes.

PK_Workflow start Study Start screening Subject Screening (Inclusion/Exclusion Criteria) start->screening randomization Randomization screening->randomization oral_arm Oral L-DOPA Administration randomization->oral_arm Group A iv_arm Intravenous L-DOPA Administration randomization->iv_arm Group B blood_sampling_oral Serial Blood Sampling oral_arm->blood_sampling_oral blood_sampling_iv Serial Blood Sampling iv_arm->blood_sampling_iv plasma_processing Plasma Separation and Storage blood_sampling_oral->plasma_processing blood_sampling_iv->plasma_processing hplc_analysis HPLC Analysis (Quantification of Sulfates) plasma_processing->hplc_analysis pk_analysis Pharmacokinetic Data Analysis hplc_analysis->pk_analysis end Study Conclusion pk_analysis->end

Caption: Generalized workflow for a comparative pharmacokinetic study.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of L-DOPA-4'-Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to handle L-DOPA-4'-Sulfate with care to minimize exposure. Based on the safety data for L-DOPA, the following personal protective equipment (PPE) should be worn:

  • Chemically resistant gloves [1]

  • Lab coat [1]

  • Eye protection (safety glasses with side-shields or goggles) [1][2]

  • In cases where dust may be generated outside of a chemical fume hood, a respirator with a particulate filter is necessary[1].

Work should ideally be conducted within a certified chemical fume hood to prevent the generation and inhalation of aerosols or dust[1].

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste.

  • Segregation of Waste : Do not mix this compound waste with other waste streams. It should be collected in its own designated, properly labeled, and sealed container.

  • Container Management :

    • Leave chemicals in their original containers whenever possible.

    • If transferring to a new container, ensure it is appropriate for chemical waste, compatible with the substance, and clearly labeled with the chemical name and associated hazards.

    • Keep waste containers tightly closed and store in a cool, dry, and well-ventilated area[2].

  • Collection of Unused Material : Any leftover or unused this compound should be collected for disposal as chemical waste[1]. Do not discard it down the drain or in regular trash.

  • Handling Spills :

    • In the event of a spill, avoid creating dust. If it is a powder, dampen it with water before sweeping it up[3].

    • Collect the spilled material and place it in a suitable, closed container for disposal[4][5].

    • Clean the affected area thoroughly.

  • Disposal of Contaminated Materials : Any materials, such as gloves, weighing papers, or pipette tips, that have come into contact with this compound should be considered contaminated and disposed of as chemical waste[2]. Used needles and syringes must be disposed of in a designated sharps container destined for incineration[1].

  • Professional Waste Disposal : The final and most critical step is to arrange for the collection and disposal of the chemical waste by a licensed and approved waste disposal company[2]. Provide them with as much information as possible about the waste, including the SDS for L-DOPA as a reference.

Hazard and Safety Data for L-DOPA (as a proxy for this compound)

The following table summarizes key hazard and safety information for L-DOPA, which should be considered when handling its sulfated derivative.

Hazard InformationDescriptionSource
Acute Oral Toxicity Harmful if swallowed. The oral LD50 in rats is 1,780 mg/kg.[2][6]
Skin Irritation Causes skin irritation.[2][4][6]
Eye Irritation Causes serious eye irritation.[2][4][6]
Respiratory Irritation May cause respiratory irritation.[2][6]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1][6]

Disposal Workflow

The logical flow of the disposal process is visualized in the diagram below.

L_DOPA_Sulfate_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) C Segregate this compound Waste A->C B Work in a Ventilated Area (e.g., Fume Hood) B->C D Use Designated, Labeled, and Sealed Waste Containers C->D E Collect Unused Product and Contaminated Materials D->E G Store Waste Container Securely E->G F Contain and Clean Up Spills (Avoid Dust Generation) F->E H Contact Licensed Waste Disposal Service G->H I Arrange for Professional Disposal H->I

Caption: Workflow for the safe disposal of this compound.

Disclaimer: The information provided here is for guidance purposes only and is based on the available safety data for the parent compound, L-DOPA. It is the user's responsibility to comply with all local, state, and federal regulations regarding waste disposal. Always consult with your institution's environmental health and safety (EHS) department and a licensed professional waste disposal service for specific guidance.

References

Personal protective equipment for handling L-DOPA-4'-Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of L-DOPA-4'-Sulfate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification

Table 1: Hazard Profile of L-DOPA

Hazard ClassificationDescription
Acute Oral Toxicity Category 4: Harmful if swallowed.[1][2][3][4]
Skin Irritation Category 2: Causes skin irritation.[1][3][4]
Eye Irritation Category 2A: Causes serious eye irritation.[1][2][3][4]
Respiratory Irritation May cause respiratory irritation.[1][4]
Reproductive Toxicity Category 2: Suspected of damaging fertility or the unborn child.[1]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1]

This data is for the parent compound L-DOPA and should be used as a precautionary guideline for this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

OperationMinimum PPE RequiredAdditional PPE for Increased Risk
Storage and Transport - Closed-toe shoes- Long pants- Lab coat- Safety glasses
Weighing Solid Compound - Nitrile gloves- Lab coat- Safety goggles- Face mask/respirator if dust is generated
Preparing Solutions - Nitrile gloves- Lab coat- Safety goggles- Face shield if there is a splash hazard
General Handling - Nitrile gloves- Lab coat- Safety glasses- Chemical-resistant apron for larger quantities
Waste Disposal - Nitrile gloves- Lab coat- Safety goggles- Heavy-duty gloves if handling sharp contaminated items

A logical workflow for PPE selection is illustrated in the diagram below.

PPE_Selection_Workflow cluster_0 PPE Selection for this compound Handling start Start: Identify Task weighing Weighing Solid? start->weighing solution Preparing Solution? weighing->solution No ppe_weighing Wear: - Lab Coat - Safety Goggles - Nitrile Gloves - Respirator (if dusty) weighing->ppe_weighing Yes disposal Handling Waste? solution->disposal No ppe_solution Wear: - Lab Coat - Safety Goggles - Nitrile Gloves - Face Shield (splash risk) solution->ppe_solution Yes ppe_disposal Wear: - Lab Coat - Safety Goggles - Nitrile Gloves disposal->ppe_disposal Yes ppe_general Wear: - Lab Coat - Safety Glasses - Nitrile Gloves disposal->ppe_general No

Caption: PPE selection workflow for handling this compound.

Operational Plan: Handling Procedures

Adherence to standard laboratory practices is essential. The following steps provide guidance for the safe handling of this compound.

3.1. Engineering Controls

  • When handling the solid form where dust may be generated, use a chemical fume hood or a ventilated balance enclosure.

  • Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[5]

3.2. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed and store away from incompatible materials such as strong oxidizing agents.[3]

3.3. Weighing and Solution Preparation

  • Perform all weighing and solution preparation in a designated area, preferably within a chemical fume hood to avoid inhalation of any dust.

  • Wear the appropriate PPE as outlined in Table 2.

  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • If diluting, always add acid to water, never the other way around.[5]

3.4. General Laboratory Use

  • Avoid contact with skin and eyes.[4]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[2][4]

  • Keep the work area clean and tidy to minimize the risk of accidental spills.

Emergency Procedures

4.1. Spills

  • Evacuate the immediate area if a significant amount is spilled.

  • Wear appropriate PPE, including respiratory protection if the compound is a powder.

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[3]

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area with a suitable detergent and water.

4.2. Exposure

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3][4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

5.1. Solid Waste

  • Collect any unused solid this compound and contaminated disposable materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed hazardous waste container.

5.2. Liquid Waste

  • Collect all aqueous and solvent-based solutions containing this compound in a designated, labeled, and sealed hazardous waste container.

  • Do not dispose of solutions down the drain.[5]

  • For sulfated compounds, neutralization may be a potential pre-treatment step. This should be done by slowly adding the acidic or basic waste to a neutralizing agent with cooling.[6] The final concentration of neutral salts should generally be below 1% before any further disposal steps as permitted by local regulations.[6]

5.3. Contaminated Sharps and Glassware

  • Dispose of any contaminated sharps in a designated sharps container.

  • Rinse contaminated glassware three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. The cleaned glassware can then be washed normally.

By adhering to these guidelines, researchers can safely handle this compound and minimize risks to themselves and the environment. Always consult your institution's specific safety protocols and the most current safety data.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.